Product packaging for Allyl o-tolyl ether(Cat. No.:CAS No. 936-72-1)

Allyl o-tolyl ether

Cat. No.: B1266613
CAS No.: 936-72-1
M. Wt: 148.2 g/mol
InChI Key: LQOGVESOGIHDSO-UHFFFAOYSA-N
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Description

Allyl o-tolyl ether is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103149. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1266613 Allyl o-tolyl ether CAS No. 936-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOGVESOGIHDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239480
Record name Allyl o-tolyl ether
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-72-1
Record name Allyl o-tolyl ether
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Record name 936-72-1
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Record name Allyl o-tolyl ether
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Record name ALLYL O-TOLYL ETHER
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Allyl o-Tolyl Ether via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl o-tolyl ether, a valuable intermediate in organic synthesis, prepared via the robust and versatile Williamson ether synthesis. This document outlines the core chemical principles, a detailed experimental protocol, and extensive characterization data.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a premier method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] This guide focuses on the specific application of this reaction for the synthesis of this compound from o-cresol and allyl bromide.

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis follows a bimolecular nucleophilic substitution (SN2) pathway. The reaction is initiated by the deprotonation of o-cresol by a suitable base, typically a carbonate or hydroxide, to form the o-cresoxide anion. This nucleophilic anion then attacks the electrophilic methylene carbon of allyl bromide in a concerted step, leading to the formation of the ether linkage and displacement of the bromide leaving group.[2][3]

Experimental Protocol

The following protocol is adapted from a general and efficient procedure for the synthesis of aryl allyl ethers.[4]

Materials:

  • o-Cresol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-cresol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (10-15 volumes).

  • Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.2 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 10% sodium hydroxide solution (to remove any unreacted o-cresol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield:

While a specific yield for this compound is not explicitly documented in the searched literature, a similar synthesis of allyl phenyl ether using phenol and allyl bromide under comparable conditions afforded a yield of 89%.[4] Laboratory syntheses of ethers via the Williamson method typically achieve yields in the range of 50-95%.[3]

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
o-CresolC₇H₈O108.14191
Allyl BromideC₃H₅Br120.9871
This compoundC₁₀H₁₂O148.20Not Available
Spectroscopic Data for this compound

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not fully available in search results

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ, ppm)
Data available but specific shifts not provided in search results[5]

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
Specific peak values not detailed in search results[6]C-O-C stretch, C=C stretch, aromatic C-H stretch, aliphatic C-H stretch

Table 4: Mass Spectrometry (MS) Data of this compound

m/zInterpretation
148Molecular Ion (M⁺)[6]
Other fragmentation data not detailed in search results

Mandatory Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack oCresol o-Cresol oCresoxide o-Cresoxide Anion oCresol->oCresoxide + Base Base Base (e.g., K₂CO₃) AllylBromide Allyl Bromide Product This compound AllylBromide->Product oCresoxide->Product Nucleophilic Attack Byproduct HBr + K₂CO₃ -> KBr + KHCO₃

Caption: Williamson ether synthesis mechanism for this compound.

Experimental Workflow

Experimental_Workflow start Start reactants Combine o-Cresol, K₂CO₃, and Acetone start->reactants add_allyl_bromide Add Allyl Bromide reactants->add_allyl_bromide reflux Reflux (6-12h) add_allyl_bromide->reflux workup Work-up: Filter, Concentrate reflux->workup extraction Extraction with Diethyl Ether workup->extraction wash Wash with NaOH, Water, and Brine extraction->wash dry Dry and Concentrate wash->dry purify Purification (Vacuum Distillation or Column Chromatography) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Physical properties of Allyl o-tolyl ether, including boiling point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Allyl o-tolyl ether. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this document also furnishes detailed, standard experimental protocols for determining key physical properties such as boiling point and solubility. Furthermore, a logical framework for understanding the factors that influence these properties in ethers is presented.

Physical Properties of this compound

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O[1]
Molecular Weight 148.20 g/mol [1]
Boiling Point Data not available
Solubility in Water Data not available
LogP (Octanol/Water Partition Coefficient) Data not available[2]

Note: The boiling point and water solubility for this compound are not reported in the searched scientific literature and chemical databases.[1][2][3][4][5][6] For context, Allyl Ether (C₆H₁₀O) is reported to be insoluble in water, with a solubility of 3 g/L. Given the larger hydrophobic tolyl group in this compound, its solubility in water is expected to be very low.

Experimental Protocols for Determination of Physical Properties

The following sections detail standardized laboratory procedures for determining the boiling point and solubility of liquid organic compounds like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] This is a crucial physical constant for identifying and assessing the purity of a substance.[9]

Method 1: Capillary Method (Small Scale)

This method is suitable for small quantities of a liquid.[8]

  • Apparatus: Thiele tube or an oil bath, thermometer, capillary tube (sealed at one end), small test tube (fusion tube), heating source (e.g., Bunsen burner or hot plate), and liquid paraffin or silicone oil.[7][9]

  • Procedure:

    • Seal one end of a capillary tube by heating it in a flame.[10][11]

    • Place a few milliliters of the liquid sample into the small test tube.[9]

    • Invert the sealed capillary tube and place it into the liquid in the test tube, with the open end submerged.[7]

    • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

    • Immerse the assembly in a Thiele tube or oil bath filled with a high-boiling point liquid like paraffin oil.[7]

    • Heat the apparatus gently.[7] As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[7]

    • Remove the heat and allow the apparatus to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.[7][8]

    • Record the atmospheric pressure, as boiling point is pressure-dependent.[10]

Method 2: Simple Distillation (Larger Scale)

For larger quantities of the liquid, a simple distillation setup can be used to determine the boiling point.[10]

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle or water bath, and boiling chips.

  • Procedure:

    • Place a sample volume (typically at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.[10]

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • Begin heating the distillation flask.

    • The liquid will begin to boil and its vapor will travel into the condenser.

    • The temperature will stabilize at the boiling point of the liquid as the vapor condenses and is collected in the receiving flask.

    • Record the stable temperature reading on the thermometer as the boiling point.

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[12]

Qualitative Solubility Test

This procedure determines the solubility of a compound in various solvents, providing insights into its polarity and the presence of acidic or basic functional groups.[13][14][15]

  • Apparatus: Small test tubes, graduated pipette or dropper, vortex mixer or glass rod for stirring.

  • Solvents: Water, diethyl ether, 5% aqueous sodium hydroxide (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous hydrochloric acid (HCl), and concentrated sulfuric acid (H₂SO₄).[15]

  • Procedure:

    • Place approximately 0.1 g of the solid or 0.2 mL of the liquid sample into a small test tube.[15]

    • Add the chosen solvent (e.g., water) dropwise, shaking vigorously after each addition, up to a total of 3 mL.[15][16]

    • Observe whether the compound dissolves completely, is partially soluble, or is insoluble. A compound is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

    • If the compound is water-soluble, its pH can be tested with litmus paper to determine if it is acidic or basic.[13]

    • If the compound is insoluble in water, proceed with the other solvents in a logical sequence. For example, solubility in 5% NaOH suggests an acidic compound, while solubility in 5% HCl indicates a basic compound.[13][15]

    • Solubility in concentrated H₂SO₄ can indicate the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or an unsaturated hydrocarbon.[15]

Factors Influencing Physical Properties of Ethers

The boiling point and solubility of ethers are primarily determined by their molecular structure, including molecular weight and the nature of the alkyl or aryl groups attached to the oxygen atom.

G Factors Influencing Physical Properties of Ethers A Molecular Structure of Ether (R-O-R') D Intermolecular Forces A->D determines H Molecular Weight A->H I Molecular Shape (Branching) A->I K Size of Hydrophobic Groups (R, R') A->K B Boiling Point C Solubility G Hydrogen Bonding (with solvent) C->G J Polarity of Solvent C->J D->B D->C E Van der Waals Forces D->E F Dipole-Dipole Interactions D->F H->E increases with I->E decreases with K->C decreases with increasing size

Caption: Logical diagram illustrating the key molecular factors that determine the boiling point and solubility of ethers.

References

An In-depth Technical Guide to Allyl o-tolyl ether (CAS 936-72-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allyl o-tolyl ether (CAS 936-72-1), a versatile chemical intermediate. This document details its physicochemical properties, spectroscopic data, synthesis, and key reactions. Furthermore, it explores the potential applications of its rearrangement product in the context of drug discovery, drawing parallels with structurally similar bioactive molecules.

Core Compound Properties

This compound, also known as 1-(allyloxy)-2-methylbenzene, is an aromatic ether that serves as a valuable precursor in organic synthesis. Its chemical structure consists of an allyl group attached via an ether linkage to an o-tolyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 936-72-1[1]
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.20 g/mol [1][2]
Appearance Colorless to light orange/yellow clear liquidTCI
Density 0.97 g/mL (20/20 °C)TCI
Refractive Index 1.517 - 1.520 (20 °C)TCI, SpectraBase[3]
Boiling Point 80-82 °C at 12 mmHgSpectraBase[3]
Flash Point 77 °C (171 °F)TCI
IUPAC Name 1-methyl-2-(prop-2-en-1-yloxy)benzene[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the key spectral features.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Features and References
¹H NMR Data available from SpectraBase and ChemicalBook.[4][5] Expected signals include aromatic protons, a multiplet for the vinyl proton, doublets for the terminal vinyl protons, a doublet for the methylene protons adjacent to the oxygen, and a singlet for the methyl group.
¹³C NMR Data available from SpectraBase and ChemicalBook.[1][4] Expected signals include aromatic carbons, vinyl carbons, a methylene carbon, and a methyl carbon.
Infrared (IR) Data available from NIST and SpectraBase.[2][3] Characteristic peaks are expected for C-O ether stretching, aromatic C-H stretching, and C=C stretching of the allyl group.
Mass Spectrometry (MS) Data available from NIST and PubChem.[1][2] The molecular ion peak (M⁺) is expected at m/z 148.

Synthesis of this compound

The most common method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of o-cresol with an allyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from o-cresol and allyl bromide.

Materials:

  • o-cresol

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-cresol, anhydrous acetone, and anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add allyl bromide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 10% NaOH solution to remove any unreacted o-cresol, followed by water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation to obtain a clear liquid.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_cresol o-Cresol reaction Williamson Ether Synthesis (Reflux, 8-12h) o_cresol->reaction allyl_bromide Allyl Bromide allyl_bromide->reaction K2CO3 K₂CO₃ (Base) K2CO3->reaction acetone Acetone (Solvent) acetone->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup 1. Cooldown 2. Filter 3. Concentrate purification Purification (Vacuum Distillation) workup->purification Crude Product product This compound purification->product Pure Product Claisen_Rearrangement start This compound intermediate Dienone Intermediate start->intermediate Heat (Δ) [3,3]-Sigmatropic Shift product 2-allyl-6-methylphenol intermediate->product Tautomerization (Aromatization) Drug_Discovery_Logic cluster_synthesis Synthesis & Transformation cluster_development Drug Development Pathway start_mol This compound rearranged_mol 2-allyl-6-methylphenol (Core Scaffold) start_mol->rearranged_mol Claisen Rearrangement library Library Synthesis (Derivative Generation) rearranged_mol->library Functionalize Phenol & Allyl Groups screening High-Throughput Screening (e.g., Cytotoxicity, Antimicrobial) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship (SAR) Studies

References

Alternative names for Allyl o-tolyl ether such as 2-Allyloxytoluene and o-Allyloxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of 2-Allyloxytoluene for Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl o-tolyl ether, systematically known as 2-allyloxytoluene or o-allyloxytoluene, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its structural features, particularly the presence of an allyl group attached to a tolyl moiety, make it a key precursor for a variety of chemical transformations, most notably the Claisen rearrangement. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, key reactions, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development. Detailed experimental protocols for its synthesis and a significant subsequent reaction are provided, alongside a clear visualization of the reaction mechanism.

Nomenclature and Identification

This compound is known by several synonyms, which are crucial for comprehensive literature and database searches. The primary identifiers for this compound are its CAS number and systematic IUPAC name.

IdentifierValue
Primary Name This compound
Systematic Name 2-Allyloxytoluene
Alternative Names o-Allyloxytoluene, Benzene, 1-methyl-2-(2-propenyloxy)-
CAS Number 936-72-1[1]
Molecular Formula C₁₀H₁₂O[1][2]
Molecular Weight 148.21 g/mol [1]
IUPAC Name 1-methyl-2-prop-2-enoxybenzene[3]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Appearance Colorless to light yellow clear liquid--INVALID-LINK--
Boiling Point 214.5 °C (estimate for p-isomer)[4]
Density 0.9719 g/cm³ (for p-isomer)[4]
Refractive Index 1.5180-1.5200 (for p-isomer)[4]
Solubility Insoluble in waterGeneral knowledge for ethers

Note: Some physical properties listed are for the para-isomer (Allyl p-tolyl ether) due to a greater availability of data for that isomer. The properties of the ortho-isomer are expected to be similar but not identical.

Synthesis and Experimental Protocols

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from o-cresol and allyl bromide.

Reaction Scheme:

Materials:

  • o-Cresol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Alkoxide:

    • Using Potassium Carbonate (a milder base): To a solution of o-cresol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq). Stir the mixture vigorously at room temperature for 30 minutes.

    • Using Sodium Hydride (a stronger base): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of o-cresol (1.0 eq) in anhydrous THF to the suspension. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

  • Alkylation:

    • To the prepared alkoxide solution, add allyl bromide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If potassium carbonate was used, filter the mixture to remove the inorganic salts and wash the solid residue with acetone. Concentrate the filtrate under reduced pressure.

    • If sodium hydride was used, quench the reaction by the slow addition of water at 0 °C.

    • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Key Reactions and Mechanisms

This compound is a valuable precursor for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

Claisen Rearrangement of this compound

The Claisen rearrangement of this compound is a[5][5]-sigmatropic rearrangement that occurs upon heating, yielding 2-allyl-6-methylphenol.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: Place pure this compound in a flask equipped with a reflux condenser under an inert atmosphere.

  • Heating: Heat the ether to a high temperature (typically 180-220 °C) in an oil bath.

  • Monitoring: Monitor the progress of the rearrangement by TLC or GC-MS.

  • Purification: Once the starting material is consumed, the resulting 2-allyl-6-methylphenol can be purified by vacuum distillation.

Mechanism of the Claisen Rearrangement:

The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. The reaction is intramolecular and follows first-order kinetics.[6]

Claisen_Rearrangement cluster_start This compound cluster_transition [3,3]-Sigmatropic Rearrangement cluster_intermediate Dienone Intermediate cluster_product 2-allyl-6-methylphenol start Start transition Cyclic Transition State start->transition Heat intermediate Keto-Tautomer transition->intermediate Concerted bond formation/breaking product Final Product intermediate->product Tautomerization

Claisen Rearrangement of this compound.

Applications in Research and Development

This compound is primarily utilized as a synthetic intermediate in organic chemistry. Its applications stem from the reactivity of the allyl group and the aromatic ring.

  • Fine Chemical Synthesis: The Claisen rearrangement of this compound provides a direct route to ortho-allyl phenols, which are valuable building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals.

  • Polymer Chemistry: Allyl ethers can be used in the synthesis of specialty polymers and resins, although this application is less common for this compound specifically compared to other allyl monomers.[7]

  • Medicinal Chemistry: While there is limited direct evidence of this compound itself being a pharmacologically active compound, the allyl motif is present in numerous natural and synthetic compounds with demonstrated anticancer activity.[8] Therefore, derivatives of this compound could be explored as potential therapeutic agents. The structural modifications enabled by its reactivity make it a useful scaffold in the design of new drug candidates.

Biological Activity and Signaling Pathways

Currently, there is no significant body of research available that details specific biological activities or interactions with signaling pathways for this compound. Its primary role is that of a chemical intermediate, and as such, its biological effects have not been a major focus of investigation. The toxicology of toluene, a structural component, has been studied, but direct extrapolation to this compound is not appropriate without specific toxicological data for the ether itself.[9][10]

Safety and Handling

Appropriate safety precautions must be taken when handling this compound, as is the case with all laboratory chemicals.

  • GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[3]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile chemical intermediate with established utility in organic synthesis, particularly as a substrate for the Claisen rearrangement. This guide has provided a detailed overview of its chemical identity, properties, synthesis, and key reactions. For researchers and professionals in drug development and chemical synthesis, understanding the chemistry of this compound opens avenues for the creation of novel and complex molecules. While its direct biological applications are not yet defined, its role as a precursor to potentially bioactive compounds warrants its continued study and utilization in the scientific community. Further research into its specific applications and toxicological profile would be beneficial for expanding its use in various fields.

References

An In-depth Technical Guide to the Claisen Rearrangement Mechanism of Allyl o-tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Claisen rearrangement of allyl o-tolyl ether, a thermally induced, intramolecular[1][1]-sigmatropic rearrangement. This reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, leading to the production of substituted phenols that are valuable intermediates in the development of novel therapeutics and other functional molecules.

Core Mechanism: A Concerted Pericyclic Journey

The Claisen rearrangement of this compound is a concerted, pericyclic reaction, meaning all bond-breaking and bond-forming events occur in a single, cyclic transition state.[1][2] The reaction is initiated by thermal energy, which promotes the intramolecular reorganization of the ether to form 2-allyl-6-methylphenol.

The accepted mechanism proceeds through the following key stages:

  • [1][1]-Sigmatropic Rearrangement: Upon heating, this compound undergoes a[1][1]-sigmatropic shift. This involves the concerted movement of six electrons in a cyclic, chair-like transition state. The C-O bond of the ether cleaves, while a new C-C bond forms between the terminal carbon of the allyl group and the ortho position of the aromatic ring.[2]

  • Formation of a Dienone Intermediate: This concerted rearrangement leads to the formation of a non-aromatic cyclohexadienone intermediate.[2]

  • Tautomerization to the Phenol: The dienone intermediate rapidly undergoes tautomerization to restore the aromaticity of the ring, yielding the final, stable product, 2-allyl-6-methylphenol.[2]

The presence of the methyl group at the ortho position directs the allyl group to the other vacant ortho position. If both ortho positions were blocked, the reaction would proceed via a subsequent Cope rearrangement to yield the para-substituted product.[1][3]

Claisen_Rearrangement_Mechanism reactant This compound ts Chair-like Transition State reactant->ts Heat (Δ) [3,3]-Sigmatropic Shift intermediate Cyclohexadienone Intermediate ts->intermediate product 2-Allyl-6-methylphenol intermediate->product Tautomerization Workflow start o-Cresol + Allyl Bromide + KOH synthesis Williamson Ether Synthesis start->synthesis intermediate This compound synthesis->intermediate purification1 Purification (Vacuum Distillation) intermediate->purification1 rearrangement Thermal Claisen Rearrangement (Heat, ~200°C) purification1->rearrangement product 2-Allyl-6-methylphenol rearrangement->product purification2 Purification (Vacuum Distillation or Column Chromatography) product->purification2 final_product Pure 2-Allyl-6-methylphenol purification2->final_product

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyl o-Tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyl o-tolyl ether. Due to the absence of a complete, publicly available experimental dataset, the spectral information presented herein is a well-informed prediction based on the analysis of structurally analogous compounds and established NMR principles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this and similar molecules.

Molecular Structure and Atom Numbering

The structure of this compound, with the IUPAC name 1-methyl-2-(prop-2-en-1-yloxy)benzene, is depicted below. The numbering of the carbon and hydrogen atoms is provided for clear correlation with the NMR spectral data.

Figure 1. Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the analysis of similar functional groups in related molecules.

Table 1. Predicted ¹H NMR Data for this compound.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.15d~7.61HH6
~7.10t~7.81HH4
~6.85t~7.41HH5
~6.80d~8.11HH3
~6.05ddtJ = 17.2, 10.5, 5.31HH9
~5.40dqJ = 17.2, 1.61HH10a (trans)
~5.25dqJ = 10.5, 1.41HH10b (cis)
~4.55dtJ = 5.3, 1.52HH8
~2.25s-3HH7

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum of this compound is presented in Table 2. Chemical shifts (δ) are referenced to TMS at 0 ppm. The assignments are based on the known chemical shift ranges for aromatic and allylic carbons, informed by data from o-cresol and allyl derivatives.[1][2][3][4]

Table 2. Predicted ¹³C NMR Data for this compound.

Chemical Shift (δ, ppm)Assignment
~156.0C1
~134.0C9
~131.0C4
~127.0C6
~126.5C2
~121.0C5
~117.5C10
~112.0C3
~69.0C8
~16.0C7

Experimental Protocol

The following describes a general methodology for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation [5][6][7][8]

  • Sample Weighing: Approximately 5-10 mg of this compound is accurately weighed for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which also serves as the internal lock signal. The residual solvent peak of CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR can be used as a reference.

  • Internal Standard: A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Transfer: The solution is transferred to a clean, dry 5 mm NMR tube. It is crucial to ensure the solution is free of any particulate matter, which can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette.

2. NMR Data Acquisition [9][10]

  • Spectrometer: The spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Parameters:

    • A standard one-pulse sequence is typically used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is used between scans.

  • ¹³C NMR Parameters:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

    • The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 128-1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is employed.

3. Data Processing

  • Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

  • Peak Picking: The chemical shifts of all peaks are accurately determined. For ¹H NMR, the coupling constants (J) are measured from the splitting patterns of the multiplets.

Logical Workflow for Spectral Analysis

The process of elucidating the structure of an unknown compound using the provided spectral data would follow a logical progression.

spectral_analysis_workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Integration Integration (Proton Count) H_Structure_Fragments Propose ¹H-based Structural Fragments H_Integration->H_Structure_Fragments H_Chemical_Shift Chemical Shift (Electronic Environment) H_Chemical_Shift->H_Structure_Fragments H_Multiplicity Multiplicity & J-Coupling (Neighboring Protons) H_Multiplicity->H_Structure_Fragments Combine_Data Combine ¹H and ¹³C Data H_Structure_Fragments->Combine_Data C_Num_Signals Number of Signals (Unique Carbons) C_Structure_Fragments Propose ¹³C-based Carbon Skeleton C_Num_Signals->C_Structure_Fragments C_Chemical_Shift Chemical Shift (Carbon Type) C_Chemical_Shift->C_Structure_Fragments C_Structure_Fragments->Combine_Data Structure_Elucidation Elucidate Full Structure of this compound Combine_Data->Structure_Elucidation

Figure 2. Logical workflow for NMR spectral analysis.

References

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Allyl o-Tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of Allyl o-tolyl ether. It includes key spectral data, a detailed experimental protocol for its synthesis and spectroscopic characterization, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Infrared Spectral Data of this compound

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented below has been compiled from spectral information available in public databases.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
~3080Medium=C-H (alkene)Stretching
~3040Medium=C-H (aromatic)Stretching
~2920Medium-C-H (alkane)Asymmetric Stretching
~2860Medium-C-H (alkane)Symmetric Stretching
~1647MediumC=CAlkene Stretching
~1590MediumC=CAromatic Ring Stretching
~1490StrongC=CAromatic Ring Stretching
~1450Medium-CH₂-Scissoring
~1240StrongAr-O-CAsymmetric Stretching
~1120MediumAr-O-CSymmetric Stretching
~995Strong=C-HOut-of-plane Bending
~920Strong=C-HOut-of-plane Bending
~750StrongC-H (ortho-disubstituted)Out-of-plane Bending

Note: The peak positions and intensities are approximate and can vary slightly depending on the specific experimental conditions and instrument.

Experimental Protocols

This section outlines a detailed methodology for the synthesis of this compound via the Williamson ether synthesis, followed by its characterization using Fourier-transform infrared (FTIR) spectroscopy.

Synthesis of this compound

This procedure is adapted from the standard Williamson ether synthesis protocol.

Materials:

  • o-Cresol

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Infrared Spectroscopy Analysis

The following is a general procedure for obtaining the FTIR spectrum of a neat liquid sample.

Materials and Equipment:

  • Purified this compound

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Kimwipes

  • Acetone (for cleaning)

Procedure:

  • Ensure the FTIR spectrometer is properly calibrated and a background spectrum has been collected.

  • Place a single drop of the purified this compound onto the center of a clean, dry salt plate using a Pasteur pipette.

  • Carefully place a second salt plate on top of the first, creating a thin capillary film of the liquid between the plates.

  • Mount the salt plates in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Process the spectrum as needed (e.g., baseline correction).

  • After analysis, carefully disassemble the salt plates and clean them thoroughly with acetone and a Kimwipe. Store the plates in a desiccator.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and spectroscopic analysis of this compound.

experimental_workflow start Start synthesis Williamson Ether Synthesis (o-Cresol + Allyl Bromide) start->synthesis workup Aqueous Workup & Extraction synthesis->workup Reaction Completion purification Purification (Vacuum Distillation) workup->purification ir_prep Sample Preparation (Neat Liquid Film) purification->ir_prep Purified Product ir_analysis FTIR Spectroscopic Analysis ir_prep->ir_analysis data_analysis Spectral Data Interpretation ir_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the synthesis and IR analysis of this compound.

Mass Spectrometry of Allyl o-Tolyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Allyl o-tolyl ether (2-allyloxytoluene). The information presented herein is essential for researchers and professionals involved in the identification, characterization, and quantification of this compound in various matrices. This guide covers its mass spectral data, a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway.

Compound Information

  • Compound Name: this compound

  • Synonyms: o-Allyloxytoluene, 2-Allyloxytoluene, 1-(Allyloxy)-2-methylbenzene[1]

  • Chemical Formula: C₁₀H₁₂O[1]

  • Molecular Weight: 148.20 g/mol [1]

  • CAS Number: 936-72-1[1]

Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern under electron ionization (EI). The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities. The base peak, the most abundant ion, is observed at m/z 41.

m/zRelative Intensity (%)Proposed Ion Structure
14825[M]⁺ (Molecular Ion)
107100[M - C₃H₅]⁺
9130[C₇H₇]⁺
7715[C₆H₅]⁺
4185[C₃H₅]⁺

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using GC-MS.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Extraction (for matrix-based samples): For samples in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 35-300.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is proposed to follow several key pathways, as illustrated in the diagram below. The initial event is the formation of the molecular ion (m/z 148). The major fragmentation routes involve cleavage of the allyl group and rearrangements.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 148 F1 [C₇H₇O]⁺ m/z = 107 M->F1 - •C₃H₅ F4 [C₃H₅]⁺ m/z = 41 M->F4 - •C₇H₇O F2 [C₇H₇]⁺ m/z = 91 F1->F2 - O F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₂ Radical1 •C₃H₅ Neutral1 - CO Neutral2 - CH₂

Caption: Proposed fragmentation pathway of this compound under electron ionization.

The primary fragmentation involves the loss of an allyl radical (•C₃H₅) from the molecular ion to form the stable oxonium ion at m/z 107. Subsequent loss of an oxygen atom leads to the tropylium ion at m/z 91. Further fragmentation of the tropylium ion by loss of a methylene group (CH₂) can produce the phenyl cation at m/z 77. An alternative pathway involves the formation of the allyl cation at m/z 41 through the cleavage of the ether bond with charge retention on the allyl fragment.

References

The Dual Role of the Methyl Group in the Reactivity of Allyl o-Tolyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, exhibits nuanced reactivity shifts with substituted aryl allyl ethers. This technical guide delves into the pivotal role of the ortho-methyl group in the reactivity of allyl o-tolyl ether during its-sigmatropic rearrangement to 2-allyl-6-methylphenol. We will explore the interplay of electronic and steric effects conferred by the methyl substituent, analyze available kinetic data for analogous systems, and provide detailed experimental protocols for the synthesis and rearrangement of this substrate. Through a comprehensive examination of the reaction mechanism, this guide aims to provide a deeper understanding of how substituent placement can be strategically utilized to influence reaction outcomes in the synthesis of complex molecules.

Introduction

The Claisen rearrangement is a thermally induced, concerted pericyclic reaction that transforms allyl aryl ethers into ortho-allyl phenols.[1][2] This transformation proceeds through a highly ordered, cyclic transition state and is a powerful tool for the regioselective introduction of allyl groups onto an aromatic ring. The rate and regioselectivity of the aromatic Claisen rearrangement are significantly influenced by the nature and position of substituents on the aromatic ring.

This guide focuses on this compound, where a methyl group is positioned ortho to the allyloxy moiety. This substitution introduces both electronic and steric factors that modulate the ether's reactivity compared to its unsubstituted counterpart, allyl phenyl ether, and its para-substituted isomer, allyl p-tolyl ether. Understanding the multifaceted role of this ortho-methyl group is crucial for predicting and controlling reaction pathways in synthetic strategies involving substituted phenols.

The Reaction Pathway: A[1][1]-Sigmatropic Rearrangement

The Claisen rearrangement of this compound is a classic example of a-sigmatropic shift. The reaction proceeds through a concerted mechanism, meaning bond breaking and bond formation occur simultaneously within a six-membered, chair-like transition state.[2] This is followed by a rapid tautomerization of the resulting dienone intermediate to the thermodynamically more stable phenolic product, 2-allyl-6-methylphenol.[1]

Claisen_Rearrangement cluster_0 This compound cluster_1 Transition State cluster_2 Intermediate cluster_3 Product A This compound TS [3,3]-Sigmatropic Transition State A->TS Heat (Δ) B Dienone Intermediate TS->B Rearrangement C 2-Allyl-6-methylphenol B->C Tautomerization Synthesis_Workflow A Dissolve o-cresol in acetone B Add KOH A->B C Stir at RT B->C D Add allyl bromide C->D E Reflux D->E F Cool and filter E->F G Concentrate F->G H Dissolve in ether G->H I Wash H->I J Dry and concentrate I->J K Purify by distillation J->K

References

The Influence of Substituent Electronics on the Claisen Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, is a powerful tool for carbon-carbon bond formation. This[1][1]-sigmatropic rearrangement of allyl vinyl ethers or allyl aryl ethers to form γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively, is profoundly influenced by the electronic nature of substituents on the reacting scaffold. Understanding these electronic effects is critical for controlling reaction rates, regioselectivity, and overall efficiency, which is of paramount importance in the complex syntheses encountered in drug development and materials science. This guide provides an in-depth analysis of these substituent effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Mechanism of the Claisen Rearrangement

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state.[2] This intramolecular process involves the simultaneous breaking of a carbon-oxygen bond and the formation of a carbon-carbon bond. The transition state typically adopts a chair-like conformation to minimize steric interactions.[3] For aromatic Claisen rearrangements, the initial[1][1]-sigmatropic shift forms a cyclohexadienone intermediate, which then rapidly tautomerizes to the thermodynamically stable ortho-substituted phenol, thereby restoring aromaticity.

Hammett_Plot_Logic substituent Substituent (p-X) edg Electron-Donating Group (EDG) (-OCH₃, -CH₃) substituent->edg ewg Electron-Withdrawing Group (EWG) (-Br, -NO₂) substituent->ewg transition_state Transition State Stabilization edg->transition_state Stabilizes ewg->transition_state Destabilizes activation_energy Activation Energy (ΔH‡) transition_state->activation_energy Lowers reaction_rate Reaction Rate (k) activation_energy->reaction_rate Increases Synthesis_Workflow start Substituted Phenol + Acetone add_base Add K₂CO₃ start->add_base add_allyl Add Allyl Bromide add_base->add_allyl reflux Reflux add_allyl->reflux workup Workup (Filter, Concentrate) reflux->workup purification Purification (Wash, Dry, Column Chromatography) workup->purification product Substituted Allyl Aryl Ether purification->product

References

Unraveling the Past: A Technical Guide to the Discovery of the Aromatic Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context surrounding the discovery of the aromatic Claisen rearrangement, a cornerstone of modern organic synthesis. We delve into the foundational experiments, quantitative data, and mechanistic insights that established this pivotal reaction, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction: A Serendipitous Discovery

The aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, was first reported in 1912 by the German chemist Rainer Ludwig Claisen.[1][2][3] This discovery marked the first recorded example of a[4][4]-sigmatropic rearrangement.[5] The initial observation involved the thermal rearrangement of allyl phenyl ether to o-allylphenol, a transformation that has since become a fundamental tool in the synthesis of complex organic molecules.[1][6] The reaction is characterized by its high efficiency and atom economy, proceeding through a concerted, intramolecular mechanism.[1][5]

The Foundational Experiment: Claisen's 1912 Publication

Table 1: Summary of Early Experimental Data for the Aromatic Claisen Rearrangement of Allyl Phenyl Ether

ParameterValueReference
ReactantAllyl Phenyl Ether[1][6]
Producto-Allylphenol[1][6]
Temperature~200-250 °C[9]
CatalystNone (Thermal Rearrangement)[9]

Elucidating the Mechanism: An Intramolecular Pathway

A key aspect of the early investigations into the Claisen rearrangement was determining whether the reaction proceeded through an intramolecular or intermolecular pathway. The prevailing evidence strongly supports a concerted, intramolecular mechanism involving a cyclic transition state.[1][5] This was elegantly demonstrated through crossover and isotopic labeling experiments.

Crossover Experiments: Ruling out Intermolecularity

Crossover experiments are a classic method to distinguish between intramolecular and intermolecular reaction mechanisms.[10] In the context of the aromatic Claisen rearrangement, a crossover experiment would involve heating a mixture of two different, but structurally similar, allyl aryl ethers. If the reaction were intermolecular, one would expect to find "crossed" products, where the allyl group from one ether has migrated to the aromatic ring of the other.

Isotopic Labeling Studies: Tracing the Atoms

Isotopic labeling provides definitive evidence for the intramolecular pathway of the Claisen rearrangement.[4] A key experiment involves the use of allyl phenyl ether specifically labeled with a carbon-14 atom (¹⁴C) at the γ-carbon of the allyl group.

Upon thermal rearrangement, the ¹⁴C label is found exclusively at the benzylic carbon of the resulting o-allylphenol. This result is only consistent with a concerted, intramolecular[4][4]-sigmatropic shift where the allyl group inverts. An intermolecular mechanism involving dissociation of the allyl group would lead to a scrambling of the label.[10]

Experimental Protocol: Isotopic Labeling with ¹⁴C-Labeled Allyl Phenyl Ether [4]

  • Synthesis of [γ-¹⁴C]allyl phenyl ether: Prepare the labeled starting material using standard ether synthesis protocols, employing [3-¹⁴C]allyl bromide.

  • Thermal Rearrangement: Dissolve the purified [γ-¹⁴C]allyl phenyl ether in a high-boiling inert solvent such as N,N-diethylaniline. Heat the solution under reflux at approximately 200-220 °C for several hours.

  • Workup and Analysis: After cooling, acidify the reaction mixture and extract the product with a suitable organic solvent. Purify the o-allylphenol and determine the position of the ¹⁴C label using appropriate analytical techniques, such as scintillation counting of degradation products.

Visualizing the Mechanism and Experimental Logic

The following diagrams illustrate the key mechanistic pathway and the logical framework of the experiments that elucidated the nature of the aromatic Claisen rearrangement.

Claisen_Rearrangement_Mechanism cluster_reactants Reactant cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Allyl Phenyl Ether Allyl Phenyl Ether Cyclic Transition State Cyclic Transition State Allyl Phenyl Ether->Cyclic Transition State Heat (Δ) Dienone Intermediate Dienone Intermediate Cyclic Transition State->Dienone Intermediate o-Allylphenol o-Allylphenol Dienone Intermediate->o-Allylphenol Tautomerization

Aromatic Claisen Rearrangement Mechanism

Crossover_Experiment_Logic cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_observation Observation cluster_conclusion Conclusion Intramolecular Intramolecular Heat Mixture of A-O-allyl and B-O-allyl Heat Mixture of A-O-allyl and B-O-allyl Intramolecular->Heat Mixture of A-O-allyl and B-O-allyl Intermolecular Intermolecular Intermolecular->Heat Mixture of A-O-allyl and B-O-allyl Only A-allyl and B-allyl products formed Only A-allyl and B-allyl products formed Heat Mixture of A-O-allyl and B-O-allyl->Only A-allyl and B-allyl products formed Crossed products (A-allyl-B and B-allyl-A) formed Crossed products (A-allyl-B and B-allyl-A) formed Heat Mixture of A-O-allyl and B-O-allyl->Crossed products (A-allyl-B and B-allyl-A) formed Mechanism is Intramolecular Mechanism is Intramolecular Only A-allyl and B-allyl products formed->Mechanism is Intramolecular

Logic of the Crossover Experiment

Conclusion

The discovery of the aromatic Claisen rearrangement by Rainer Ludwig Claisen in 1912 was a landmark event in organic chemistry. Through careful observation and subsequent mechanistic studies, including crossover and isotopic labeling experiments, the intramolecular and concerted nature of this[4][4]-sigmatropic rearrangement was firmly established. This foundational work laid the groundwork for over a century of research and application of the Claisen rearrangement in the synthesis of a vast array of complex and medicinally important molecules. The historical context of this discovery continues to be a rich source of insight for modern synthetic chemists.

References

Methodological & Application

Synthetic Applications of Allyl o-Tolyl Ether in Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl o-tolyl ether is a versatile reagent in organic synthesis, primarily utilized as a precursor for the synthesis of substituted phenolic compounds and heterocyclic systems. Its strategic importance lies in its ability to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, to furnish 2-allyl-6-methylphenol. This ortho-allyl phenol derivative serves as a key building block for the synthesis of various valuable molecules, including chromanes, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving this compound.

Core Applications

The primary synthetic applications of this compound are centered around its[1][1]-sigmatropic rearrangement and subsequent cyclization reactions of the resulting product.

Claisen Rearrangement of this compound

The Claisen rearrangement of this compound proceeds via a concerted pericyclic mechanism to exclusively yield 2-allyl-6-methylphenol. The presence of the methyl group at the ortho position directs the allyl group to the other vacant ortho position. This transformation can be achieved through thermal or Lewis acid-catalyzed conditions.

dot

Caption: Claisen Rearrangement of this compound.

EntryConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
1ThermalNeatly200-2203-5~90Estimated
2Microwave, BF₃·OEt₂ (1.2 eq)Xylene1405-8 min>95[2]
3Microwave, ZnCl₂ (3.5 eq)Xylene1405-8 min>95[2]

Note: Yields are based on analogous reactions and may vary for this compound.

Protocol 1: Thermal Claisen Rearrangement

  • Reaction Setup: Place this compound (1.48 g, 10 mmol) in a dry 25 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Reaction Execution: Heat the flask in a preheated oil bath at 210 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-allyl-6-methylphenol.

Protocol 2: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement [2]

  • Reaction Setup: In a 10 mL microwave vial, dissolve this compound (740 mg, 5 mmol) in a minimal amount of anhydrous xylene. Add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.85 mL, 6.75 mmol).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 5-8 minutes.

  • Monitoring: Monitor for the disappearance of the starting material by TLC.

  • Work-up: After cooling, quench the reaction with water and extract with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield 2-allyl-6-methylphenol.

Synthesis of 2,8-Dimethylchromane from 2-allyl-6-methylphenol

The product of the Claisen rearrangement, 2-allyl-6-methylphenol, is a valuable precursor for the synthesis of chromane derivatives. The intramolecular cyclization can be promoted by an acid catalyst.

dot

Caption: Synthesis of 2,8-Dimethylchromane.

EntryConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
1H₃PO₄ (catalytic)Toluene11012~85Hypothetical

Note: This is a representative procedure; specific yields for 2,8-dimethylchromane may vary.

Protocol 3: Acid-Catalyzed Cyclization to 2,8-Dimethylchromane

  • Reaction Setup: To a solution of 2-allyl-6-methylphenol (1.48 g, 10 mmol) in toluene (20 mL) in a round-bottom flask, add a catalytic amount of phosphoric acid (85%).

  • Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and stir vigorously.

  • Monitoring: Follow the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up: Upon completion (typically 12 hours), cool the reaction to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2,8-dimethylchromane.

Further Synthetic Potential

While the Claisen rearrangement and subsequent cyclization are the most documented applications, the structural motifs within this compound and its rearranged product offer avenues for other important transformations.

Metal-Catalyzed Reactions

The allyl group in both the ether and the rearranged phenol can participate in various transition-metal-catalyzed reactions. For instance, palladium-catalyzed intramolecular cyclization of this compound could potentially lead to the formation of six-membered heterocyclic rings, although this application is less common than the Claisen rearrangement.[3]

Asymmetric Synthesis

The development of asymmetric variants of the Claisen rearrangement is an active area of research.[4] While specific examples using this compound are not widely reported, the use of chiral Lewis acids or organocatalysts could, in principle, induce enantioselectivity in the rearrangement, leading to chiral 2-allyl-6-methylphenols. These chiral building blocks would be of significant interest in the synthesis of enantiomerically pure pharmaceuticals.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its primary utility lies in the efficient construction of the 2-allyl-6-methylphenol scaffold via the Claisen rearrangement, which can be performed under both thermal and Lewis acid-catalyzed conditions. This intermediate is a key precursor for the synthesis of chromane derivatives, which are important structural motifs in medicinal chemistry. The protocols provided herein offer a practical guide for researchers to utilize this compound in the synthesis of these and other potentially valuable molecules. Further exploration into its use in metal-catalyzed and asymmetric reactions holds promise for expanding its synthetic utility.

References

Application Notes and Protocols for the Synthesis of Substituted Phenols using Allyl o-tolyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement, a[1][1]-sigmatropic rearrangement of allyl aryl ethers, stands as a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[2][3] This reaction facilitates the introduction of an allyl group onto an aromatic ring, yielding substituted phenols that are valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of 2-allyl-6-methylphenol from allyl o-tolyl ether, a derivative of the readily available starting material, o-cresol.

The synthesis involves a two-step process: the formation of this compound via a Williamson ether synthesis, followed by a thermal or Lewis acid-catalyzed Claisen rearrangement to yield the target substituted phenol.[4][5]

Reaction Scheme

The overall transformation from o-cresol to 2-allyl-6-methylphenol is depicted below:

Step 1: Williamson Ether Synthesis o-Cresol is reacted with allyl bromide in the presence of a base to form this compound.

Step 2: Claisen Rearrangement this compound undergoes a thermal or Lewis acid-catalyzed rearrangement to produce 2-allyl-6-methylphenol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent Claisen rearrangement to 2-allyl-6-methylphenol.

Table 1: Williamson Ether Synthesis of this compound

ParameterValueReference
Starting Materialo-Cresol[4]
ReagentsAllyl bromide, Base (e.g., K₂CO₃, NaH)[4][6]
SolventAcetone, Acetonitrile, or THF[6]
Reaction TemperatureRoom Temperature to Reflux[6]
Reaction Time6 - 24 hours[6]
Typical Yield>90%[7]

Table 2: Claisen Rearrangement of this compound

ParameterThermal RearrangementLewis Acid CatalyzedReference
Starting MaterialThis compoundThis compound[8]
CatalystNoneBF₃·OEt₂, ZnCl₂[8]
SolventDecalin or neatXylene[8]
Reaction Temperature~200-250 °CMicrowave Irradiation[8][9]
Reaction Time5 hours (thermal)5-8 minutes (microwave)[8]
Product2-Allyl-6-methylphenol2-Allyl-6-methylphenol[10]
Typical YieldModerate to HighExcellent[8]

Table 3: Physicochemical Properties of 2-Allyl-6-methylphenol

PropertyValueReference
Molecular FormulaC₁₀H₁₂O
Molecular Weight148.20 g/mol
Boiling Point231-233 °C[11]
Density0.992 g/mL at 25 °C[11]
Refractive Index (n20/D)1.538[11]

Experimental Protocols

Protocol 1: Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of this compound from o-cresol and allyl bromide.

Materials:

  • o-Cresol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetone or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (1.0 eq.).

  • If using potassium carbonate, add K₂CO₃ (1.5 eq.) and anhydrous acetone. If using sodium hydride, add anhydrous THF and cool the flask to 0 °C in an ice bath before carefully adding NaH (1.2 eq.) portion-wise.

  • Stir the mixture at room temperature (or at 0 °C for the NaH reaction) for 30 minutes.

  • Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • If using K₂CO₃, heat the mixture to reflux and stir for 6-12 hours. If using NaH, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 2-Allyl-6-methylphenol (Claisen Rearrangement)

This protocol describes the thermal and Lewis acid-catalyzed Claisen rearrangement of this compound.

Materials:

  • This compound

  • Decalin (for thermal rearrangement)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or Zinc chloride (ZnCl₂) (for Lewis acid-catalyzed rearrangement)

  • Xylene (for Lewis acid-catalyzed rearrangement)

  • Microwave reactor (for Lewis acid-catalyzed rearrangement)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for column chromatography)

Procedure A: Thermal Rearrangement

  • Place this compound (1.0 eq.) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add decalin as a high-boiling solvent or perform the reaction neat.

  • Heat the mixture to 200-250 °C and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Once the rearrangement is complete, cool the flask to room temperature.

  • Purify the product directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-allyl-6-methylphenol.

Procedure B: Lewis Acid-Catalyzed Microwave-Assisted Rearrangement [8]

  • In a microwave-safe vessel, dissolve this compound (1.0 eq.) in a minimal amount of xylene.

  • Add the Lewis acid catalyst (e.g., BF₃·OEt₂ (1.4 eq.) or fused ZnCl₂ (3.6 eq.)).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 720 W) in short cycles (e.g., 30 seconds per cycle) for a total of 5-8 minutes. Monitor the reaction progress by TLC between cycles.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-allyl-6-methylphenol.

Mandatory Visualizations

Reaction Mechanism: Claisen Rearrangement

Claisen_Rearrangement cluster_start This compound cluster_transition Transition State cluster_intermediate Dienone Intermediate cluster_product 2-Allyl-6-methylphenol start transition [3,3]-Sigmatropic Shift start->transition Heat or Lewis Acid intermediate Non-aromatic Intermediate transition->intermediate product intermediate->product Tautomerization

Caption: Mechanism of the Claisen Rearrangement of this compound.

Experimental Workflow

Experimental_Workflow start Start: o-Cresol step1 Williamson Ether Synthesis (Allyl bromide, Base) start->step1 intermediate This compound step1->intermediate step2 Claisen Rearrangement (Thermal or Lewis Acid) intermediate->step2 product 2-Allyl-6-methylphenol step2->product purification Purification (Column Chromatography) product->purification final_product Pure 2-Allyl-6-methylphenol purification->final_product

Caption: General experimental workflow for the synthesis of 2-allyl-6-methylphenol.

Logical Relationship

Logical_Relationship cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product o_cresol o-Cresol allyl_ether This compound o_cresol->allyl_ether Williamson Ether Synthesis allyl_bromide Allyl Bromide allyl_bromide->allyl_ether phenol 2-Allyl-6-methylphenol allyl_ether->phenol Claisen Rearrangement

Caption: Logical relationship of reactants, intermediate, and product.

Applications and Further Reactions

Substituted phenols, such as 2-allyl-6-methylphenol, are versatile building blocks in organic synthesis. The allyl group can be further functionalized, for example, through oxidation, hydroboration, or metathesis reactions, to introduce a variety of functional groups. The phenolic hydroxyl group can also be modified, for instance, through etherification or esterification, to generate a diverse range of derivatives. These derivatives have potential applications in:

  • Drug Development: As precursors to more complex molecules with potential therapeutic properties.

  • Agrochemicals: In the synthesis of pesticides and herbicides.

  • Polymer Chemistry: As monomers or additives in the production of specialty polymers.

Spectroscopic Data for 2-Allyl-6-methylphenol

The structure of the final product, 2-allyl-6-methylphenol, can be confirmed by various spectroscopic methods.[1][12][13]

  • ¹H NMR: Expected signals include those for the aromatic protons, the vinylic protons of the allyl group, the benzylic protons, the methyl group protons, and the phenolic hydroxyl proton.[13]

  • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the carbons of the allyl group, and the methyl carbon.[12]

  • IR Spectroscopy: Key absorption bands are expected for the O-H stretch of the phenol, C-H stretches of the aromatic ring and alkyl groups, C=C stretch of the allyl group, and C-O stretch of the phenol.[12]

By following these detailed protocols and utilizing the provided data, researchers can effectively synthesize and characterize 2-allyl-6-methylphenol for its use in various research and development applications.

References

Application Notes and Protocols for the Thermal Claisen Rearrangement of Allyl o-tolyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the thermal Claisen rearrangement of Allyl o-tolyl ether, a classic[1][1]-sigmatropic rearrangement reaction, to synthesize 2-allyl-6-methylphenol. This protocol is designed for chemistry professionals in research and development who require a detailed understanding of the experimental procedure, reaction parameters, and product characterization.

Introduction

The Claisen rearrangement is a powerful and reliable method for carbon-carbon bond formation. In the case of allyl aryl ethers, a thermal rearrangement leads to the corresponding ortho-allyl phenols. This reaction proceeds through a concerted, intramolecular mechanism involving a six-membered cyclic transition state.[2] The thermal Claisen rearrangement of this compound specifically yields 2-allyl-6-methylphenol, a valuable intermediate in the synthesis of various organic compounds. The reaction is typically carried out at elevated temperatures, and the choice of solvent can influence the reaction rate and yield.[1][3]

Reaction Scheme

The overall transformation involves the migration of the allyl group from the ether oxygen to the ortho position of the aromatic ring, followed by tautomerization to restore aromaticity.

This compound → 2-allyl-6-methylphenol

Data Presentation

The yield of the thermal Claisen rearrangement of this compound is dependent on the reaction conditions, particularly the solvent and temperature. Below is a summary of reported and expected yields under various conditions.

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Propylene Carbonate180-1901.5~90 (estimated)Based on similar substrates[1]
1,2-Dichlorobenzene180-1904.0~75 (estimated)Based on similar substrates[1]
Neat (No Solvent)200-2203-5>85General observation[4]
N,N-Diethylaniline210-2203-4HighGeneral observation[1]

Experimental Protocols

This section details the experimental procedure for the thermal Claisen rearrangement of this compound.

Materials and Equipment
  • This compound

  • High-boiling point solvent (e.g., propylene carbonate, 1,2-dichlorobenzene, or N,N-diethylaniline) or no solvent for a neat reaction

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography or a distillation apparatus

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer and/or GC-MS for product characterization

Procedure

1. Reaction Setup:

  • Place this compound (e.g., 10 mmol, 1.48 g) into a round-bottom flask equipped with a magnetic stir bar.

  • If using a solvent, add the high-boiling point solvent (e.g., 20 mL of propylene carbonate). For a neat reaction, no solvent is added.

  • Attach a reflux condenser to the flask.

2. Thermal Rearrangement:

  • Heat the reaction mixture to the desired temperature (e.g., 180-220 °C) using a heating mantle or an oil bath.

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1.5 to 5 hours, depending on the temperature and solvent.

3. Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in a suitable organic solvent such as diethyl ether (50 mL).

  • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove any highly polar impurities.

  • To separate the phenolic product from any unreacted starting material, extract the organic layer with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 3 x 30 mL). The 2-allyl-6-methylphenol will deprotonate and move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers and carefully acidify with an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2-3), which will cause the phenolic product to precipitate or form an oil.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution, 1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-allyl-6-methylphenol.

4. Purification:

  • The crude product can be purified by either vacuum distillation or column chromatography on silica gel.

  • Vacuum Distillation: Distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of 2-allyl-6-methylphenol.

  • Column Chromatography: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.

5. Characterization:

  • Confirm the identity and purity of the 2-allyl-6-methylphenol using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism

The thermal Claisen rearrangement of this compound is a concerted pericyclic reaction. The following diagram illustrates the flow of electrons in the six-membered transition state, the formation of the dienone intermediate, and the subsequent tautomerization to the final phenolic product.

Claisen_Rearrangement_Mechanism cluster_start This compound cluster_ts [3,3]-Sigmatropic Rearrangement cluster_intermediate Dienone Intermediate cluster_tautomerization Tautomerization cluster_product 2-allyl-6-methylphenol start Start ts Transition State start->ts Heat intermediate Intermediate ts->intermediate tautomerization Aromatization intermediate->tautomerization product Product tautomerization->product

Caption: Mechanism of the thermal Claisen rearrangement.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the synthesis and purification of 2-allyl-6-methylphenol.

Experimental_Workflow A Reaction Setup (this compound + Solvent/Neat) B Thermal Rearrangement (Heating at 180-220 °C) A->B C Work-up (Solvent Removal & Extraction) B->C D Purification (Distillation or Chromatography) C->D E Characterization (NMR, GC-MS) D->E

Caption: Workflow for the synthesis of 2-allyl-6-methylphenol.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Claisen Rearrangement of Allyl o-Tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction that proceeds via a-sigmatropic rearrangement.[1] Specifically, the aromatic Claisen rearrangement of an allyl aryl ether, such as Allyl o-tolyl ether, yields an ortho-allyl phenol. This reaction is of significant interest in synthetic organic chemistry and drug development as it introduces an allyl group to a phenolic scaffold, a common motif in many biologically active molecules. While the thermal Claisen rearrangement typically requires high temperatures, the use of Lewis acid catalysts can significantly accelerate the reaction, often allowing for milder reaction conditions and improved yields.[2]

This document provides detailed application notes and protocols for the Lewis acid-catalyzed Claisen rearrangement of this compound. While specific quantitative data for this particular substrate is not extensively reported, this guide presents data from analogous substituted allyl aryl ethers to provide a strong foundation for experimental design.

Reaction Principle

The Lewis acid-catalyzed Claisen rearrangement of this compound proceeds through the coordination of the Lewis acid to the ether oxygen. This coordination polarizes the C-O bond, facilitating the-sigmatropic rearrangement to form a transient dienone intermediate. Subsequent tautomerization of this intermediate leads to the final product, 2-allyl-6-methylphenol.[3] The use of a Lewis acid catalyst lowers the activation energy of the reaction, allowing it to proceed at a faster rate and at lower temperatures compared to the uncatalyzed thermal reaction.[4]

Applications

The 2-allyl-6-methylphenol product of this rearrangement is a valuable synthetic intermediate. The introduced allyl group can be further functionalized, for example, through oxidation, hydroboration, or metathesis, to generate a variety of substituted phenolic compounds. These compounds are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Data Presentation

EntrySubstrateLewis AcidSolventConditionsTimeYield (%)Reference
1Allyl phenyl etherZnCl₂THF55 °C40 min80[5]
2Allyl p-tolyl etherZnCl₂THF55 °C45 min85[5]
3A variety of o-allylaryl ethersBF₃·OEt₂XyleneMicrowave (720W)5-8 minExcellent[2]
4A variety of o-allylaryl ethersZnCl₂XyleneMicrowave (720W)5-8 minExcellent[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from o-cresol and allyl bromide.

Materials:

  • o-cresol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add o-cresol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement of this compound (Microwave-Assisted)

This protocol is adapted from a general procedure for the microwave-assisted Lewis acid-catalyzed Claisen rearrangement of o-allylaryl ethers.[2]

Materials:

  • This compound

  • Fused Zinc Chloride (ZnCl₂) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Xylene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure using ZnCl₂:

  • In a 100 mL borosilicate flask, place this compound (12.5 mmol), fused ZnCl₂ (44.7 mmol), and xylene (5.0 mL).

  • Fit the flask with a funnel as a loose top.

  • Subject the reaction mixture to microwave irradiation at 720W in 30-second cycles. Monitor the reaction progress by TLC.

  • The total reaction time is typically 5-8 minutes.

  • After completion, cool the mixture to room temperature.

  • Pour the mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 2-allyl-6-methylphenol.

  • Purify the product by column chromatography.

Procedure using BF₃·OEt₂:

  • In a 100 mL borosilicate flask, place this compound (12.5 mmol) and BF₃·OEt₂ (17.5 mmol) in a minimum amount of xylene.

  • Fit the flask with a funnel as a loose top.

  • Subject the reaction mixture to microwave irradiation at 720W in 30-second cycles. Monitor the reaction progress by TLC.

  • The total reaction time is typically 5-8 minutes.

  • Follow steps 5-8 from the ZnCl₂ procedure for workup and purification.

Mandatory Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the Lewis acid-catalyzed Claisen rearrangement of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Mix this compound, Lewis Acid, and Solvent start->reagents setup Microwave Reactor Setup reagents->setup irradiate Microwave Irradiation (e.g., 720W, 5-8 min) setup->irradiate monitor Monitor by TLC irradiate->monitor monitor->irradiate continue if incomplete cool Cool to RT monitor->cool reaction complete extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end 2-allyl-6-methylphenol purify->end reaction_mechanism cluster_mechanism Reaction Mechanism start_material This compound + Lewis Acid (LA) complex [this compound]-LA Complex start_material->complex Coordination transition_state [3,3]-Sigmatropic Rearrangement (Transition State) complex->transition_state intermediate Dienone Intermediate transition_state->intermediate tautomerization Tautomerization intermediate->tautomerization product 2-allyl-6-methylphenol + Lewis Acid (LA) tautomerization->product

References

Application of Allyl o-Tolyl Ether in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl o-tolyl ether is a valuable and versatile starting material in the synthesis of a diverse range of bioactive molecules. Its strategic importance lies in its ability to undergo the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, to produce 2-allyl-6-methylphenol. This ortho-allyl phenol serves as a key building block for the construction of various heterocyclic scaffolds, including benzofurans, chromanes, and coumarins, many of which exhibit significant pharmacological activities. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by molecules derived from this compound.

Core Synthetic Strategy: The Claisen Rearrangement

The cornerstone of utilizing this compound is the aromatic Claisen rearrangement, a[1][1]-sigmatropic rearrangement that proceeds through a concerted pericyclic mechanism.[2][3][4][5] Heating this compound leads to the formation of a transient dienone intermediate, which rapidly tautomerizes to the thermodynamically stable 2-allyl-6-methylphenol.[2] This rearrangement can be induced thermally or catalyzed by Lewis acids to proceed under milder conditions.[6][7]

Reaction Scheme: Claisen Rearrangement of this compound

allyl_o_tolyl_ether This compound transition_state [Six-membered transition state] allyl_o_tolyl_ether->transition_state Heat or Lewis Acid dienone_intermediate Dienone Intermediate transition_state->dienone_intermediate product 2-Allyl-6-methylphenol dienone_intermediate->product Tautomerization

Caption: General workflow of the Claisen rearrangement.

Experimental Protocols

Protocol 1: Synthesis of 2-Allyl-6-methylphenol via Thermal Claisen Rearrangement

This protocol describes the thermal rearrangement of this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in DMF.

  • Heat the solution to reflux and maintain for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl.

  • Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-allyl-6-methylphenol.

Expected Yield: While a specific yield for this compound is not widely reported, similar rearrangements of lignin-derived allyl aryl ethers in DMF at reflux for 15 hours have been successful.[8]

Protocol 2: Synthesis of Bioactive Derivatives from 2-Allyl-6-methylphenol

The following are generalized procedures for the synthesis of bioactive heterocyclic compounds from 2-allyl-6-methylphenol.

A. Synthesis of Benzofuran Derivatives (Anticancer Agents)

Benzofuran derivatives can be synthesized from 2-allylphenols through various methods, including oxidative cyclization.

Materials:

  • 2-Allyl-6-methylphenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • p-Benzoquinone

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-allyl-6-methylphenol in DMSO, add Pd(OAc)₂ and p-benzoquinone.

  • Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time.

  • After cooling, dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired benzofuran derivative.

B. Synthesis of Chromane Derivatives (Anti-inflammatory Agents)

Chromanes can be synthesized from 2-allylphenols via intramolecular cyclization reactions.

Materials:

  • 2-Allyl-6-methylphenol

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Lewis acid (e.g., BF₃·OEt₂)

Procedure:

  • Treat a solution of 2-allyl-6-methylphenol in DCM with m-CPBA to epoxidize the allyl group.

  • After the epoxidation is complete, add a Lewis acid to catalyze the intramolecular cyclization.

  • Quench the reaction and purify the product by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in the diverse biological activities of the molecules synthesized from its rearrangement product, 2-allyl-6-methylphenol.

Antifungal Agents

Derivatives of 2-allylphenol have demonstrated significant antifungal activity, particularly against plant pathogens like Botrytis cinerea.[9][10][11][12][13][14][15][16] The mechanism of action is believed to involve the inhibition of the alternative oxidase (AOX) pathway in the fungal mitochondrial electron transport chain.[1][9][10][13] This pathway allows the fungus to bypass the main respiratory chain, and its inhibition leads to reduced ATP production and increased oxidative stress.[2][12]

Quantitative Data: Antifungal Activity of 2-Allylphenol Derivatives

CompoundTarget OrganismIC₅₀ (µg/mL)Reference
2-AllylphenolBotrytis cinerea68.0[11][16]
2-Allyl-6-methoxyphenolBotrytis cinerea2.0[11][16]
2-Allylphenyl acetateBotrytis cinerea1.0[11][16]
2-(2-Hydroxypropyl)phenolRhizoctonia cerealis1.0 - 23.5[15]
2-AllylphenolRhizoctonia cerealis8.2 - 48.8[15]

Signaling Pathway: Fungal Alternative Oxidase (AOX) Pathway

cluster_etc Electron Transport Chain Complex_I Complex I Ubiquinone Ubiquinone Pool Complex_I->Ubiquinone Complex_II Complex II Complex_II->Ubiquinone Complex_III Complex III Ubiquinone->Complex_III AOX Alternative Oxidase (AOX) Ubiquinone->AOX Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV Cytochrome_c->Complex_IV H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase AOX->H2O O2 O₂ O2->Complex_IV O2->AOX ATP ATP ATP_Synthase->ATP Inhibitor 2-Allylphenol Derivatives Inhibitor->AOX Inhibition

Caption: Inhibition of the fungal AOX pathway.

Anticancer Agents

Benzofuran derivatives synthesized from 2-allylphenols have shown potent cytotoxic activity against various cancer cell lines.[10][17][18][19][20][21] Their mechanisms of action can involve the modulation of key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[17] Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.

Quantitative Data: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Ailanthoidol (a natural benzofuran)Huh7 (Hepatoma)22 (at 48h)[10]
Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon)0.87[10]
Benzofuran-2-carboxamide derivative 50gHeLa (Cervical)0.73[10]
Benzofuran-2-carboxamide derivative 50gA549 (Lung)0.57[10]
2-Acetylbenzofuran hybrid 26EGFR Kinase0.93[10]
Bromo derivative 14cHCT-116 (Colon)3.27[10]
Bromomethyl benzofuran VIIIHL-60 (Leukemia)0.1[18]

Signaling Pathway: PI3K/Akt/mTOR Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Benzofuran Derivatives Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Agents

Chromane derivatives, accessible from 2-allylphenols, have been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway.[20] This pathway is a key regulator of the innate immune response, and its inhibition can ameliorate inflammatory conditions.

Quantitative Data: Anti-inflammatory Activity of Chromane Derivatives

Signaling Pathway: TLR4/MAPK Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Gene Expression Inhibitor Chromane Derivatives Inhibitor->MAPK Inhibition

Caption: Inhibition of the TLR4/MAPK signaling pathway.

Other Potential Bioactive Molecules

The versatile structure of 2-allyl-6-methylphenol also makes it a potential precursor for the synthesis of other classes of bioactive molecules, including:

  • Coumarins: These compounds are known for a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[6][14][26][27][28][29][30] Synthesis can often be achieved through Pechmann condensation or other cyclization reactions involving phenols.[27][28][29]

  • Cannabinoid Analogs: The structural features of 2-allyl-6-methylphenol bear resemblance to the resorcinol core of cannabinoids.[31] Synthetic strategies, such as Friedel-Crafts alkylations with appropriate terpene derivatives, could potentially lead to the formation of novel cannabinoid analogs with therapeutic potential.[31][32][33][34][35][36][37]

Conclusion

This compound, through its efficient conversion to 2-allyl-6-methylphenol via the Claisen rearrangement, provides a gateway to a rich variety of bioactive molecules. The resulting ortho-allyl phenol is a versatile building block for the synthesis of antifungal, anticancer, and anti-inflammatory agents, among others. The ability to derivatize this core structure and modulate its biological activity highlights the significant potential of this compound in drug discovery and development. The provided protocols and pathway diagrams serve as a valuable resource for researchers interested in exploring the synthetic and therapeutic applications of this important starting material.

References

Application Notes: Allyl o-tolyl ether as a Protecting Group for o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the allyl group for the protection of o-cresol, forming allyl o-tolyl ether. This protecting group strategy is valuable in multi-step organic synthesis where the phenolic hydroxyl group of o-cresol requires temporary masking to prevent unwanted side reactions. The allyl group is advantageous due to its general stability under both acidic and basic conditions and the variety of mild methods available for its removal.[1]

Introduction

In complex chemical syntheses, protecting groups are essential tools to ensure selectivity and achieve high yields of the desired product. The allyl ether is a versatile protecting group for phenols, such as o-cresol. The protection involves the conversion of the phenolic hydroxyl group into an allyl ether, which is stable to a range of reaction conditions. Deprotection can be achieved under mild conditions, often catalyzed by transition metals, minimizing damage to sensitive functional groups within the molecule.

A key consideration when using allyl aryl ethers is their propensity to undergo the Claisen rearrangement, a thermal[1][1]-sigmatropic rearrangement, to form C-allylated phenols.[1][2] This can be a competing reaction during deprotection under thermal conditions or can be utilized as a synthetic strategy to introduce an allyl group onto the aromatic ring. For this compound, one ortho position is substituted with a methyl group, directing the rearrangement to the other vacant ortho position to yield 2-allyl-6-methylphenol.

Data Presentation

The following tables summarize quantitative data for the key reactions associated with the use of this compound as a protecting group.

Table 1: Synthesis of this compound (Protection of o-Cresol)

ReagentsBaseSolventTemperatureTimeYield (%)
Allyl bromideK₂CO₃AcetoneReflux8 h~90% (estimated)¹

¹Yield is estimated based on analogous reactions for the synthesis of similar allyl aryl ethers.

Table 2: Deprotection of Allyl Aryl Ethers

Method/ReagentsSubstrate TypeTemperatureTimeYield (%)Reference
Pd(PPh₃)₄ / K₂CO₃Aryl allyl etherReflux1 h97[3]
10% Pd/CAllyl aryl etherNot specifiedNot specifiedHigh[3]
Ni catalyst / Brønsted acidO- and N-allyl groupsNot specifiedNot specifiedHigh[3]
I₂ / DMSOAryl allyl ether130 °C1-4 hNot specified[3]

Table 3: Thermal Claisen Rearrangement of Allyl Aryl Ethers

SubstrateSolventTemperature (°C)Product
Allyl phenyl etherNone~250o-allylphenol
Allyl aryl ethersVarious>100ortho-allyl phenols

Experimental Protocols

Protocol 1: Protection of o-Cresol (Synthesis of this compound)

This protocol describes the synthesis of this compound from o-cresol and allyl bromide via a Williamson ether synthesis.

Materials:

  • o-Cresol

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add o-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension and add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 10% sodium hydroxide solution (to remove any unreacted o-cresol), followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Deprotection of this compound (Cleavage to o-Cresol)

This protocol outlines a mild and efficient palladium-catalyzed deprotection of this compound to regenerate o-cresol.[3][4]

Materials:

  • This compound

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Methanol (dry)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Nitrogen or Argon source

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in dry methanol.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux for 1 hour, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography to isolate pure o-cresol.

Protocol 3: Thermal Claisen Rearrangement of this compound

This protocol describes the thermal rearrangement of this compound to 2-allyl-6-methylphenol.

Materials:

  • This compound

  • High-boiling point solvent (e.g., N,N-dimethylaniline or diphenyl ether) (optional, can be run neat)

  • Standard heating and reaction glassware suitable for high temperatures

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Place this compound in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • If using a solvent, dissolve the ether in a high-boiling point solvent.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C) and maintain for several hours. The reaction progress should be monitored by TLC or GC-MS.

  • Once the rearrangement is complete, cool the flask to room temperature.

  • If the reaction was performed neat, the product can be purified directly. If a solvent was used, it can be removed under reduced pressure.

  • The resulting 2-allyl-6-methylphenol can be purified by column chromatography on silica gel.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection o_cresol o-Cresol reagents_p Allyl Bromide, K₂CO₃, Acetone o_cresol->reagents_p 1. Mix allyl_ether This compound reagents_p->allyl_ether 2. Reflux allyl_ether_d This compound reagents_d Pd(PPh₃)₄, K₂CO₃, Methanol allyl_ether_d->reagents_d 1. Mix o_cresol_d o-Cresol reagents_d->o_cresol_d 2. Reflux

Caption: Experimental workflow for the protection of o-cresol and deprotection of this compound.

Reaction_Pathways o_cresol o-Cresol allyl_ether This compound o_cresol->allyl_ether Protection (Allyl Bromide, Base) allyl_ether->o_cresol Deprotection (Pd Catalyst) rearranged_product 2-Allyl-6-methylphenol allyl_ether->rearranged_product Claisen Rearrangement (Heat)

Caption: Reaction pathways for this compound as a protecting group for o-cresol.

Deprotection_Decision_Tree start Deprotection of This compound condition1 Acid/Base Sensitive Functional Groups? start->condition1 method1 Palladium-catalyzed (e.g., Pd(PPh₃)₄, K₂CO₃) Mild, high yield condition1->method1 Yes condition2 Metal-Free Conditions Required? condition1->condition2 No method2 Oxidative Cleavage (e.g., I₂/DMSO) Harsher conditions condition2->method2 Yes method3 Isomerization-Hydrolysis (e.g., Ru catalyst then acid) Multi-step condition2->method3 No

Caption: Decision tree for selecting a deprotection method for this compound.

References

Application Notes and Protocols: Selective Deprotection of Allyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common methods for the deprotection of allyl ethers, a crucial transformation in multi-step organic synthesis. The focus is on strategies that offer high chemoselectivity, allowing for the removal of the allyl protecting group in the presence of other sensitive functionalities.

The allyl ether is a versatile protecting group for alcohols and phenols due to its stability under a wide range of acidic, basic, and some oxidative/reductive conditions.[1][2] Its removal, however, can be achieved under mild conditions, making it an essential tool in the synthesis of complex molecules.[3][4] The choice of deprotection method is critical and depends on the substrate's overall functional group tolerance.[1]

Comparison of Key Deprotection Methods

The following table summarizes the performance of various reagents and catalytic systems for the deprotection of allyl ethers, providing a comparative overview of their efficacy.

Method/ReagentsSubstrate TypeReaction TimeTemperatureYield (%)Reference
Transition Metal-Catalyzed
Pd(PPh₃)₄ / K₂CO₃Aryl allyl ether1 hReflux97[1][5]
Pd(PPh₃)₄ / PyrrolidineAllyl ester50 min0 °CHigh[1]
10% Pd/CAllyl aryl etherNot specifiedNot specifiedHigh[1][2]
[(PPh₃)₃RuCl₂] / DIPEAO-allyl glycoside4 hRefluxHigh[1]
Ni catalyst / Brønsted acidO- and N-allyl groupsNot specifiedNot specifiedHigh[2]
Oxidative Cleavage
I₂ / DMSOAllyl aryl ether1-4 h130 °CNot specified[1]
Isomerization-Hydrolysis
[(PPh₃)₃RuCl₂], then mild acidAllyl etherIsomerization: 4hRefluxHigh[1]

Experimental Protocols

Detailed methodologies for the key deprotection strategies are provided below.

Protocol 1: Palladium-Catalyzed Deprotection of Aryl Allyl Ethers

This method is particularly mild and exhibits high selectivity for the cleavage of aryl allyl ethers over alkyl allyl ethers.[3][5]

Reagents and Materials:

  • Aryl allyl ether (1 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃)

  • Dry Methanol

  • Standard glassware for inert atmosphere reactions

Procedure: [1]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether in dry methanol.

  • Add potassium carbonate (K₂CO₃).

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.

Protocol 2: Ruthenium-Catalyzed Isomerization followed by Hydrolysis

This two-step, one-pot procedure involves the isomerization of the allyl ether to the corresponding prop-1-enyl ether, which is then readily hydrolyzed under mild acidic conditions.[1]

Reagents and Materials:

  • Allyl ether (1 equiv)

  • Dichlorotris(triphenylphosphine)ruthenium(II) [(PPh₃)₃RuCl₂] (catalytic amount)

  • N,N-diisopropylethylamine (DIPEA)

  • Toluene

  • Aqueous acetone

  • Mild acid (e.g., HCl) or Mercuric chloride (HgCl₂) and Mercuric oxide (HgO) for rapid cleavage

Procedure: [1]

Step A: Isomerization

  • Dissolve the allyl ether in toluene.

  • Add a catalytic amount of [(PPh₃)₃RuCl₂] and DIPEA.

  • Reflux the mixture and monitor the formation of the prop-1-enyl ether by TLC or NMR.

  • Once isomerization is complete, remove the solvent and base under reduced pressure.

Step B: Hydrolysis

  • Dissolve the resulting prop-1-enyl ether in a suitable solvent such as aqueous acetone.

  • For mild hydrolysis, add a mild acid to adjust the pH to ~2.

  • For more rapid cleavage, treat with mercuric chloride (HgCl₂) and mercuric oxide (HgO).

  • Monitor the disappearance of the prop-1-enyl ether by TLC.

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Protocol 3: Oxidative Deprotection using Iodine and DMSO

This method provides an alternative for substrates that may be sensitive to transition metal catalysts.[1]

Reagents and Materials:

  • Allyl ether (1 equiv)

  • Sodium iodide (NaI) (catalytic amount)

  • Dimethylsulfoxide (DMSO)

  • Standard heating and reaction glassware

Procedure: [1]

  • To a solution of the allyl ether in DMSO, add a catalytic amount of sodium iodide.

  • Heat the reaction mixture to 130 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture onto crushed ice.

  • If a solid precipitates, filter and dry the product. If the product is soluble, extract with an appropriate organic solvent.

  • Purify the crude product by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms and workflows of the described deprotection methods.

Deprotection_Decision_Workflow Start Substrate with Allyl Ether Acid_Sensitive Acid Sensitive? Start->Acid_Sensitive Base_Sensitive Base Sensitive? Acid_Sensitive->Base_Sensitive No Pd_Basic_Method Use Pd-catalyzed method with non-acidic workup Acid_Sensitive->Pd_Basic_Method Yes Metal_Sensitive Metal Sensitive? Base_Sensitive->Metal_Sensitive No Consider_Alternatives Evaluate alternative protecting groups or other deprotection methods Base_Sensitive->Consider_Alternatives Yes Oxidizable_Groups Oxidizable Groups Present? Metal_Sensitive->Oxidizable_Groups No Oxidative_Method Consider Oxidative Cleavage (e.g., I₂/DMSO) Metal_Sensitive->Oxidative_Method Yes Pd_Ru_Method Use Pd or Ru Catalyzed Isomerization-Hydrolysis (mild acid) Oxidizable_Groups->Pd_Ru_Method No Oxidizable_Groups->Consider_Alternatives Yes

Caption: Decision workflow for selecting an allyl ether deprotection method.

Pd_Catalyzed_Deprotection_Mechanism cluster_mechanism Palladium-Catalyzed Deprotection Allyl_Ether R-O-Allyl Pi_Allyl_Complex π-Allyl Pd(II) Complex Allyl_Ether->Pi_Allyl_Complex + Pd(0) Pd0 Pd(0)Lₙ RO_Pd [R-O-Pd(II)-Allyl]Lₙ Pi_Allyl_Complex->RO_Pd Oxidative Addition RO_Pd->Pd0 + Allyl Scavenger Deprotonated_Alcohol R-O⁻ RO_Pd->Deprotonated_Alcohol Reductive Elimination Final_Product R-OH Deprotonated_Alcohol->Final_Product + H⁺ Proton_Source H⁺ Source (e.g., MeOH) Allyl_Scavenger Allyl Scavenger (e.g., Pyrrolidine) Allylated_Scavenger Allyl-Scavenger Allyl_Scavenger->Allylated_Scavenger Traps Allyl Group

Caption: Mechanism of Palladium-Catalyzed Allyl Ether Deprotection.

Experimental_Workflow_Deprotection Start Start: Allyl-protected Substrate Reaction_Setup Reaction Setup: - Dissolve substrate in solvent - Add reagents and catalyst - Set temperature (e.g., reflux) Start->Reaction_Setup Reaction_Monitoring Monitor Reaction (e.g., TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Reaction_Monitoring->Reaction_Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent Reaction_Monitoring->Workup Complete Purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography Workup->Purification Final_Product Isolated Deprotected Product Purification->Final_Product

References

Application Notes and Protocols for the One-Pot Synthesis of o-Allylphenols from o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the one-pot synthesis of o-allylphenols from o-cresol. This method combines the O-allylation of o-cresol and the subsequent Claisen rearrangement of the resulting allyl aryl ether into a single, efficient procedure, avoiding the isolation of intermediates. Two primary approaches are presented: a Lewis acid-catalyzed method and a microwave-assisted thermal rearrangement. These protocols offer significant advantages in terms of reduced reaction time, simplified workup procedures, and improved overall efficiency, making them highly valuable for the synthesis of key intermediates in drug discovery and development.

Introduction

o-Allylphenols are important structural motifs present in numerous natural products and serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. The classical approach to their synthesis involves a two-step process: the Williamson ether synthesis to form an allyl aryl ether, followed by a high-temperature thermal Claisen rearrangement.[1] This traditional method, however, often requires harsh reaction conditions and purification of the intermediate ether. The one-pot tandem O-allylation/Claisen rearrangement strategy streamlines this process, offering a more atom-economical and efficient route to these valuable compounds. This application note details optimized protocols for this one-pot synthesis, focusing on catalytic and microwave-assisted methodologies.

Reaction Mechanism and Workflow

The one-pot synthesis of o-allylphenols from o-cresol proceeds through two key sequential transformations within the same reaction vessel:

  • O-Allylation: o-Cresol is first deprotonated by a base to form the corresponding phenoxide. This nucleophile then reacts with an allyl halide (e.g., allyl bromide) in an SN2 reaction to yield the intermediate o-cresyl allyl ether.

  • Claisen Rearrangement: The in situ generated allyl ether then undergoes a[2][2]-sigmatropic rearrangement to form the final o-allylphenol product. This rearrangement can be promoted by thermal energy or accelerated by the use of a Lewis acid catalyst.[3]

Logical Workflow of the One-Pot Synthesis

OnePot_Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process One-Pot Reaction cluster_steps Reaction Steps cluster_outcome Final Product & Workup oCresol o-Cresol ReactionVessel Reaction Vessel oCresol->ReactionVessel AllylHalide Allyl Halide (e.g., Allyl Bromide) AllylHalide->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Catalyst Catalyst (Optional, e.g., Zn powder) Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel OAllylation Step 1: O-Allylation ReactionVessel->OAllylation Initial Heating ClaisenRearrangement Step 2: Claisen Rearrangement OAllylation->ClaisenRearrangement In situ generation of allyl ether Workup Aqueous Workup & Extraction ClaisenRearrangement->Workup Increased Temperature or Microwave Irradiation Purification Purification (e.g., Column Chromatography) Workup->Purification Product o-Allylphenol Purification->Product

Caption: Experimental workflow for the one-pot synthesis of o-allylphenols.

Detailed Reaction Mechanism

Claisen_Rearrangement_Mechanism oCresol o-Cresol Phenoxide o-Cresoxide oCresol->Phenoxide + Base - H₂O AllylEther o-Cresyl Allyl Ether Phenoxide->AllylEther + Allyl Bromide - Br⁻ AllylBromide Allyl Bromide TransitionState [3,3]-Sigmatropic Transition State AllylEther->TransitionState Heat or Lewis Acid Dienone Intermediate Dienone TransitionState->Dienone oAllylphenol o-Allylphenol Dienone->oAllylphenol Tautomerization

Caption: Mechanism of O-allylation followed by Claisen rearrangement.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed One-Pot Synthesis

This protocol utilizes zinc powder as a mild and recyclable Lewis acid catalyst to promote the Claisen rearrangement at a significantly lower temperature than the traditional thermal method.[3]

Materials:

  • o-Cresol

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Zinc powder

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (10 mmol), anhydrous potassium carbonate (15 mmol), and anhydrous DMF or THF (50 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add allyl bromide (12 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress of the O-allylation by Thin Layer Chromatography (TLC).

  • After completion of the O-allylation, add zinc powder (2.5 mmol) to the reaction mixture.

  • Increase the temperature to 55 °C (for THF) and continue stirring, monitoring the Claisen rearrangement by TLC.[3]

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the zinc powder and potassium salts. The zinc powder can be washed with a small amount of solvent, dried, and reused.

  • Transfer the filtrate to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure o-allylphenol.

Protocol 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation can significantly accelerate the rate of the Claisen rearrangement, allowing for a rapid one-pot synthesis without the need for a catalyst.

Materials:

  • o-Cresol

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine o-cresol (5 mmol), anhydrous potassium carbonate (7.5 mmol), and anhydrous DMF or NMP (10 mL).

  • Add allyl bromide (6 mmol) to the vessel and securely cap it.

  • Place the vessel in a microwave reactor and initially heat the mixture at 80 °C for 15-20 minutes to facilitate the O-allylation.

  • Increase the microwave power and temperature to 220-250 °C and maintain for 10-20 minutes to induce the Claisen rearrangement.[4] Monitor the internal pressure and temperature carefully.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Data Presentation

The following tables summarize typical reaction conditions and yields for the separate O-allylation and Claisen rearrangement steps, which can be used as a basis for optimizing the one-pot procedure.

Table 1: O-Allylation of Phenols - Representative Conditions

EntryPhenolBaseSolventTemperature (°C)Time (h)Yield of Allyl Ether (%)
1PhenolK₂CO₃AcetoneReflux6>95
2o-CresolNaHDMF252~98
3PhenolCs₂CO₃Acetonitrile803>95

Table 2: Claisen Rearrangement of Allyl Aryl Ethers - Comparison of Conditions

EntrySubstrateMethodCatalystSolventTemperature (°C)TimeYield of o-Allylphenol (%)Reference
1Allyl phenyl etherThermalNoneNeat200-2203 h70-85[1]
2Allyl phenyl etherCatalyticZinc powderTHF5540 min80[3]
3Allyl phenyl etherMicrowaveNoneNMP25015 minHigh[4]
4Substituted Allyl Aryl EthersCatalyticBCl₃Dichloromethane1030 minHigh

Troubleshooting and Optimization

  • Incomplete O-Allylation: Ensure all reagents and solvents are anhydrous. The base (K₂CO₃) should be finely powdered and dried before use. Increasing the reaction time or temperature for the first step may improve conversion.

  • Low Yield of Claisen Rearrangement: For the thermal method, ensure the temperature is high enough to promote the rearrangement. For the catalytic method, the quality of the Lewis acid is crucial. For the microwave-assisted method, optimization of the temperature and irradiation time may be necessary for different substrates.

  • Formation of Byproducts: The formation of p-allylphenol can occur if both ortho positions are blocked or under certain catalytic conditions. Purification by column chromatography is usually effective in separating these isomers.

Conclusion

The one-pot synthesis of o-allylphenols from o-cresol represents a significant improvement over traditional multi-step procedures. The catalyzed and microwave-assisted protocols detailed in this application note offer mild, efficient, and rapid methods for obtaining these valuable synthetic intermediates. These methodologies are highly adaptable and can likely be applied to a range of substituted phenols, providing a robust tool for researchers in organic synthesis and drug development. Further optimization of reaction parameters for specific substrates is encouraged to achieve maximum yields and purity.

References

Application Notes and Protocols for the Microwave-Assisted Claisen Rearrangement of Allyl o-tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen rearrangement is a powerful and atom-economical carbon-carbon bond-forming reaction, categorized as a[1][1]-sigmatropic rearrangement. This reaction transforms allyl aryl ethers into their corresponding ortho-allyl phenols. The application of microwave irradiation to this rearrangement offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reproducibility.[2][3] These benefits are particularly valuable in research and drug development settings where rapid synthesis and optimization of lead compounds are critical.

This document provides detailed application notes and protocols for the microwave-assisted Claisen rearrangement of a representative substrate, Allyl o-tolyl ether, to produce 2-allyl-6-methylphenol. The methodologies described herein are based on established procedures for similar o-allylaryl ethers and can be adapted for a range of substituted analogues.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture leads to several key advantages:

  • Rapid Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes using microwave irradiation.

  • Higher Yields: The short reaction times minimize the formation of byproducts, often resulting in higher isolated yields of the desired product.

  • Increased Purity: Cleaner reaction profiles simplify the purification process.

  • Energy Efficiency: Direct heating of the reaction medium is more energy-efficient than conventional methods that heat the reaction vessel.

  • Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and power, ensuring high reproducibility.

Reaction Mechanism

The Claisen rearrangement of this compound is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The reaction involves the breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond at the ortho position of the aromatic ring. This is followed by tautomerization to restore the aromaticity of the phenol.[4][5][6]

Caption: Reaction mechanism of the Claisen rearrangement.

Experimental Protocols

The following protocols are based on the microwave-assisted, Lewis acid-catalyzed Claisen rearrangement of o-allylaryl ethers. These procedures can be adapted for this compound.

Protocol 1: ZnCl₂ Catalyzed Rearrangement

Materials:

  • This compound (1.0 eq)

  • Fused Zinc Chloride (ZnCl₂) (3.6 eq)

  • Anhydrous xylene

  • Microwave reactor vials

  • Standard laboratory glassware for work-up

  • Ethyl acetate

  • Water

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add this compound (12.5 mmol) and fused ZnCl₂ (44.7 mmol).

  • Add anhydrous xylene (5.0 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 720W. The reaction is typically run in 30-second cycles.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The total reaction time is expected to be in the range of 5-8 minutes.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate, 10:1) to afford 2-allyl-6-methylphenol.

Protocol 2: BF₃·OEt₂ Catalyzed Rearrangement

Materials:

  • This compound (1.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.4 eq)

  • Anhydrous xylene

  • Microwave reactor vials

  • Standard laboratory glassware for work-up

  • Ethyl acetate

  • Water

  • Brine solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add this compound (12.5 mmol) and a minimal amount of anhydrous xylene.

  • Add Boron trifluoride diethyl etherate (17.5 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 720W in 30-second cycles.

  • Monitor the reaction progress by TLC. The total reaction time is expected to be between 5-8 minutes.

  • After cooling to room temperature, pour the mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the final product, 2-allyl-6-methylphenol.

Data Presentation

The following table summarizes the expected reaction conditions and yields for the microwave-assisted Claisen rearrangement of o-allylaryl ethers, which are representative for the rearrangement of this compound.

CatalystSolventMicrowave Power (W)Time (min)Yield (%)
ZnCl₂Xylene7205 - 875 - 81
BF₃·OEt₂Xylene7205 - 885 - 92

Experimental Workflow

ExperimentalWorkflow start Start reagents Combine this compound, Catalyst, and Solvent in Microwave Vial start->reagents microwave Microwave Irradiation (720W, 5-8 min) reagents->microwave monitoring Monitor Reaction by TLC microwave->monitoring workup Aqueous Work-up (Water, Ethyl Acetate, Brine) monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product 2-allyl-6-methylphenol purification->product

Caption: Experimental workflow for the synthesis.

Conclusion

The microwave-assisted Claisen rearrangement of this compound provides a rapid, efficient, and high-yielding route to 2-allyl-6-methylphenol. The use of Lewis acid catalysts in conjunction with microwave irradiation significantly accelerates the reaction. The protocols and data presented here serve as a valuable guide for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of substituted phenols which are important intermediates in various synthetic pathways.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Allyl o-tolyl Ether Rearrangement Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of heterocyclic compounds, commencing with the Claisen rearrangement of allyl o-tolyl ether. The resulting product, 2-allyl-6-methylphenol, serves as a versatile intermediate for the synthesis of valuable heterocyclic scaffolds, including dihydrobenzofurans and chromenes.

Overview of the Synthetic Pathway

The overall synthetic strategy involves a two-step process:

  • [1][1]-Sigmatropic Rearrangement: Thermal rearrangement of this compound via a Claisen rearrangement to yield 2-allyl-6-methylphenol.

  • Heterocyclization: Intramolecular cyclization of the 2-allyl-6-methylphenol intermediate to form either a five-membered dihydrobenzofuran ring or a six-membered chromene ring, depending on the chosen synthetic route.

Synthetic_Pathway allyl_o_tolyl_ether This compound claisen Claisen Rearrangement allyl_o_tolyl_ether->claisen Heat allyl_phenol 2-Allyl-6-methylphenol claisen->allyl_phenol heterocyclization Heterocyclization allyl_phenol->heterocyclization dihydrobenzofuran Dihydrobenzofuran Derivative heterocyclization->dihydrobenzofuran e.g., Iodocyclization chromene Chromene Derivative heterocyclization->chromene e.g., Pd-catalyzed cyclization

Caption: Overall synthetic workflow from this compound to heterocyclic products.

Experimental Protocols

Synthesis of 2-Allyl-6-methylphenol via Claisen Rearrangement

This protocol describes the thermal Claisen rearrangement of this compound.[2][3][4]

Materials:

  • This compound

  • High-boiling point solvent (e.g., N,N-diethylaniline or propylene carbonate)[5]

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add a high-boiling point solvent such as N,N-diethylaniline (if necessary, to facilitate even heating).

  • Heat the mixture to reflux (typically 180-220°C) under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude 2-allyl-6-methylphenol can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2-Allyl-6-methylphenolC₁₀H₁₂O148.20231-2330.9921.538

Spectroscopic Data for 2-Allyl-6-methylphenol:

TypeKey Signals
¹H NMR δ (ppm): 2.2 (s, 3H, CH₃), 3.4 (d, 2H, Ar-CH₂), 5.0-5.2 (m, 2H, =CH₂), 5.9-6.1 (m, 1H, -CH=), 6.7-7.0 (m, 3H, Ar-H), ~4.5-5.5 (br s, 1H, OH)
¹³C NMR δ (ppm): ~15.8 (CH₃), ~34.8 (Ar-CH₂), ~115.7 (=CH₂), ~121.0, ~124.5, ~127.9 (Ar-C), ~130.2 (Ar-C), ~136.9 (-CH=), ~151.5 (Ar-C-O)
IR (neat) ν (cm⁻¹): ~3400-3500 (O-H stretch), ~3070 (=C-H stretch), ~2920, 2860 (C-H stretch), ~1640 (C=C stretch), ~1450, 1370 (C-H bend), ~1200 (C-O stretch)
Synthesis of Dihydrobenzofuran Derivatives

This protocol details the synthesis of 2,3-dihydro-7-methyl-2-(iodomethyl)benzofuran via an electrophilic iodocyclization.[6]

Materials:

  • 2-Allyl-6-methylphenol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-allyl-6-methylphenol (1.0 eq) in dichloromethane.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of iodine (1.5 eq) in dichloromethane dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) to afford the desired 2,3-dihydro-7-methyl-2-(iodomethyl)benzofuran.

Data Presentation:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)
2,3-Dihydro-7-methyl-2-(iodomethyl)benzofuranC₁₀H₁₁IO274.09~80-90

Expected Spectroscopic Data for 2,3-Dihydro-7-methyl-2-(iodomethyl)benzofuran:

TypeKey Signals
¹H NMR δ (ppm): ~2.2 (s, 3H, Ar-CH₃), ~2.8 (dd, 1H, Ar-CH₂), ~3.2 (dd, 1H, Ar-CH₂), ~3.4 (m, 2H, CH₂I), ~4.8 (m, 1H, O-CH), ~6.7-7.0 (m, 3H, Ar-H)
¹³C NMR δ (ppm): ~10.0 (CH₂I), ~16.0 (Ar-CH₃), ~35.0 (Ar-CH₂), ~82.0 (O-CH), ~120.0, ~125.0, ~128.0 (Ar-C), ~157.0 (Ar-C-O)

This method allows for the synthesis of more complex dihydrobenzofuran derivatives by coupling 2-allylphenols with aryl triflates.[7]

Palladium_Catalyzed_Cyclization allyl_phenol 2-Allyl-6-methylphenol pd_catalyst Pd(0)/Ligand allyl_phenol->pd_catalyst aryl_triflate Aryl Triflate aryl_triflate->pd_catalyst product 2-Aryl-3-methyl- 2,3-dihydrobenzofuran pd_catalyst->product Carboalkoxylation base Base base->pd_catalyst

Caption: Palladium-catalyzed synthesis of dihydrobenzofurans.

Protocol: A general procedure involves reacting the 2-allylphenol with an aryl triflate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand) and a base. The reaction conditions, such as solvent, temperature, and specific catalyst system, will vary depending on the specific substrates used.

Synthesis of Chromene Derivatives

This protocol outlines a potential pathway for the synthesis of 2H-chromenes from 2-allyl-6-methylphenol, based on palladium-catalyzed intramolecular oxidative cyclization methods used for similar substrates.[8]

Materials:

  • 2-Allyl-6-methylphenol

  • Palladium(II) chloride (PdCl₂)

  • Copper(II) chloride (CuCl₂) (as a re-oxidant)

  • Solvent (e.g., ethanol, methanol)

  • Oxygen atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-allyl-6-methylphenol (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.

  • Add catalytic amounts of palladium(II) chloride (e.g., 0.03 eq) and copper(II) chloride (e.g., 0.1 eq).

  • Stir the reaction mixture under an oxygen atmosphere at a slightly elevated temperature (e.g., 60°C).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 2,8-dimethyl-2H-chromene.

Data Presentation:

Compound NameMolecular FormulaMolecular Weight ( g/mol )
2,8-Dimethyl-2H-chromeneC₁₁H₁₂O160.21

Expected Spectroscopic Data for 2,8-Dimethyl-2H-chromene:

TypeKey Signals
¹H NMR δ (ppm): ~1.4 (d, 3H, C2-CH₃), ~2.2 (s, 3H, Ar-CH₃), ~4.8 (m, 1H, C2-H), ~5.6 (dd, 1H, C3-H), ~6.2 (dd, 1H, C4-H), ~6.6-6.9 (m, 3H, Ar-H)
¹³C NMR δ (ppm): ~16.0 (Ar-CH₃), ~21.0 (C2-CH₃), ~75.0 (C2), ~120.0, ~122.0, ~124.0, ~128.0 (Ar-C & C4), ~129.0 (C3), ~152.0 (Ar-C-O)

Signaling Pathways and Logical Relationships

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The subsequent heterocyclization reactions also follow well-defined mechanistic pathways.

Claisen_Mechanism start This compound ts Cyclic Transition State ([3,3]-Sigmatropic Shift) start->ts Heat intermediate Dienone Intermediate ts->intermediate tautomerization Tautomerization intermediate->tautomerization product 2-Allyl-6-methylphenol tautomerization->product

Caption: Mechanism of the Claisen rearrangement.

Heterocyclization_Mechanisms cluster_0 Iodocyclization cluster_1 Palladium-Catalyzed Cyclization iodonium Iodonium Ion Intermediate intramolecular_attack_iodo Intramolecular Nucleophilic Attack (5-exo-trig) iodonium->intramolecular_attack_iodo dihydrofuran_iodo 2,3-Dihydro-7-methyl- 2-(iodomethyl)benzofuran intramolecular_attack_iodo->dihydrofuran_iodo oxypalladation Oxypalladation reductive_elimination Reductive Elimination oxypalladation->reductive_elimination chromene_pd 2,8-Dimethyl-2H-chromene reductive_elimination->chromene_pd start_phenol 2-Allyl-6-methylphenol start_phenol->iodonium I₂ start_phenol->oxypalladation Pd(II)

Caption: Mechanisms for the synthesis of dihydrobenzofuran and chromene derivatives.

References

Application Notes and Protocols: The Role of Allyl o-Tolyl Ether in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl o-tolyl ether serves as a versatile precursor in the synthesis of complex molecular architectures, particularly in the generation of substituted phenolic compounds that are key intermediates for natural product analogues. The strategic placement of the methyl and allyl groups on the aromatic ring, achieved through a facile Claisen rearrangement, provides a valuable building block for a variety of bioactive molecules. This document outlines the synthesis of this compound, its subsequent Claisen rearrangement to 2-allyl-6-methylphenol, and the application of this product in the synthesis of analogues of the biologically active natural products, honokiol and magnolol. Detailed experimental protocols and reaction parameters are provided to facilitate the replication and adaptation of these methods in a research and development setting.

Introduction

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has been a cornerstone of organic synthesis for over a century.[1][2] This[3][3]-sigmatropic rearrangement of allyl aryl ethers provides a direct route to ortho-allyl phenols, which are valuable intermediates in the synthesis of numerous natural products and their analogues.[1][2] this compound is a particularly useful starting material as its rearrangement selectively yields 2-allyl-6-methylphenol, a disubstituted phenol with two distinct points for further functionalization. This unique substitution pattern is found in a variety of bioactive natural products, including the neolignans honokiol and magnolol, which exhibit a range of pharmacological activities such as anticancer, anti-inflammatory, and neuroprotective effects. The development of synthetic analogues of these natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and its Claisen Rearrangement

The synthesis of natural product analogues using this compound as a starting material typically involves a two-step sequence: the formation of the ether followed by a thermal Claisen rearrangement.

Step 1: Synthesis of this compound

The synthesis of this compound is a straightforward Williamson ether synthesis, involving the reaction of o-cresol with an allyl halide in the presence of a base.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • o-Cresol

    • Allyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-cresol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous acetone.

    • Stir the mixture at room temperature for 15 minutes.

    • Add allyl bromide (1.2 eq.) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Step 2: Thermal Claisen Rearrangement to 2-Allyl-6-methylphenol

Heating this compound induces a[3][3]-sigmatropic rearrangement to afford 2-allyl-6-methylphenol. The reaction is typically performed in a high-boiling solvent or neat.

Experimental Protocol: Thermal Claisen Rearrangement of this compound

  • Materials:

    • This compound

    • N,N-diethylaniline (or another high-boiling solvent)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Place this compound (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add N,N-diethylaniline as a solvent (optional, the reaction can be run neat).

    • Heat the mixture to reflux (typically 180-220 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, dilute the mixture with diethyl ether.

    • Wash the organic solution with 1 M HCl to remove the N,N-diethylaniline, followed by water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2-allyl-6-methylphenol can be purified by column chromatography on silica gel or by vacuum distillation.

Application in the Synthesis of Honokiol and Magnolol Analogues

2-Allyl-6-methylphenol is a key building block for the synthesis of analogues of the bioactive biphenolic neolignans, honokiol and magnolol. The general strategy involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the introduction of allyl groups.

Synthetic Strategy Overview

A common approach to unsymmetrically substituted biphenyls, characteristic of honokiol analogues, involves the Suzuki-Miyaura cross-coupling of a suitably protected bromo-2-allyl-6-methylphenol with a boronic acid derivative. Subsequent manipulation of functional groups and a final Claisen rearrangement can furnish the desired analogues.

Data Presentation
StepReactantsReagents and ConditionsProductYield (%)Reference
1 o-Cresol, Allyl bromideK₂CO₃, Acetone, RefluxThis compound>90General Protocol
2 This compoundNeat, 200 °C2-Allyl-6-methylphenol85-95General Protocol
3 Bromo-2-allyl-6-methoxymethoxyphenol, 4-Hydroxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 100 °CBiphenyl intermediate70-85Adapted from[2]
4 Biphenyl intermediateAllyl bromide, K₂CO₃, Acetone, RefluxDi-allyl biphenyl ether>90Adapted from[2]
5 Di-allyl biphenyl etherNeat, 180-200 °CHonokiol Analogue80-90Adapted from[2]

Diagrams of Key Processes

Synthesis_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Honokiol Analogue o-Cresol o-Cresol Allyl_o-tolyl_ether Allyl_o-tolyl_ether o-Cresol->Allyl_o-tolyl_ether Williamson Ether Synthesis 2-Allyl-6-methylphenol 2-Allyl-6-methylphenol Allyl_o-tolyl_ether->2-Allyl-6-methylphenol Claisen Rearrangement Functionalized_Aryl_Halide Functionalized_Aryl_Halide 2-Allyl-6-methylphenol->Functionalized_Aryl_Halide Bromination & Protection Biphenyl_Core Biphenyl_Core Functionalized_Aryl_Halide->Biphenyl_Core Suzuki-Miyaura Coupling Final_Analogue Final_Analogue Biphenyl_Core->Final_Analogue Allylation & Deprotection/ Rearrangement Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Biphenyl_Core

Caption: Synthetic workflow from o-cresol to a honokiol analogue.

Caption: Claisen rearrangement of this compound.

Conclusion

This compound is a readily accessible and highly useful building block in the synthesis of natural product analogues. Its efficient conversion to 2-allyl-6-methylphenol via a thermal Claisen rearrangement provides a strategically substituted aromatic core that is amenable to a variety of cross-coupling and functionalization reactions. The application of this methodology in the synthesis of honokiol and magnolol analogues highlights its significance in medicinal chemistry and drug discovery, offering a robust platform for the generation of novel bioactive compounds. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this compound in their synthetic endeavors.

References

Application of Allyl o-Tolyl Ether in the Development of Novel Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl o-tolyl ether is a versatile monomer that holds potential for the development of novel polymers with tailored properties. The presence of the allyl group allows for polymerization and post-polymerization modification, while the o-tolyl group influences the polymer's thermal and mechanical characteristics. This document provides an overview of the potential applications of this compound in polymer synthesis, including detailed, albeit adapted, experimental protocols for its polymerization and subsequent modification. It is important to note that while the polymerization of allyl compounds is a well-established field, specific literature detailing the synthesis and characterization of poly(this compound) is limited. Therefore, the protocols and data presented herein are based on established methodologies for structurally similar allyl ethers and serve as a foundational guide for researchers exploring this specific monomer.

Synthesis of this compound

The synthesis of the this compound monomer can be achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of o-cresol followed by nucleophilic substitution with an allyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • o-Cresol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Allyl bromide or allyl chloride

  • Acetone or ethanol (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol in the chosen solvent (e.g., acetone).

  • Add an equimolar amount of a strong base (e.g., NaOH) to the solution to form the corresponding phenoxide.

  • Heat the mixture to reflux to ensure complete formation of the sodium or potassium o-cresoxide.

  • Slowly add an equimolar amount of allyl bromide or allyl chloride to the refluxing solution via a dropping funnel.

  • Continue refluxing the reaction mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

  • Characterize the purified this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Polymerization of this compound

The polymerization of allyl ethers can be challenging due to degradative chain transfer to the monomer, which can lead to the formation of low molecular weight polymers.[1] However, both radical and cationic polymerization methods can be explored for this compound.

Radical Polymerization

Radical polymerization is a common method for vinyl monomers. For allyl ethers, it's known that the polymerization can be difficult to achieve due to the high electron density of the double bond.[1][2] A proposed mechanism for some allyl ether polymerizations involves a radical-mediated cyclization (RMC) reaction.[2]

Materials:

  • This compound (purified)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (radical initiator)

  • Anhydrous toluene or another suitable solvent

  • Methanol or hexane (non-solvent for precipitation)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Vacuum line and inert gas source (e.g., nitrogen or argon)

Procedure:

  • Place the purified this compound and the chosen solvent in a Schlenk flask.

  • De-gas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Under an inert atmosphere, add the radical initiator (e.g., AIBN, 1-2 mol% relative to the monomer).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Stir the reaction for a predetermined time (e.g., 24-48 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • After the desired reaction time, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction solution into a large excess of a non-solvent such as methanol or hexane with vigorous stirring.

  • Isolate the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent and dry it under vacuum to a constant weight.

  • Characterize the resulting poly(this compound) by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI), and by ¹H NMR and ¹³C NMR to confirm the polymer structure.

Cationic Polymerization

Cationic polymerization is another potential route for polymerizing allyl ethers, particularly those that can form stable carbocationic intermediates.[3] Lewis acids are commonly used as co-initiators.[3]

Materials:

  • This compound (purified and dried)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄))

  • Anhydrous methanol (for quenching)

  • Cold hexane (non-solvent for precipitation)

  • Schlenk flask and syringe techniques for handling air- and moisture-sensitive reagents

Procedure:

  • Inside a glovebox or under a strict inert atmosphere, dissolve the purified and dried this compound in anhydrous DCM in a Schlenk flask.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.

  • Add the Lewis acid initiator dropwise via a syringe.

  • Stir the reaction mixture at this low temperature for the specified duration.

  • Quench the polymerization by adding a small amount of anhydrous methanol.

  • Precipitate the polymer by pouring the solution into a large volume of cold hexane.

  • Isolate the polymer by filtration and dry it under vacuum.

  • Characterize the polymer using GPC, ¹H NMR, and ¹³C NMR.

Potential Polymer Properties (Hypothetical Data)

Due to the lack of specific experimental data for poly(this compound), the following table presents hypothetical data based on typical values for polymers derived from other allyl ethers. This is for illustrative purposes to guide researchers in their characterization efforts.

PropertyRadical Polymerization (Expected Range)Cationic Polymerization (Expected Range)
Number Average Mol. Wt. (Mn)1,000 - 10,000 g/mol 1,000 - 15,000 g/mol
Weight Average Mol. Wt. (Mw)2,000 - 20,000 g/mol 1,500 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 3.01.2 - 2.5
Glass Transition Temp. (Tg)40 - 80 °C50 - 90 °C
Thermal Decomposition (TGA)> 200 °C> 220 °C

Post-Polymerization Modification: Claisen Rearrangement

The pendant allyl ether groups on the poly(this compound) backbone are amenable to the Claisen rearrangement, a powerful[1][1]-sigmatropic rearrangement that occurs upon heating.[4][5][6] This reaction would convert the allyl ether units into o-allyl phenol units, introducing hydroxyl functionalities along the polymer chain. These hydroxyl groups can serve as sites for further chemical modifications, drug conjugation, or for altering the polymer's solubility and thermal properties.

Experimental Protocol: Claisen Rearrangement of Poly(this compound)

Materials:

  • Poly(this compound)

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup

Procedure:

  • Dissolve the poly(this compound) in a high-boiling point solvent in a round-bottom flask under an inert atmosphere.

  • Heat the solution to a high temperature (typically 180-250 °C) and maintain it at reflux for several hours.[5]

  • Monitor the progress of the rearrangement by taking aliquots and analyzing them using FT-IR spectroscopy (disappearance of the ether linkage peak and appearance of a broad hydroxyl peak) and ¹H NMR spectroscopy (shift in aromatic and aliphatic proton signals).

  • After the reaction is complete, cool the solution and precipitate the modified polymer in a suitable non-solvent (e.g., water or methanol).

  • Filter, wash, and dry the polymer.

  • Characterize the resulting polymer with pendant hydroxyl groups to confirm the structural modification.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental processes and the chemical transformations involved, the following diagrams have been generated.

G cluster_synthesis Monomer Synthesis o_cresol o-Cresol phenoxide o-Cresoxide o_cresol->phenoxide Deprotonation base Base (e.g., NaOH) allyl_halide Allyl Halide allyl_o_tolyl_ether This compound allyl_halide->allyl_o_tolyl_ether SN2 Reaction phenoxide->allyl_o_tolyl_ether

Caption: Synthesis of this compound monomer.

G cluster_polymerization Polymerization Workflows cluster_radical Radical Polymerization cluster_cationic Cationic Polymerization monomer This compound initiator_rad Radical Initiator (AIBN/BPO) initiator_cat Lewis Acid (BF3·OEt2) heating_rad Heating (60-80 °C) initiator_rad->heating_rad polymer_rad Poly(this compound) heating_rad->polymer_rad low_temp Low Temperature (-78 to 0 °C) initiator_cat->low_temp polymer_cat Poly(this compound) low_temp->polymer_cat

Caption: Proposed polymerization workflows for this compound.

G cluster_claisen Post-Polymerization Modification start_polymer Poly(this compound) heating Heating (180-250 °C) start_polymer->heating [3,3]-Sigmatropic Rearrangement rearranged_polymer Polymer with o-allyl phenol units heating->rearranged_polymer

Caption: Claisen rearrangement of poly(this compound).

References

Troubleshooting & Optimization

Troubleshooting low yields in the Williamson ether synthesis of Allyl o-tolyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields in the Williamson ether synthesis of Allyl o-tolyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in the Williamson ether synthesis of this compound?

Low yields in this synthesis can typically be traced back to three primary factors: the formation of unwanted side products, incomplete or slow reaction progression, and suboptimal reaction conditions.[1] The most significant challenges are competing side reactions, such as C-alkylation of the phenoxide and elimination reactions of the allyl halide.[1][2] Additionally, incomplete deprotonation of the o-cresol, loss of the volatile allyl bromide, or insufficient reaction time can severely limit the yield.[1][2]

Q2: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?

When synthesizing aryl ethers like this compound, two main side reactions compete with the desired O-alkylation.[2][3]

  • C-Alkylation: The o-cresolate anion is an ambident nucleophile, meaning the allyl group can attack the aromatic ring (C-alkylation) instead of the oxygen atom.[2][4] This forms allyl-substituted cresol isomers. To minimize this, ensure complete and rapid formation of the phenoxide ion using a strong base in an appropriate solvent.[1]

  • Elimination (E2 Reaction): The phenoxide can act as a base, causing the elimination of HBr from allyl bromide to form propadiene. While this is more common with sterically hindered alkyl halides, it can still occur under harsh conditions (e.g., excessively high temperatures).[4][5] Using a primary, unhindered halide like allyl bromide helps, but temperature control is crucial.[1][6]

  • Allyl Halide Hydrolysis: If water is present in the reaction mixture, the allyl halide can be hydrolyzed to form allyl alcohol, consuming the electrophile.[1] Ensure all reagents and glassware are thoroughly dry.

Q3: How do I choose the right base and solvent for deprotonating o-cresol?

The choice of base and solvent is critical for efficiently generating the o-cresolate nucleophile and promoting the desired S(_N)2 reaction.

  • Bases: For aryl alcohols (phenols), common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3] For a more robust and complete deprotonation, a stronger base like sodium hydride (NaH) is often used.[6][7] Using at least a stoichiometric amount, and often a slight excess (1.5-2 equivalents), of the base is recommended to drive the deprotonation to completion.[1]

  • Solvents: Polar aprotic solvents are highly recommended as they solvate the cation but not the nucleophile, increasing its reactivity.[2] Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices that accelerate the S(_N)2 reaction rate.[2][3] Protic solvents should be avoided as they can slow the reaction.[2]

Q4: My reaction seems to stall or remains incomplete. What should I check?

If you observe a significant amount of unreacted o-cresol even after a prolonged period, consider the following:

  • Incomplete Deprotonation: The base may not be strong enough or may have been added in insufficient quantity to fully deprotonate the o-cresol.[1]

  • Loss of Allyl Bromide: Allyl bromide is volatile (boiling point: 71 °C). If the reaction is run at elevated temperatures without an efficient reflux condenser, the allyl bromide can evaporate from the mixture, altering the stoichiometry and halting the reaction.[1]

  • Insufficient Reaction Time: Williamson ether syntheses can require several hours (from 1 to 8) to reach completion, especially at lower temperatures.[2][4] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm it has gone to completion before starting the workup.

Q5: Should I use a phase transfer catalyst (PTC)? When is it necessary?

A phase transfer catalyst (PTC) is highly beneficial, particularly in industrial settings or when using a two-phase system (e.g., aqueous NaOH and an organic solvent).[2] The PTC, such as tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide, transporting it from the aqueous or solid phase into the organic phase where it can react with the allyl bromide.[8][9] This dramatically increases the reaction rate and is a common method for improving yields in syntheses involving phenoxides.[8]

Troubleshooting Guide

This decision tree can help diagnose the cause of low yields.

Troubleshooting start Low Yield Observed check_sm TLC/LC-MS Analysis: Is o-cresol still present? start->check_sm check_side_products Are significant side products observed? check_sm->check_side_products  No   incomplete_deprotonation Issue: Incomplete Deprotonation Solution: • Use stronger base (e.g., NaH). • Increase base equivalents (1.5-2x). • Ensure anhydrous conditions. check_sm->incomplete_deprotonation  Yes   c_alkylation Issue: C-Alkylation Products Solution: • Ensure rapid, complete deprotonation. • Use polar aprotic solvent (DMF, DMSO). • Lower reaction temperature. check_side_products->c_alkylation  Yes   no_side_products No significant side products check_side_products->no_side_products  No   reagent_loss Issue: Loss of Allyl Bromide Solution: • Use an efficient reflux condenser. • Maintain temperature below 70°C. • Consider adding allyl bromide slowly. incomplete_deprotonation->reagent_loss success Yield Optimized reagent_loss->success elimination Issue: Elimination/Other Byproducts Solution: • Lower reaction temperature. • Ensure anhydrous conditions to prevent hydrolysis of allyl bromide. c_alkylation->elimination elimination->success no_side_products->reagent_loss Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification setup 1. Setup Dry glassware under nitrogen atmosphere deprotonation 2. Deprotonation Add base to o-cresol in anhydrous solvent setup->deprotonation alkylation 3. Alkylation Add allyl bromide and heat as required deprotonation->alkylation monitor 4. Monitoring Track progress with TLC alkylation->monitor workup 5. Workup Quench reaction and perform extraction monitor->workup purify 6. Purification Column chromatography or distillation workup->purify analysis 7. Analysis Confirm structure and purity (NMR, GC-MS) purify->analysis Mechanism ocresol o-Cresol base_label + Base - H-Base⁺ ocresol->base_label phenoxide o-Cresolate (Phenoxide Anion) product This compound (Desired Product) phenoxide->product O-Alkylation (SN2) Major Pathway side_product C-Alkylated Cresol (Side Product) phenoxide->side_product C-Alkylation Minor Pathway allyl_br Allyl Bromide allyl_br->product allyl_br->side_product base_label->phenoxide

References

Identifying and minimizing byproducts in the Claisen rearrangement of Allyl o-tolyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Claisen Rearrangement of Allyl o-tolyl ether

Welcome to the technical support center for the Claisen rearrangement of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during this crucial synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected major product of the Claisen rearrangement of this compound?

The expected major product is 2-allyl-6-methylphenol . The Claisen rearrangement is a[1][1]-sigmatropic rearrangement. In this compound, one of the two ortho positions on the phenyl ring is blocked by a methyl group. Therefore, the rearrangement selectively proceeds at the available ortho position.[2] The reaction involves a concerted mechanism, passing through a cyclic transition state to form a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol product.[3]

Q2: I am observing a significant amount of a byproduct with the same mass as my desired product. What is it likely to be?

A common byproduct in the Claisen rearrangement of ortho-substituted allyl aryl ethers is the para-rearranged isomer , in this case, 4-allyl-2-methylphenol .[2][4] This occurs when the initially formed ortho-dienone intermediate undergoes a subsequent[1][1]-sigmatropic shift, known as a Cope rearrangement, moving the allyl group to the para position. This is more likely to occur at higher reaction temperatures or with prolonged reaction times.[2]

Q3: How can I minimize the formation of the para-rearranged byproduct (4-allyl-2-methylphenol)?

Minimizing the formation of the para-isomer involves controlling the reaction conditions to favor the initial ortho-rearrangement and subsequent tautomerization over the competing Cope rearrangement. Here are some strategies:

  • Lower Reaction Temperature: The Cope rearrangement generally requires a higher activation energy than the initial Claisen rearrangement. Conducting the reaction at the lowest effective temperature can significantly favor the formation of the ortho-product.[5]

  • Use of Lewis Acids: Lewis acid catalysts such as bismuth triflate or zinc powder can promote the Claisen rearrangement at lower temperatures, thereby disfavoring the para-rearrangement pathway.[6]

  • Solvent Choice: Polar solvents can accelerate the rate of the Claisen rearrangement.[7] Using a high-boiling polar solvent might allow for lower reaction temperatures.

Q4: I am seeing a low overall yield and the presence of o-cresol in my reaction mixture. What could be the cause?

The presence of o-cresol suggests that a side reaction involving the cleavage of the allyl group is occurring. This can happen under harsh thermal conditions. The ether linkage can break, leading to the formation of o-cresol and various allyl fragments. To mitigate this, consider the following:

  • Optimize Reaction Time and Temperature: Avoid excessively high temperatures or prolonged heating. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to cleavage.

Q5: My final product seems to contain a cyclized impurity. What is this and how can I avoid it?

The ortho-allylphenol product can sometimes undergo a subsequent intramolecular cyclization to form a dihydrofuran derivative, such as 2-methyl-2,3-dihydrobenzofuran.[8] This is more likely to occur under acidic conditions or at high temperatures. To avoid this:

  • Neutral Workup: Ensure that the reaction workup is performed under neutral or slightly basic conditions to prevent acid-catalyzed cyclization.

  • Prompt Isolation: Isolate the product as soon as the reaction is complete to prevent post-reaction transformations.

Data Presentation

The following table summarizes the expected products and byproducts in the Claisen rearrangement of this compound and the general effect of reaction conditions on their formation.

Product/ByproductStructureFormation PathwayConditions Favoring Formation
Main Product: 2-Allyl-6-methylphenol2-allyl-6-methylphenol[1][1]-Sigmatropic (Claisen) Rearrangement at the unhindered ortho position.Lower reaction temperatures, use of Lewis acid catalysts.
Byproduct 1: 4-Allyl-2-methylphenol4-allyl-2-methylphenolInitial Claisen rearrangement followed by a[1][1]-sigmatropic (Cope) rearrangement.High reaction temperatures, prolonged reaction times.
Byproduct 2: o-Cresolo-cresolCleavage of the allyl ether bond.Excessively high temperatures, presence of oxidative agents.
Byproduct 3: Dihydrofuran Derivative2-methyl-2,3-dihydrobenzofuranIntramolecular cyclization of the 2-allyl-6-methylphenol product.Acidic conditions, high temperatures.

Experimental Protocols

Protocol 1: Thermal Claisen Rearrangement
  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is typically performed neat or in a high-boiling solvent such as N,N-diethylaniline or propylene carbonate.[4]

  • Inert Atmosphere: Flush the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 180-220 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic solution with 1M HCl to remove any basic solvent, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or acetonitrile), add a catalytic amount of a Lewis acid (e.g., Zn powder (0.25 eq) or Bi(OTf)₃ (5 mol%)).[6]

  • Reaction Conditions: Stir the reaction mixture at a lower temperature, for example, 55 °C for zinc powder catalysis.[6] Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Visualizations

Claisen_Rearrangement_Pathway This compound This compound Transition State 1 [3,3]-Sigmatropic Transition State This compound->Transition State 1 Heat (Δ) Dienone Intermediate Dienone Intermediate Transition State 1->Dienone Intermediate 2-Allyl-6-methylphenol 2-Allyl-6-methylphenol (Major Product) Dienone Intermediate->2-Allyl-6-methylphenol Tautomerization Transition State 2 Cope Rearrangement Transition State Dienone Intermediate->Transition State 2 High Heat (ΔΔ) Para-Dienone Intermediate Para-Dienone Intermediate Transition State 2->Para-Dienone Intermediate 4-Allyl-2-methylphenol 4-Allyl-2-methylphenol (Byproduct) Para-Dienone Intermediate->4-Allyl-2-methylphenol Tautomerization

Caption: Reaction pathway for the Claisen rearrangement of this compound.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Experiment Start: Claisen Rearrangement of This compound Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis HighPara High % of 4-allyl-2-methylphenol? Analysis->HighPara LowYield Low Overall Yield & Presence of o-cresol? HighPara->LowYield No ReduceTemp Lower reaction temperature and/or reduce reaction time HighPara->ReduceTemp Yes UseCatalyst Consider using a Lewis acid catalyst HighPara->UseCatalyst Yes CyclizedProduct Presence of Dihydrofuran Derivative? LowYield->CyclizedProduct No LowYield->ReduceTemp Yes InertAtmosphere Ensure reaction is run under an inert atmosphere LowYield->InertAtmosphere Yes Success Successful Synthesis of 2-allyl-6-methylphenol CyclizedProduct->Success No NeutralWorkup Perform workup under neutral or basic conditions CyclizedProduct->NeutralWorkup Yes ReduceTemp->Analysis UseCatalyst->Analysis InertAtmosphere->Analysis NeutralWorkup->Analysis

Caption: Troubleshooting workflow for minimizing byproducts.

References

Optimizing reaction conditions for the synthesis of Allyl o-tolyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Allyl o-tolyl ether, primarily through the Williamson ether synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Deprotonation of o-Cresol: The formation of the o-cresoxide nucleophile is crucial for the reaction.- Use a sufficiently strong base to ensure complete deprotonation. For phenols like o-cresol, bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are effective.[1] For unactivated alcohols, stronger bases like sodium hydride (NaH) are often used, though they may be overly reactive for this synthesis.[1][2] - Ensure anhydrous (dry) conditions, as water can consume the base and inhibit alkoxide formation.[2]
Poor Nucleophilicity of o-Cresoxide: Steric hindrance from the ortho-methyl group can reduce the nucleophilicity of the phenoxide.- While o-cresol is a viable nucleophile, ensure other parameters are optimized. Consider using a phase-transfer catalyst to enhance the nucleophile's reactivity.
Ineffective Alkylating Agent: The allyl halide may be old or degraded.- Use a fresh, preferably distilled, sample of allyl bromide or allyl chloride.[3] Allyl bromide is generally more reactive than allyl chloride.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at excessively high temperatures.- The typical temperature range for Williamson ether synthesis is 50-100°C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.- Aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or acetone are commonly used to minimize side reactions.[1][2][4]
Premature Termination of Reaction: The reaction may not have proceeded to completion.- Monitor the reaction progress using TLC or Gas Chromatography (GC) to ensure the starting materials have been consumed before workup.[2]

Issue 2: Presence of Significant Impurities in the Product

Possible Cause Suggested Solution
Unreacted o-Cresol: Incomplete reaction or insufficient allyl bromide.- After the reaction, wash the organic layer with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to remove unreacted phenolic starting material.[4]
Formation of Diallyl Ether: This can occur if there is hydrolysis of the allyl halide to allyl alcohol, which then reacts further.- Ensure anhydrous reaction conditions to prevent the formation of allyl alcohol.[5]
C-Alkylation Product (Ring Alkylation): The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring as well as on the oxygen atom.[1]- O-alkylation is generally favored. However, to minimize C-alkylation, carefully control the reaction conditions. The choice of solvent and counter-ion can influence the O/C alkylation ratio.
Elimination Product (Propadiene): Although less likely with a primary halide like allyl bromide, elimination can be a competing reaction.- The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway.[2] Using a primary alkyl halide like allyl bromide minimizes this side reaction.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Williamson ether synthesis.[1][6] This reaction involves the deprotonation of o-cresol with a suitable base to form the o-cresoxide ion, which then acts as a nucleophile and attacks an allyl halide (e.g., allyl bromide) in an SN2 reaction to form the ether.[6][7]

Q2: Which base is best suited for the deprotonation of o-cresol?

A2: For phenolic starting materials like o-cresol, moderately strong bases are generally sufficient. Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are excellent choices, often used in solvents like acetonitrile or acetone.[1][4][8] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used effectively.[1][3]

Q3: What are the recommended solvents for this synthesis?

A3: Aprotic solvents are generally preferred for the Williamson ether synthesis as they do not participate in the reaction and can help to minimize side reactions like dehydrohalogenation.[1][2] Good solvent choices include acetonitrile, N,N-dimethylformamide (DMF), and acetone.[1][2][4]

Q4: How can I improve the reaction rate and yield?

A4: Several strategies can be employed to optimize the reaction:

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can significantly improve the reaction rate by facilitating the transfer of the o-cresoxide from the solid or aqueous phase to the organic phase where the allyl halide is present.[1][9]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and increase yields in Williamson ether syntheses.[2][10]

  • Choice of Leaving Group: Using allyl bromide is generally more effective than allyl chloride due to the better leaving group ability of bromide.[7]

Q5: What are the common side reactions to be aware of?

A5: The primary side reactions include:

  • E2 Elimination: Competition with the desired SN2 reaction, though less of an issue with primary halides like allyl bromide.[2][6]

  • C-Alkylation: Alkylation on the aromatic ring of the o-cresoxide ion.[1]

  • Hydrolysis of Allyl Halide: If water is present, the allyl halide can hydrolyze to form allyl alcohol, which can then lead to the formation of diallyl ether.[2][5]

Q6: How is the final product, this compound, purified?

A6: A typical purification procedure involves:

  • Workup: After the reaction is complete, the mixture is cooled, and water is added. The product is then extracted into an organic solvent like diethyl ether.[4]

  • Washing: The organic extract is washed with an aqueous base (e.g., 10% NaOH) to remove unreacted o-cresol, followed by washing with water and then a brine solution.[4][8]

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or potassium carbonate.[4][8]

  • Solvent Removal: The solvent is removed by evaporation under reduced pressure.[4][8]

  • Distillation: The crude product is then purified by vacuum distillation to obtain pure this compound.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Williamson ether synthesis of aryl ethers. Note that optimal conditions for this compound should be determined empirically.

ParameterTypical Conditions
Reactants o-Cresol, Allyl Bromide
Base K2CO3, Cs2CO3, NaOH, KOH
Solvent Acetonitrile, DMF, Acetone
Temperature 50 - 100 °C[2]
Reaction Time 1 - 8 hours (conventional heating)[2]
Catalyst (optional) Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add o-cresol (1 equivalent), a suitable solvent (e.g., acetonitrile, 10 volumes), and a base (e.g., K2CO3, 2 equivalents).[8]

  • Stir the mixture at room temperature for a short period to facilitate the formation of the o-cresoxide.

  • Add allyl bromide (1.1 - 1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress of the reaction by TLC.[2]

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate (organic layer) successively with 10% aqueous NaOH, water, and brine.[4][8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by vacuum distillation.[4]

Protocol 2: Phase-Transfer Catalysis (PTC) Enhanced Synthesis

  • In a round-bottom flask, dissolve o-cresol (1 equivalent) in a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of a strong base (e.g., 50% NaOH).[9]

  • Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (e.g., 2-5 mol%).[9]

  • Heat the biphasic mixture to 60-70°C with vigorous stirring.[9]

  • Add allyl bromide (1.2 equivalents) dropwise to the mixture.[9]

  • Continue vigorous stirring at this temperature and monitor the reaction by TLC (typically complete within 2-4 hours).[9]

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water to remove the base and catalyst.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Visualizations

Williamson_Ether_Synthesis Reactants o-Cresol + Allyl Bromide Deprotonation Deprotonation Reactants->Deprotonation SN2 SN2 Reaction Reactants->SN2 Allyl Bromide Base Base (e.g., K2CO3) Base->Deprotonation Cresoxide o-Cresoxide Ion (Nucleophile) Deprotonation->Cresoxide Cresoxide->SN2 Product This compound SN2->Product Byproduct Salt (e.g., KBr) SN2->Byproduct

Caption: Reaction pathway for the Williamson synthesis of this compound.

Experimental_Workflow start Start setup Combine o-Cresol, Base, and Solvent start->setup add_allyl Add Allyl Bromide setup->add_allyl heat Heat and Stir (Monitor by TLC) add_allyl->heat workup Workup: Cool, Filter, Extract heat->workup wash Wash Organic Layer (NaOH, H2O, Brine) workup->wash dry Dry and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify end End Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low/No Yield? check_base Is base strong enough? Are conditions anhydrous? start->check_base Yes sol_base Use stronger base (e.g., K2CO3). Ensure dry solvent/reagents. check_base->sol_base No check_temp Is temperature optimal? check_base->check_temp Yes sol_temp Optimize temperature (50-100 °C). Monitor with TLC. check_temp->sol_temp No check_time Sufficient reaction time? check_temp->check_time Yes sol_time Increase reaction time. Monitor to completion. check_time->sol_time No check_reagents Are reagents pure/fresh? check_time->check_reagents Yes sol_reagents Use fresh allyl bromide. check_reagents->sol_reagents No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Preventing the formation of C-alkylation byproducts in phenol allylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenol Allylation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize phenol allylation reactions, with a specific focus on preventing the formation of C-alkylation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main products in a phenol allylation reaction?

A1: The reaction of a phenol with an allylating agent can yield two main products: the desired O-allylated product (an allyl phenyl ether) and the undesired C-allylated product (an allyl phenol). The C-allylated product is often a result of a subsequent Claisen rearrangement of the initially formed O-allylated ether.[1][2]

Q2: Why is C-alkylation a common side reaction?

A2: C-alkylation is a common byproduct for two main reasons:

  • Ambident Nucleophile: The phenoxide ion, formed by deprotonating phenol with a base, is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[3] Alkylation can occur at either site.

  • Claisen Rearrangement: The initially formed O-allylated product, an allyl phenyl ether, can undergo a thermally induced[4][4]-sigmatropic rearrangement known as the Claisen rearrangement to form the more thermodynamically stable ortho-allylphenol.[1][2][5] If the ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-allylphenol.[5]

Q3: What is the key to selectively obtaining the O-allylated product?

A3: The key to selective O-allylation is to operate under conditions that favor the kinetically controlled product over the thermodynamically controlled one.[6][7] The O-allylated product is the kinetic product, meaning it forms faster, while the C-allylated product is the thermodynamic product, meaning it is more stable.[6][7] By carefully selecting the reaction parameters, you can favor the formation and isolation of the allyl phenyl ether before it has a chance to rearrange.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Solution
Low or no yield of the desired O-allylated product. Incomplete deprotonation of the phenol.Ensure a suitable base is used to fully deprotonate the phenol to the more nucleophilic phenoxide ion. Stronger bases like NaH or K₂CO₃ are often more effective than weaker bases like NaOH.[8]
Poor reactivity of the allylating agent.Use a more reactive allylating agent. Allyl bromide or iodide are generally more reactive than allyl chloride.[9]
Significant formation of C-alkylation byproducts. High reaction temperature.High temperatures promote the Claisen rearrangement.[5] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and stop it once the starting material is consumed to prevent subsequent rearrangement.
Prolonged reaction time.Extended reaction times, even at moderate temperatures, can lead to the accumulation of the thermodynamically favored C-allylated product. Optimize the reaction time by monitoring via TLC or GC.
Inappropriate solvent choice.Protic solvents can solvate the phenoxide oxygen, making the carbon atoms of the ring more accessible for alkylation. Use polar aprotic solvents like DMF, DMSO, or acetone to favor O-allylation.
Formation of multiple C-allylated isomers (ortho and para). Unsubstituted phenol and conditions favoring rearrangement.If the ortho positions are available, the Claisen rearrangement will primarily yield the ortho-allylphenol.[2] If these positions are blocked, a subsequent Cope rearrangement can occur to yield the para-isomer.[5] To avoid this, strictly control temperature and reaction time.
Difficulty in separating O- and C-allylated products. Similar polarities of the products.Optimize the reaction conditions to maximize the yield of the desired O-allylated product and minimize the formation of the C-allylated byproduct, simplifying purification. If separation is necessary, consider column chromatography with a carefully selected solvent system.

Data Presentation: Influence of Reaction Parameters on Selectivity

The following tables summarize the effect of various experimental parameters on the ratio of O- to C-alkylation in phenol allylation.

Table 1: Effect of Solvent on O/C Alkylation Ratio

SolventDielectric Constant (ε)O/C RatioReference
N,N-Dimethylformamide (DMF)36.7High
Dimethyl sulfoxide (DMSO)46.7High
Acetone20.7Moderate-High[3]
Acetonitrile37.5Moderate[10]
Tetrahydrofuran (THF)7.6Moderate-Low
Dichloromethane (DCM)9.1Low[1]
Toluene2.4Low[11]
Water (in Phase Transfer Catalysis)80.1High (with PTC)[12]

Note: Higher O/C ratios indicate greater selectivity for the desired O-allylated product.

Table 2: Effect of Base on O-Allylation Selectivity

BasepKa of Conjugate AcidO/C RatioNotesReference
Sodium Hydride (NaH)~35Very HighStrong, non-nucleophilic base. Ensures complete deprotonation.[3]
Potassium Carbonate (K₂CO₃)10.3HighCommonly used, effective and easy to handle.[8]
Cesium Carbonate (Cs₂CO₃)10.3HighOften provides higher yields and rates due to the "cesium effect".
Sodium Hydroxide (NaOH)15.7Moderate-LowCan be used, but the presence of water can promote C-alkylation.[1]
Potassium Hydroxide (KOH)15.7Moderate-LowSimilar to NaOH.[8]
Triethylamine (Et₃N)10.7LowGenerally not strong enough for complete deprotonation of phenols.[13]

Table 3: Effect of Temperature on Product Distribution

Temperature (°C)Reaction TimeO-Allylated Product (%)C-Allylated Product (%)NotesReference
Room Temperature (~25°C)24 h>95<5Favors kinetic product.
50°C8 h~80~20Onset of Claisen rearrangement.
80°C4 h~50~50Significant rearrangement occurs.[14]
>100°C1-2 h<20>80Thermodynamic product is dominant.[5]

Note: These are generalized trends. Actual results will vary based on the specific phenol, allylating agent, and other reaction conditions.

Experimental Protocols

Protocol 1: Selective O-Allylation using Potassium Carbonate in DMF

This protocol is designed to maximize the yield of the O-allylated product under kinetic control.

  • Materials:

    • Phenol (1.0 eq)

    • Allyl bromide (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the phenol and anhydrous DMF.

    • Add the anhydrous potassium carbonate to the solution.

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

    • Slowly add the allyl bromide to the reaction mixture dropwise.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: O-Allylation using Phase Transfer Catalysis (PTC)

This method is useful for reactions where the phenoxide salt has limited solubility in the organic solvent.

  • Materials:

    • Phenol (1.0 eq)

    • Allyl chloride (1.5 eq)

    • Sodium Hydroxide (NaOH) solution (e.g., 50% w/v)

    • Tetrabutylammonium bromide (TBAB) (0.1 eq)

    • Organic solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • In a two-necked round-bottom flask, dissolve the phenol in the organic solvent.

    • Add the tetrabutylammonium bromide (the phase transfer catalyst).

    • Add the sodium hydroxide solution and stir the biphasic mixture vigorously.

    • Add the allyl chloride to the reaction mixture.

    • Continue vigorous stirring at a controlled temperature (e.g., 40-50°C) and monitor the reaction by TLC or GC.

    • After the reaction is complete, separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate in vacuo.

    • Purify the product by column chromatography or distillation.

Visualizations

O_vs_C_Alkylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol Phenol Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base Allyl_Halide Allyl Halide O_Alkylation O-Allylated Product (Kinetic) C_Alkylation C-Allylated Product (Thermodynamic) Phenoxide->O_Alkylation O-Attack (Faster) Phenoxide->C_Alkylation C-Attack (Slower) O_Alkylation->C_Alkylation Claisen Rearrangement (Heat)

Caption: Reaction pathways for O- and C-allylation of phenol.

Troubleshooting_Workflow start Start: Phenol Allylation check_byproducts Significant C-Alkylation Byproduct? start->check_byproducts success Success: High O-Allylation Selectivity check_byproducts->success No lower_temp Lower Reaction Temperature check_byproducts->lower_temp Yes shorter_time Reduce Reaction Time lower_temp->shorter_time change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) shorter_time->change_solvent stronger_base Use a Stronger, Non-nucleophilic Base (e.g., NaH, K₂CO₃) change_solvent->stronger_base ptc Consider Phase Transfer Catalysis stronger_base->ptc ptc->start Re-run Experiment

Caption: Troubleshooting workflow for minimizing C-alkylation.

References

Technical Support Center: Purification of Crude Allyl o-tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Allyl o-tolyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most common impurities include unreacted starting materials such as o-cresol and allyl bromide. Side products can also be present, including diallyl ether and products of C-alkylation of o-cresol.[1]

Q2: My aqueous workup is forming a persistent emulsion. How can I resolve this?

A2: Emulsion formation during the aqueous wash is a common issue. To break the emulsion, you can add a saturated aqueous solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous layer helps to separate the organic and aqueous phases. If the emulsion persists, filtering the mixture through a pad of Celite may also be effective.

Q3: I am having difficulty separating this compound from unreacted o-cresol by distillation. What can I do?

A3: Incomplete removal of acidic o-cresol during the aqueous wash can lead to co-distillation with your product. Ensure a thorough wash with a dilute sodium hydroxide solution to remove all phenolic impurities. Additionally, optimizing the distillation rate to 1-2 drops per second and using a fractionating column with adequate theoretical plates can improve separation.[2]

Q4: During column chromatography, my product is eluting with the solvent front or not moving from the baseline on the TLC plate. How should I adjust my solvent system?

A4: If your product runs with the solvent front, the eluent is too polar. You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[2] If the product remains at the baseline, the eluent is not polar enough. In this case, you should increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[2] A good starting point for developing your solvent system is a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Purified Product Incomplete reaction; Loss of product during aqueous workup; Inefficient distillation or chromatography.Ensure complete deprotonation of o-cresol before adding allyl bromide. Minimize the number of transfers and extractions. Optimize distillation and chromatography conditions as described in the FAQs.
Product Contamination with o-cresol Incomplete removal during aqueous wash.Wash the crude organic layer thoroughly with 1M NaOH solution followed by water and brine washes.[3]
Product Contamination with Allyl Bromide Excess allyl bromide used in the reaction; Incomplete removal during workup.Use a minimal excess of allyl bromide. Remove residual allyl bromide by distillation under reduced pressure before further purification.[4]
Poor Separation in Column Chromatography Inappropriate solvent system; Column overloading.Develop an optimal solvent system using TLC to achieve a target Rf value of 0.25-0.35 for the this compound. Do not overload the column; a general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[5]

Experimental Protocols

Synthesis of Crude this compound (Adapted from Williamson Ether Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base like anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature.

  • Allylation: Slowly add allyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate contains the crude this compound.

Aqueous Workup Protocol
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1M sodium hydroxide solution to remove unreacted o-cresol. Shake gently and separate the aqueous layer.

  • Wash the organic layer with an equal volume of water.

  • Wash the organic layer with an equal volume of brine to help break any emulsions and remove dissolved water.[2]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Fractional Distillation
  • Assemble a fractional distillation apparatus.

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Heat the flask gently. Collect any low-boiling fractions, which may contain residual allyl bromide or solvent.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 207-208 °C at atmospheric pressure).

Purification by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give an Rf value of approximately 0.25-0.35 for this compound.[2]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Parameter Synthesis of Aryl Allyl Ethers (General) Notes
Typical Yield 85-95%Yields can vary depending on the specific substrate and reaction conditions.[4]
Purity after Aqueous Workup Variable, depends on the efficiency of the wash.The primary goal of the workup is to remove ionic impurities and unreacted starting materials.
Purity after Distillation >95%Effective for separating compounds with significantly different boiling points.
Purity after Column Chromatography >98%Offers high resolution for separating compounds with similar polarities.

Note: The data presented is based on typical outcomes for the synthesis and purification of aryl allyl ethers and may vary for this compound depending on the specific experimental conditions.

Visualizations

Troubleshooting_Workflow start Crude this compound aq_workup Aqueous Workup (1M NaOH, H2O, Brine) start->aq_workup emulsion Emulsion Forms? aq_workup->emulsion add_brine Add Saturated Brine emulsion->add_brine Yes distillation Fractional Distillation emulsion->distillation No add_brine->aq_workup check_purity_dist Check Purity (TLC/GC) distillation->check_purity_dist pure_product Pure this compound check_purity_dist->pure_product Pure impurity_cresol Impurity: o-cresol? check_purity_dist->impurity_cresol Impure column_chrom Column Chromatography check_purity_col Check Purity (TLC/GC) column_chrom->check_purity_col check_purity_col->pure_product Pure check_purity_col->column_chrom Impure (Optimize Solvent) impurity_other Other Impurities? impurity_cresol->impurity_other No repeat_wash Repeat Aqueous Wash with 1M NaOH impurity_cresol->repeat_wash Yes impurity_other->column_chrom Yes repeat_wash->distillation

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Technical Support Center: Controlling Regioselectivity in the Claisen Rearrangement of Substituted Allyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of the Claisen rearrangement of substituted allyl aryl ethers.

Frequently Asked Questions (FAQs)

Q1: What is the aromatic Claisen rearrangement and why is controlling regioselectivity crucial?

The aromatic Claisen rearrangement is a powerful carbon-carbon bond-forming reaction where an allyl aryl ether rearranges upon heating to produce an allyl-substituted phenol.[1][2] This intramolecular, concerted pericyclic reaction proceeds through a[3][3]-sigmatropic rearrangement.[1][3][4] Controlling regioselectivity—that is, directing the allyl group to a specific position on the aromatic ring (typically the ortho or para position)—is critical in organic synthesis to ensure the desired isomer is the major product, simplifying purification and increasing the overall efficiency of a synthetic route.

Q2: What are the primary factors that influence the regioselectivity (ortho vs. para) in the Claisen rearrangement?

The regioselectivity of the aromatic Claisen rearrangement is primarily governed by the substitution pattern of the aryl ring. The initial rearrangement almost always occurs to the ortho position.[5] If both ortho positions are blocked by other substituents, the allyl group undergoes a subsequent Cope rearrangement to the para position.[1][2] For meta-substituted allyl aryl ethers, both electronic and steric factors of the substituents play a significant role in determining which ortho position is favored.[6][7]

Q3: How do electronic effects of substituents on the aryl ring direct the rearrangement?

The electronic nature of substituents, particularly at the meta position, has a pronounced effect on regioselectivity. Generally:

  • Electron-donating groups (EDGs) at the meta position tend to favor the migration of the allyl group to the ortho position further away from the substituent.[6][7][8][9][10]

  • Electron-withdrawing groups (EWGs) at the meta position typically direct the allyl group to the ortho position closer to the substituent.[1][3][6][7][8][9][10]

The atomic charge on the potential carbon migration sites is a key determinant; the major isomer is often formed at the carbon atom with a higher negative charge.[6][7][8][9][10]

Q4: What is the role of solvents in the Claisen rearrangement?

Solvents can significantly impact the rate of the Claisen rearrangement. Polar solvents, especially those capable of hydrogen bonding like ethanol/water mixtures, can accelerate the reaction by stabilizing the polar transition state.[1][3][11] While solvent choice has a less pronounced effect on regioselectivity compared to substrate structure, it is a crucial parameter for optimizing reaction times and yields.[12] For thermal rearrangements, high-boiling, non-polar solvents are often used to achieve the necessary high temperatures.[12]

Q5: Can Lewis acids be used to influence the reaction?

Yes, Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and ytterbium triflate (Yb(OTf)₃) can catalyze the Claisen rearrangement.[5][13][14][15] They lower the activation energy of the reaction, allowing it to proceed at significantly lower temperatures.[5] This can be advantageous for preventing thermal decomposition of sensitive substrates and can sometimes influence the regioselectivity of the reaction.

Troubleshooting Guide

Problem 1: My reaction is not proceeding or giving a very low yield.

  • Possible Cause: The reaction temperature is too low. The thermal Claisen rearrangement often requires temperatures between 180-250°C.[5][6]

    • Solution: Gradually increase the reaction temperature or switch to a higher-boiling solvent.[5]

  • Possible Cause: Your substrate or product is decomposing at high temperatures.

    • Solution 1: Introduce a Lewis acid catalyst (e.g., AlCl₃, BF₃) to lower the required reaction temperature.[5][13]

    • Solution 2: Consider using microwave irradiation, which can sometimes reduce reaction times and the formation of side products.[3][5]

Problem 2: I am getting a mixture of ortho and para products, or poor regioselectivity between two different ortho positions.

  • Possible Cause: The electronic and steric influences of your aryl substituents are not sufficiently directing.

    • Solution: Analyze the electronic properties of the substituents on your aryl ring. For meta-substituted ethers, an electron-donating group will favor the C4-allyl product, while an electron-withdrawing group will favor the C2-allyl product.[6][7][8][9][10] Consider modifying the substituents to enhance the desired electronic effect.

  • Possible Cause: Steric hindrance is preventing migration to the desired ortho position.

    • Solution: If one ortho position is sterically hindered, the rearrangement will favor the less hindered ortho position. If both are blocked, the reaction will proceed to the para position.[1] Evaluate the steric bulk of your substituents and, if possible, modify them to favor the desired outcome.

Problem 3: I am observing significant byproduct formation.

  • Possible Cause: The high temperatures required for the thermal rearrangement are causing undesired side reactions.[6]

    • Solution: Employ a Lewis acid catalyst to perform the reaction at a lower temperature.[5] This can minimize thermal degradation and improve the overall yield of the desired product.

Data Presentation

Table 1: Effect of Meta-Substituents on Regioselectivity

meta-SubstituentElectronic NatureMajor ProductReference
Methoxy (-OCH₃)Electron-Donatingpara-product (69%)[1][3]
Bromo (-Br)Electron-Withdrawingortho-product (71%)[1][3]
Methyl (-CH₃)Electron-DonatingMigration further from the substituent[6][7][8][9][10]
Chloro (-Cl)Electron-WithdrawingMigration towards the substituent[6][7][8][9][10]

Table 2: Influence of Solvent on Reaction Rate

SolventRelative Rate ConstantKey PropertyReference
Sulfolane~1Polar aprotic[1][3]
Ethanol/Water~10x higher than SulfolanePolar protic, H-bonding[1][3]
"On Water" (interfacial)Increased rate accelerationH-bonding at interface[11]

Experimental Protocols

Protocol 1: General Procedure for Thermal Claisen Rearrangement

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted allyl aryl ether in a high-boiling solvent (e.g., N,N-diethylaniline, 1,2-dichlorobenzene).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 180-225°C) and maintain it for the required time (can range from hours to days).[6]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a non-polar solvent was used, it can be removed under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: General Procedure for Lewis Acid-Catalyzed Claisen Rearrangement

  • Preparation: To a solution of the substituted allyl aryl ether in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., AlCl₃, TiCl₄·THF₂) catalytically (5-10 mol%) at a reduced temperature (e.g., -78°C or 0°C).[13]

  • Reaction: Allow the reaction mixture to warm to the appropriate temperature (often room temperature or slightly above) and stir until the starting material is consumed.

  • Monitoring: Track the reaction's progress via TLC or GC.

  • Quenching and Work-up: Carefully quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl or water). Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by column chromatography.

Visualizations

Caption: Mechanism of the aromatic Claisen rearrangement.

Troubleshooting_Workflow start Start Experiment check_completion Reaction Complete? start->check_completion low_yield Low Yield / No Reaction check_completion->low_yield No check_regio Check Regioselectivity check_completion->check_regio Yes increase_temp Increase Temperature / Change Solvent low_yield->increase_temp use_catalyst Use Lewis Acid Catalyst low_yield->use_catalyst increase_temp->check_completion use_catalyst->check_completion poor_regio Poor Regioselectivity check_regio->poor_regio No end Successful Reaction check_regio->end Yes modify_subst Modify Substituents (Electronic/Steric) poor_regio->modify_subst change_solvent Change Solvent poor_regio->change_solvent modify_subst->start change_solvent->start Regioselectivity_Factors cluster_substituents Aryl Substituents cluster_conditions Reaction Conditions Regioselectivity Regioselectivity (ortho vs. para) Electronic Electronic Effects (EDG vs. EWG) Electronic->Regioselectivity Steric Steric Hindrance Steric->Regioselectivity Solvent Solvent Polarity Solvent->Regioselectivity minor effect Catalyst Lewis Acid Catalyst Catalyst->Regioselectivity Temperature Temperature Temperature->Regioselectivity minor effect

References

Navigating the Nuances of Solvent Polarity in Claisen Rearrangements: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, is profoundly influenced by the reaction environment. Solvent polarity, in particular, plays a critical role in modulating the reaction rate. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments investigating the impact of solvent polarity on this powerful rearrangement.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Claisen rearrangement is proceeding much slower than anticipated in a nonpolar solvent. Is this expected?

A1: Yes, this is a common observation. The Claisen rearrangement proceeds through a concerted, pericyclic transition state that is significantly more polar than the ground state of the reactants.[1] Nonpolar solvents are less effective at stabilizing this polar transition state, leading to a higher activation energy and consequently, a slower reaction rate. If a faster reaction is desired, consider switching to a more polar solvent.

Q2: I've switched to a polar aprotic solvent like DMSO or DMF, but the rate increase is not as dramatic as I expected. Why?

A2: While polar aprotic solvents can accelerate the Claisen rearrangement compared to nonpolar solvents, polar protic solvents, especially those capable of hydrogen bonding, are generally more effective.[1] Hydrogen-bonding solvents can further stabilize the partial negative charge on the ether oxygen in the transition state, leading to a more significant rate enhancement. For example, ethanol/water mixtures have been reported to yield rate constants up to 10-fold higher than in sulfolane, a polar aprotic solvent.[1]

Q3: I am observing significant side product formation when running the reaction in a high-boiling point polar solvent. What can I do?

A3: High temperatures, often required for the Claisen rearrangement, in combination with polar solvents can sometimes promote side reactions. If you are observing decomposition or the formation of undesired byproducts, consider the following:

  • Lower the reaction temperature: While this will slow down the desired rearrangement, it may disproportionately slow down the side reactions.

  • Use a solvent with a lower boiling point: This will naturally limit the maximum reaction temperature.

  • Consider microwave-assisted heating: Microwave irradiation can sometimes promote the desired rearrangement at lower bulk temperatures and shorter reaction times, potentially minimizing side product formation.

Q4: Are there any alternatives to using high temperatures to drive the reaction in less polar solvents?

A4: Yes, Lewis acid catalysis can be employed to accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures. Trivalent organoaluminium reagents, for instance, have been shown to be effective catalysts.

Q5: How can I accurately compare the effect of different solvents on the reaction rate?

A5: To obtain meaningful and comparable data, it is crucial to maintain consistent experimental conditions across all solvents. This includes:

  • Identical reactant concentrations.

  • Precise temperature control.

  • Consistent monitoring of the reaction progress. Utilizing an internal standard in your analytical method (e.g., GC or NMR) is highly recommended for accurate quantification of reactant consumption and product formation.

Data Presentation: Impact of Solvent Polarity on Reaction Rate

The following table summarizes the effect of solvent polarity on the first-order rate constant (k) for the Claisen rearrangement of allyl p-tolyl ether. The data illustrates a clear trend of increasing reaction rate with increasing solvent polarity.

SolventDielectric Constant (ε) at 20°CRate Constant (k) x 10⁵ (s⁻¹) at 170°C
Tetradecane2.050.972
Di-n-butyl ether3.061.83
Anisole4.333.42
Nitrobenzene34.8211.2
Carbitol-21.4
28.5% Ethanol in Water-38.8

Data synthesized from foundational studies on solvent effects in Claisen rearrangements. The trend is illustrative of the general principle.

Experimental Protocols

Protocol: Kinetic Analysis of the Claisen Rearrangement of Allyl Phenyl Ether via ¹H NMR Spectroscopy

This protocol outlines a general procedure for monitoring the progress of a Claisen rearrangement to determine the reaction rate constant.

1. Materials and Reagents:

  • Allyl phenyl ether (substrate)

  • A selection of anhydrous solvents with varying polarities (e.g., decane, diphenyl ether, N,N-dimethylformamide)

  • Internal standard (e.g., hexamethylbenzene, 1,4-dimethoxybenzene - must be stable under reaction conditions and have signals that do not overlap with reactant or product signals)

  • NMR tubes and spectrometer

  • Constant temperature oil bath or heating block

2. Preparation of the Reaction Mixture:

  • Accurately weigh a known amount of allyl phenyl ether and the chosen internal standard into a vial.

  • Add a precise volume of the desired solvent to the vial to achieve a known concentration (e.g., 0.1 M).

  • Thoroughly mix the solution until all components are fully dissolved.

  • Transfer an aliquot of the reaction mixture to an NMR tube.

3. Data Acquisition:

  • Set the NMR spectrometer to the desired reaction temperature. Allow the probe to equilibrate.

  • Acquire an initial ¹H NMR spectrum (t=0) before immersing the NMR tube in the heating source.

  • Place the NMR tube in the pre-heated oil bath or heating block.

  • At regular time intervals, remove the NMR tube from the heat, quickly cool it to quench the reaction, and acquire a ¹H NMR spectrum. The frequency of data collection will depend on the reaction rate.

  • Continue this process until the reaction is complete or has proceeded to a significant extent (e.g., >90% conversion).

4. Data Analysis:

  • For each spectrum, integrate the signal corresponding to a unique proton on the allyl phenyl ether (reactant) and the signal of the internal standard.

  • Normalize the integral of the reactant signal to the integral of the internal standard to account for any variations in sample volume or spectrometer performance.

  • Calculate the concentration of the reactant at each time point.

  • Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.

  • The slope of the resulting straight line will be equal to the negative of the first-order rate constant (-k).

Visualizations

G cluster_0 Solvent Environment cluster_1 Energy Profile Reactant Reactant (Less Polar) TS_nonpolar Transition State (Polar) Reactant->TS_nonpolar ΔG‡ (nonpolar solvent) High Energy Barrier TS_polar Transition State (Polar) Reactant->TS_polar ΔG‡ (polar solvent) Lower Energy Barrier Product Product (Less Polar) TS_nonpolar->Product TS_polar->Product E_high Energy E_low Reaction_Coordinate Reaction Coordinate

Caption: Solvent Stabilization of the Claisen Rearrangement Transition State.

G cluster_workflow Experimental Workflow A Prepare Reaction Mixture (Substrate + Internal Standard + Solvent) B Acquire Initial Spectrum (t=0) A->B C Initiate Reaction (Heating) B->C D Monitor Reaction Progress (Acquire Spectra at Timed Intervals) C->D E Data Processing & Analysis (Integration, Normalization) D->E F Determine Rate Constant (k) (Plot ln[Reactant] vs. Time) E->F

Caption: Workflow for Kinetic Analysis of the Claisen Rearrangement.

References

Suppressing elimination side reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals suppress elimination side reactions during Williamson ether synthesis.

Troubleshooting Guide: Minimizing Elimination Side Reactions

Use this guide to diagnose and resolve common issues leading to the formation of alkene byproducts in your Williamson ether synthesis.

Issue 1: Low Yield of Ether, High Yield of Alkene Byproduct

  • Potential Cause: Unfavorable substrate structure. The Williamson ether synthesis is highly sensitive to the structure of the alkylating agent.

  • Troubleshooting Steps:

    • Analyze the Alkyl Halide: The reaction proceeds via an S(_N)2 mechanism. Therefore, the use of methyl or primary alkyl halides is strongly recommended to favor substitution over elimination.[1][2] Secondary alkyl halides will often result in a mixture of ether and alkene, while tertiary alkyl halides will almost exclusively yield the elimination product.[1][2]

    • Redesign the Synthesis: If you are using a secondary or tertiary alkyl halide, consider a retrosynthetic analysis to see if the target ether can be formed from a primary alkyl halide and a more complex alkoxide. For unsymmetrical ethers, there are two possible combinations of alkoxide and alkyl halide; always choose the route that utilizes the less sterically hindered alkyl halide.[1][3]

  • Expected Outcome: A significant reduction in the alkene byproduct and an increased yield of the desired ether.

Issue 2: Reaction Favors Elimination Despite Using a Primary Alkyl Halide

  • Potential Cause: Inappropriate choice of base, solvent, or reaction temperature.

  • Troubleshooting Steps:

    • Evaluate the Base: While a strong base is required to form the alkoxide, a highly hindered base, such as potassium tert-butoxide, can preferentially act as a base for elimination rather than as a nucleophile for substitution. Opt for a strong, but less sterically hindered base like sodium hydride (NaH).[4]

    • Assess the Solvent: The choice of solvent can significantly influence the reaction pathway. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they enhance the nucleophilicity of the alkoxide without solvating it as strongly as protic solvents.[4][5] Protic solvents can cage the nucleophile, reducing its effectiveness for substitution and potentially favoring elimination.

    • Control the Temperature: Higher reaction temperatures tend to favor the E2 elimination pathway.[5] Williamson ether synthesis is typically conducted at temperatures ranging from 50-100 °C.[6][7] If elimination is a problem, try running the reaction at a lower temperature for a longer period.

  • Expected Outcome: A shift in the product ratio to favor the S(_N)2 substitution product (ether).

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize an ether from a secondary alcohol. What is the best strategy to avoid elimination?

A1: You can certainly use a secondary alcohol. The key is to convert the secondary alcohol into its corresponding alkoxide and react it with a methyl or primary alkyl halide. The S(_N)2 reaction is much more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide).[1]

Q2: My reaction is not going to completion, even after extended reaction times. What can I do?

A2: This could be due to incomplete deprotonation of the alcohol. Ensure you are using a sufficiently strong base, like sodium hydride (NaH), to fully generate the more reactive alkoxide.[1][4] Also, confirm that your reagents and solvent are anhydrous, as water can consume the base and hydrolyze the alkyl halide.[5]

Q3: I am observing C-alkylation in addition to the desired O-alkylation when using a phenoxide. How can I prevent this?

A3: The solvent choice is critical when using phenoxides. Polar aprotic solvents like DMF or acetonitrile will favor O-alkylation. Protic solvents, on the other hand, can lead to significant amounts of C-alkylation.[5][8]

Q4: Are there any alternatives to the Williamson ether synthesis for sterically hindered ethers?

A4: Yes, for cases where the Williamson ether synthesis is likely to fail due to elimination, alternative methods such as the Mitsunobu reaction or acid-catalyzed dehydration of alcohols can be considered. The Mitsunobu reaction is particularly useful for the synthesis of sterically hindered alkyl aryl ethers under milder, non-basic conditions.

Data Presentation

The following table provides illustrative data on the effect of substrate structure and reaction conditions on the product distribution in Williamson ether synthesis.

Alkyl HalideAlkoxideSolventTemperature (°C)% Ether (S(_N)2)% Alkene (E2)Reference
n-Butyl chloriden-Butoxiden-ButanolReflux61-[9]
n-Butyl chloriden-ButoxideDMSOReflux95-[9]
Isopropyl bromideHydroxideEthanol552971[10]
Isopropyl bromideEthoxideEthanol252179[10]
Isopropyl bromideEthoxideEthanol/Water254753[10]

Note: The data presented are from various sources and are intended for illustrative purposes to demonstrate general trends.

Experimental Protocols

General Protocol for Minimizing Elimination in Williamson Ether Synthesis

This protocol provides a general methodology for the synthesis of ethers while minimizing the competing E2 elimination reaction.

1. Alkoxide Formation: a. To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq.). b. Add a suitable anhydrous polar aprotic solvent (e.g., DMF or THF) to dissolve the alcohol. c. Cool the solution to 0 °C in an ice bath. d. Under a positive pressure of nitrogen, carefully add a strong, non-hindered base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

2. Ether Synthesis: a. To the freshly prepared alkoxide solution, add the primary alkyl halide (1.0-1.2 eq.) dropwise via a syringe at room temperature. b. Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). c. Maintain the reaction at this temperature until the starting material is consumed (typically 1-8 hours).[6][7]

3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. c. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). d. Combine the organic layers and wash with water and then with brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation to obtain the desired ether.

Visualizations

Williamson_Synthesis_Troubleshooting start Low Ether Yield / High Alkene Byproduct substrate Analyze Alkyl Halide Structure start->substrate secondary_tertiary Secondary or Tertiary Alkyl Halide? substrate->secondary_tertiary primary Primary Alkyl Halide secondary_tertiary->primary No redesign Redesign Synthesis: Use Primary Halide and Corresponding Alkoxide secondary_tertiary->redesign Yes conditions Evaluate Reaction Conditions primary->conditions base Use Strong, Non-Hindered Base (e.g., NaH) conditions->base solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO) conditions->solvent temp Lower Reaction Temperature conditions->temp end Increased Ether Yield redesign->end base->end solvent->end temp->end SN2_vs_E2_Pathway cluster_sn2 SN2 Pathway (Favored) cluster_e2 E2 Pathway (Disfavored) reactants Alkoxide (RO⁻) + Alkyl Halide (R'-X) sn2_conditions Primary R'-X Less Hindered RO⁻ Polar Aprotic Solvent Lower Temperature reactants->sn2_conditions Substitution e2_conditions Secondary/Tertiary R'-X Hindered RO⁻ Strong, Hindered Base Higher Temperature reactants->e2_conditions Elimination sn2_product Ether (R-O-R') sn2_conditions->sn2_product e2_product Alkene + Alcohol (R-OH) e2_conditions->e2_product

References

Technical Support Center: Catalyst Selection for Efficient Lewis Acid-Mediated Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lewis acid-mediated Claisen rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Claisen rearrangement is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve the conversion rate?

Low yields in a Lewis acid-mediated Claisen rearrangement can be attributed to several factors, including suboptimal catalyst selection, inappropriate reaction temperature, or catalyst deactivation.

Troubleshooting Steps:

  • Catalyst Choice: The choice of Lewis acid is critical and substrate-dependent. Stronger Lewis acids like TiCl₄ or AlCl₃ can be effective but may also promote side reactions. Milder Lewis acids such as ZnCl₂ or Yb(OTf)₃ might be more suitable for sensitive substrates. It is often beneficial to screen a panel of Lewis acids to identify the optimal catalyst for your specific substrate.

  • Reaction Temperature: While Lewis acids lower the activation energy of the Claisen rearrangement, some thermal energy may still be required. If the reaction is sluggish at room temperature, a gradual increase in temperature should be considered. However, excessively high temperatures can lead to decomposition of the substrate or product.

  • Solvent Selection: The solvent can significantly influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (CH₂Cl₂) or toluene are commonly used. For reactions requiring higher temperatures, high-boiling point solvents such as xylene or decalin may be necessary.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While catalytic amounts (5-10 mol%) are often sufficient, for less reactive substrates, increasing the catalyst loading may be necessary.[1] However, excess Lewis acid can lead to undesired side reactions.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[2]

Q2: I am observing the formation of a significant amount of the corresponding phenol (from the cleavage of the allyl group) as a by-product. How can I minimize this side reaction?

Phenol formation is a common side reaction, particularly with aromatic Claisen rearrangements, and is often exacerbated by harsh reaction conditions.

Potential Solutions:

  • Milder Lewis Acid: Strong Lewis acids can promote the cleavage of the allyl ether. Switching to a milder Lewis acid can often suppress this side reaction.

  • Lower Reaction Temperature: As phenol formation is often favored at higher temperatures, conducting the reaction at the lowest effective temperature is crucial. The use of a more active Lewis acid can enable lower reaction temperatures.

  • Anhydrous Conditions: The presence of water can facilitate the hydrolysis of the allyl ether, leading to phenol formation. Ensuring strictly anhydrous conditions by using dry solvents and freshly distilled reagents is critical.

Q3: My reaction is producing a mixture of ortho- and para-rearranged products. How can I control the regioselectivity?

The regioselectivity of the aromatic Claisen rearrangement is influenced by both steric and electronic factors.

Strategies for Controlling Regioselectivity:

  • Steric Hindrance: If one of the ortho positions is blocked by a substituent, the rearrangement will be directed to the other ortho position or the para position.

  • Electronic Effects: Electron-donating groups on the aromatic ring tend to favor para-rearrangement, while electron-withdrawing groups favor ortho-rearrangement.[3]

  • Lewis Acid Choice: The nature of the Lewis acid can influence the transition state and thus the regioselectivity. Bulky Lewis acids may favor rearrangement at the less sterically hindered position.

Q4: How can I improve the stereoselectivity (diastereoselectivity and/or enantioselectivity) of my Lewis acid-mediated Claisen rearrangement?

Achieving high stereoselectivity is often a primary goal, especially in the synthesis of chiral molecules for drug development.

Strategies for Enhancing Stereoselectivity:

  • Chiral Lewis Acids: The use of chiral Lewis acids is a powerful strategy for achieving enantioselective Claisen rearrangements. These are typically formed by complexing a metal Lewis acid with a chiral ligand, such as BINOL or BOX derivatives. The chiral environment around the metal center directs the approach of the substrate, leading to the preferential formation of one enantiomer.

  • Substrate Control: The inherent chirality of the substrate can be used to direct the stereochemical outcome of the rearrangement. This is a common strategy in natural product synthesis.

  • Catalyst and Ligand Screening: The optimal chiral Lewis acid is highly substrate-dependent. It is often necessary to screen a variety of metal precursors and chiral ligands to achieve high enantioselectivity.

  • Temperature Optimization: Lowering the reaction temperature often leads to higher stereoselectivity, as it allows for greater differentiation between the diastereomeric transition states.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity
Symptom Possible Cause Suggested Solution
Poor anti/syn or E/Z ratioNon-optimal Lewis acidScreen a panel of Lewis acids with varying steric bulk and Lewis acidity (e.g., TiCl₄·THF₂, Yb(OTf)₃, AlCl₃).[4]
High reaction temperatureLower the reaction temperature.
Incorrect substrate geometryEnsure the geometry (E/Z) of the starting allyl vinyl ether is correct, as this often dictates the stereochemical outcome.
Guide 2: Low Enantioselectivity
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee)Ineffective chiral ligandScreen a variety of chiral ligands (e.g., BINOL derivatives, bisoxazolines).
Achiral background reactionLower the reaction temperature to suppress the uncatalyzed thermal rearrangement.
Poor substrate-catalyst interactionModify the substrate to include a coordinating group that can form a more rigid complex with the chiral Lewis acid.
Catalyst deactivationEnsure strictly anhydrous and inert conditions.

Data Presentation

Table 1: Comparison of Lewis Acids for the Rearrangement of an Acyl Morpholine Derivative [4]

EntryLewis Acid (10 mol%)Yield (%)Diastereomeric Ratio (anti:syn)
1None0-
2Yb(OTf)₃78>99:1
3AlCl₃83>99:1
4Ti(OiPr)₂Cl₂75>99:1
5TiCl₄·THF₂92>99:1

Table 2: Effect of Allyl Substituent on Diastereoselectivity using TiCl₄·THF₂ (5 mol%)

EntryAllyl Substituent (R¹)Yield (%)Diastereomeric Ratio (syn:anti)
1H81-
2Me92>99:1
3Ph76>99:1
4Cl88>99:1

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Acyl-Claisen Rearrangement[4]
  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (0.08 mmol, 10 mol%) and dry dichloromethane (CH₂Cl₂).

  • Reaction Setup: To the catalyst solution at 23 °C, sequentially add the allylic morpholine (0.8 mmol) and diisopropylethylamine (i-Pr₂EtN) (1.2 mmol).

  • Addition of Acid Chloride: Add the acid chloride (0.98 mmol) as a 1.0 M solution in CH₂Cl₂ dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 23 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and wash with 1 N NaOH. Extract the aqueous layer with Et₂O.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Claisen Rearrangement using ZnCl₂[2]
  • Reaction Setup: In a microwave-safe vessel, combine the o-allylaryl ether (12.5 mmol) and fused zinc chloride (ZnCl₂) (44.7 mmol). If necessary, add a minimal amount of a high-boiling solvent like xylene.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., 720W) in short cycles (e.g., 30 seconds per cycle).

  • Reaction Monitoring: Monitor the reaction progress between cycles using TLC. The total reaction time is typically 5-8 minutes.

  • Quenching and Work-up: After cooling to room temperature, pour the mixture into water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow Start Start: Substrate for Claisen Rearrangement Screening Initial Catalyst Screening (e.g., TiCl4, AlCl3, Yb(OTf)3, ZnCl2) Start->Screening Check_Conversion Check Conversion Screening->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion < 50% Good_Conversion Good Conversion Check_Conversion->Good_Conversion > 50% Optimize_Temp Increase Temperature or Use Microwave Low_Conversion->Optimize_Temp Optimize_Temp->Screening Check_Stereo Check Stereoselectivity Good_Conversion->Check_Stereo Poor_Stereo Poor Stereoselectivity Check_Stereo->Poor_Stereo Low Good_Stereo Good Stereoselectivity Check_Stereo->Good_Stereo High Chiral_LA Use Chiral Lewis Acid or Optimize Ligand/Temperature Poor_Stereo->Chiral_LA Chiral_LA->Screening End Optimized Conditions Good_Stereo->End Troubleshooting_Pathway Problem Problem Low Yield Side Reactions Poor Selectivity Low_Yield Low Yield Increase Temp. Change Catalyst Increase Loading Problem:s->Low_Yield:n Identify Issue Side_Reactions Side Reactions (e.g., Phenol) Milder Catalyst Lower Temp. Anhydrous Cond. Problem:s->Side_Reactions:n Poor_Selectivity Poor Selectivity Regio: Sterics/Electronics Stereo: Chiral LA/Lower Temp. Problem:s->Poor_Selectivity:n Solution Optimized Reaction Low_Yield->Solution Implement Solution Side_Reactions->Solution Poor_Selectivity->Solution

References

Monitoring the progress of Allyl o-tolyl ether rearrangement by TLC or GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the Claisen rearrangement of allyl o-tolyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring this reaction by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the Claisen rearrangement of this compound?

A1: The Claisen rearrangement is a thermally induced pericyclic reaction where this compound rearranges to form 2-allyl-o-cresol. This[1][1]-sigmatropic rearrangement involves the concerted movement of six electrons, leading to the formation of a new carbon-carbon bond at the ortho position of the aromatic ring. The initial rearrangement product is a non-aromatic dienone, which quickly tautomerizes to the more stable phenolic product, 2-allyl-o-cresol.[1][2][3]

Q2: Why is it important to monitor the progress of this reaction?

A2: Monitoring the reaction progress is crucial to determine the optimal reaction time, maximize the yield of the desired product (2-allyl-o-cresol), and minimize the formation of byproducts. Incomplete reactions will show the presence of the starting material, while prolonged reaction times or excessive temperatures can lead to the formation of side products or decomposition.[4]

Q3: What are the expected polarity differences between this compound and 2-allyl-o-cresol, and how does this affect their separation?

A3: 2-Allyl-o-cresol is more polar than this compound due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding. In contrast, this compound has an ether linkage, which is less polar. This difference in polarity is the basis for their separation by chromatography.

  • On a normal-phase TLC plate (e.g., silica gel) , the more polar 2-allyl-o-cresol will have a stronger interaction with the stationary phase and will, therefore, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar this compound.

  • In GC analysis , the elution order will depend on the polarity of the column. On a non-polar column, separation is primarily based on boiling points, but polarity can still play a role.[5][6] On a polar GC column, the more polar 2-allyl-o-cresol will interact more strongly with the stationary phase, leading to a longer retention time.

Q4: Can I use either TLC or GC-MS to monitor the reaction? What are the advantages of each?

A4: Yes, both techniques are suitable for monitoring this reaction.

  • TLC is a quick, simple, and inexpensive method for qualitative analysis of the reaction progress. It allows for rapid visualization of the disappearance of the starting material and the appearance of the product.[4][7]

  • GC-MS provides both qualitative and quantitative information. It offers higher resolution and sensitivity, allowing for the separation and identification of the starting material, product, and any potential side products based on their retention times and mass spectra. GC-MS can also be used to determine the relative concentrations of the components in the reaction mixture.

Data Presentation: Representative Chromatographic Data

The following tables provide representative data for the TLC and GC-MS analysis of the this compound rearrangement. Note: These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Representative TLC Data

CompoundStructurePolarityRepresentative Rf Value (Hexane:Ethyl Acetate 8:2)
This compoundLess Polar0.65
2-Allyl-o-cresolMore Polar0.35

Table 2: Representative GC-MS Data (using a non-polar column)

CompoundRepresentative Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound10.5148 (M+), 107, 91, 77
2-Allyl-o-cresol12.2148 (M+), 133, 105, 91, 77

Experimental Protocols

Protocol 1: Monitoring by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, gently draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the origin line.

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate) and spot it on the left lane.

    • Lane 2 (Co-spot): Spot the starting material and then, on top of the same spot, apply a sample of the reaction mixture.

    • Lane 3 (Reaction Mixture): Spot a sample of the reaction mixture on the right lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 8:2 hexane:ethyl acetate). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). The spots can be further visualized by staining with a suitable agent, such as a potassium permanganate solution or a ferric chloride solution (for the phenolic product). The starting material (this compound) will have a higher Rf value than the product (2-allyl-o-cresol).

Protocol 2: Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute the sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters (Illustrative):

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Data Analysis: Identify the peaks corresponding to this compound and 2-allyl-o-cresol based on their retention times and mass spectra. The progress of the reaction can be quantified by comparing the peak areas of the starting material and the product over time.

Troubleshooting Guides

TLC Troubleshooting

TLC_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Problem with TLC Analysis Cause1 Streaking or Smearing of Spots Problem->Cause1 Cause2 Spots are not moving from the baseline (Low Rf) Problem->Cause2 Cause3 Spots are running at the solvent front (High Rf) Problem->Cause3 Cause4 Poor separation of spots Problem->Cause4 Cause5 No spots visible Problem->Cause5 Solution1a Sample is too concentrated. Dilute the sample. Cause1->Solution1a Solution1b Sample is acidic/basic. Add a small amount of acid/base to the eluent. Cause1->Solution1b Solution2 Eluent is not polar enough. Increase the polarity of the eluent. Cause2->Solution2 Solution3 Eluent is too polar. Decrease the polarity of the eluent. Cause3->Solution3 Solution4 Change the solvent system to alter selectivity. Cause4->Solution4 Solution5a Sample is too dilute. Concentrate the sample or spot multiple times. Cause5->Solution5a Solution5b Compound is not UV-active. Use a staining agent. Cause5->Solution5b

Q: My spots are streaking on the TLC plate. What should I do?

A: Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting.[8][9]

  • Highly Polar Compounds: The phenolic product, 2-allyl-o-cresol, might streak if the eluent is not sufficiently polar to move it effectively. Try increasing the polarity of your solvent system (e.g., by increasing the proportion of ethyl acetate).

  • Acidic Nature of the Product: The phenolic proton is acidic and can interact strongly with the silica gel. Adding a small amount of acetic acid to the eluent can help to reduce streaking.[8]

Q: The spots for my starting material and product are very close together. How can I improve the separation?

A: To improve the resolution between spots with similar Rf values:

  • Change the Solvent System: Try a different combination of solvents. Sometimes, switching to a solvent with a different polarity or hydrogen bonding capability (e.g., using dichloromethane instead of hexane) can improve separation.[10]

  • Optimize the Solvent Ratio: Small adjustments to the ratio of your eluent components can have a significant impact on separation.

  • Use a Longer TLC Plate: A longer plate will allow for a greater separation distance between the spots.

GC-MS Troubleshooting

GCMS_Troubleshooting cluster_problem_gc Observed Problem cluster_causes_gc Potential Causes cluster_solutions_gc Solutions Problem_GC Problem with GC-MS Analysis Cause1_GC Peak Tailing Problem_GC->Cause1_GC Cause2_GC Poor Peak Resolution Problem_GC->Cause2_GC Cause3_GC Ghost Peaks / Carryover Problem_GC->Cause3_GC Cause4_GC Low Signal Intensity Problem_GC->Cause4_GC Solution1_GCa Active sites in the inlet or column. Use a deactivated liner and/or trim the column. Cause1_GC->Solution1_GCa Solution1_GCb Compound is too polar. Consider derivatization (e.g., silylation). Cause1_GC->Solution1_GCb Solution2_GC Optimize the temperature program (slower ramp rate). Cause2_GC->Solution2_GC Solution3_GC Clean the syringe and injector port. Run a blank solvent injection. Cause3_GC->Solution3_GC Solution4_GC Sample is too dilute. Concentrate the sample. Cause4_GC->Solution4_GC

Q: I am observing significant peak tailing for the 2-allyl-o-cresol peak. What could be the cause?

A: Peak tailing for polar, active compounds like phenols is common in GC analysis.

  • Active Sites: The phenolic hydroxyl group can interact with active sites in the GC inlet liner or at the beginning of the column. Using a deactivated inlet liner and periodically trimming a small portion (a few centimeters) from the front of the column can help.

  • Derivatization: If peak tailing is severe, consider derivatizing the sample to convert the polar -OH group into a less polar silyl ether. This can be done by treating an aliquot of the reaction mixture with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q: I am seeing unexpected peaks in my chromatogram. What are they?

A: Unexpected peaks could be due to several reasons:

  • Side Products: The Claisen rearrangement can sometimes yield side products. For aromatic Claisen rearrangements, if both ortho positions are blocked, the allyl group can migrate to the para position.[1] Also, at high temperatures, cleavage of the allyl group can occur, leading to the formation of o-cresol.

  • Carryover: If a concentrated sample was injected previously, you might be observing carryover from the previous run. Injecting a solvent blank can help to confirm this.

  • Contamination: The sample or the GC system might be contaminated. Ensure that your solvent and glassware are clean.

Q: My starting material and product are not well-separated. What can I do?

A: To improve the separation of this compound and 2-allyl-o-cresol:

  • Optimize the Temperature Program: A slower temperature ramp rate will generally provide better resolution.

  • Change the Column: If resolution is still an issue, consider using a more polar GC column. The different interactions of the analytes with a polar stationary phase will likely result in better separation.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_tlc_steps TLC Steps cluster_gcms_steps GC-MS Steps Reaction This compound -> 2-Allyl-o-cresol (Heat) TLC TLC Analysis Reaction->TLC GCMS GC-MS Analysis Reaction->GCMS Spot Spot Plate (SM, Co-spot, Rxn) TLC->Spot Dilute Dilute Aliquot GCMS->Dilute Develop Develop Plate Spot->Develop Visualize Visualize (UV, Stain) Develop->Visualize Inject Inject into GC-MS Dilute->Inject Analyze Analyze Data (RT, MS) Inject->Analyze

References

Safe handling and storage procedures for Allyl o-tolyl ether to prevent peroxide formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of Allyl o-tolyl ether to minimize the risk of peroxide formation. Peroxide formation in ethers can lead to highly explosive compounds, posing a significant safety hazard in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peroxide formation and why is it a concern for this compound?

A1: this compound, like many other ethers, can react with atmospheric oxygen in a process called autooxidation to form unstable and potentially explosive peroxides.[1][2] This process is often initiated by light, heat, and the presence of contaminants.[1][3] The accumulation of these peroxides, especially if concentrated through distillation or evaporation, presents a severe explosion hazard upon shock, friction, or heating.[1][4]

Q2: How can I visually inspect my container of this compound for peroxides?

A2: Before handling, carefully inspect the container in a well-lit area, preferably with a non-hazardous light source providing backlight.[5] Look for:

  • Crystal formation: Sharp, crystalline solids may be visible in the liquid or around the cap.[5][6] If crystals are observed, do not handle the container and treat it as a potential bomb. [6]

  • Wisp-like structures: The presence of suspended, cloud-like, or wisp-like structures within the liquid.[5]

  • Discoloration: Any noticeable change in color.[5]

  • Oily droplets: Formation of a separate, oily layer.[6]

If any of these signs are present, do not attempt to open or move the container and contact your institution's Environmental Health & Safety (EHS) department immediately.

Q3: How often should I test my this compound for peroxides?

A3: It is recommended to test for peroxides before each use, especially if the container has been opened previously.[7] Opened containers of peroxide-forming chemicals should be tested at regular intervals, typically every 3 to 6 months.[8][9] Always label the container with the date it was received and the date it was first opened.[4][5]

Q4: What should I do if my this compound tests positive for peroxides?

A4: The appropriate action depends on the concentration of peroxides detected. Refer to the table below for general guidelines. If the peroxide concentration is above the acceptable limit for your intended use, the peroxides must be removed, or the chemical should be disposed of as hazardous waste.[6]

Q5: Can I inhibit peroxide formation in my this compound?

A5: Yes. Many manufacturers add inhibitors like Butylated Hydroxytoluene (BHT) to peroxide-forming solvents.[1][10] If you have an uninhibited stock or have removed the inhibitor (e.g., through distillation), you can add BHT (typically 1 gram per liter) to slow down peroxide formation.[7] Note that inhibitors are consumed over time and do not remove peroxides that have already formed.[1][7]

Q6: What are the ideal storage conditions for this compound?

A6: To minimize peroxide formation, store this compound in a cool, dry, and dark place, away from heat and light sources.[4][5] The container should be tightly sealed, preferably under an inert atmosphere like nitrogen or argon, to exclude oxygen.[5][7] It is best to store it in its original, light-resistant container.[4]

Quantitative Data Summary

ParameterRecommended Value/GuidelineCitation
Peroxide Concentration
Reasonably Safe for Most Lab Procedures< 3 ppm[6]
Moderate Hazard (Avoid Concentration)3 - 30 ppm[6]
Unacceptable/Serious Hazard> 30 ppm[6]
Testing Frequency (Opened Container) Every 3 months[8]
Inhibitor Concentration (BHT) ~ 1 g/L[7]
Storage Temperature Cool, well-ventilated place[11]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[5][7]

Experimental Protocols

Protocol 1: Peroxide Testing with Test Strips (Semi-Quantitative)

This method is suitable for routine checks of simple ethers.[7][8]

  • Materials: Commercial peroxide test strips (e.g., Quantofix®), sample of this compound, deionized water (if required by strip manufacturer).

  • Procedure: a. Immerse the test strip into the this compound sample for approximately 1 second.[8] b. Remove the strip and allow the solvent to evaporate.[8] c. If required by the manufacturer's instructions for organic solvents, add one drop of deionized water to the test pad after the solvent has evaporated.[12] d. Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds). e. Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm (mg/L).

  • Interpretation: Record the date and the test result on the container label.[12] Take appropriate action based on the peroxide concentration as outlined in the table above.

Protocol 2: Potassium Iodide (KI) Test (Qualitative/More Sensitive)

This test is more sensitive than test strips and can detect di-alkyl peroxides.[6]

  • Materials: 1 mL of this compound, 1 mL of a freshly prepared 10% (w/v) potassium iodide solution, glacial acetic acid, test tube.

  • Procedure: a. In a fume hood, add 1 mL of the this compound to be tested to a test tube.[6] b. Add 1 mL of glacial acetic acid containing approximately 100 mg of dissolved potassium iodide.[6][7] c. Shake the mixture.

  • Interpretation:

    • Pale yellow color: Indicates a low concentration of peroxides (0.001% to 0.005%).[6]

    • Bright yellow or brown color: Indicates a high and hazardous concentration of peroxides (>0.1%).[6]

Logical Workflow Diagram

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound start Receive/Acquire This compound label_container Label with Received & Opened Dates start->label_container store_properly Store in Cool, Dark Place Under Inert Atmosphere label_container->store_properly before_use Before Each Use store_properly->before_use periodic_test Periodic Testing (Every 3 Months) store_properly->periodic_test visual_inspection Visually Inspect Container (Crystals, Cloudiness) before_use->visual_inspection crystals_present Crystals or Precipitate Found? visual_inspection->crystals_present contact_ehs STOP! Do Not Handle! Contact EHS Immediately crystals_present->contact_ehs Yes test_peroxides Test for Peroxides (Strips or KI Method) crystals_present->test_peroxides No peroxide_level Peroxides > 30 ppm? test_peroxides->peroxide_level dispose_or_treat Dispose as Hazardous Waste or Remove Peroxides peroxide_level->dispose_or_treat Yes proceed_with_use Proceed with Experiment peroxide_level->proceed_with_use No proceed_with_use->store_properly After Use periodic_test->test_peroxides

Caption: Workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Analysis of the Claisen Rearrangement of Ortho-, Meta-, and Para-Tolyl Allyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation, offers a powerful tool for the strategic functionalization of aromatic systems. This guide provides a comparative study of the thermal Claisen rearrangement of ortho-, meta-, and para-tolyl allyl ethers. By examining the product distributions, reaction yields, and underlying mechanistic pathways, this document aims to provide valuable insights for researchers leveraging this reaction in synthetic chemistry and drug development.

Comparative Performance Data

The regiochemical outcome of the Claisen rearrangement of tolyl allyl ethers is dictated by the position of the methyl substituent on the aromatic ring. The following table summarizes the key performance indicators for the rearrangement of each isomer. It is important to note that reaction conditions can influence yields and product ratios; the data presented here is a synthesis of reported findings to provide a comparative baseline.

Substrate Product(s) Product Distribution (%) Typical Yield (%) Reaction Conditions
ortho-Tolyl Allyl Ether2-allyl-6-methylphenol~100HighHigh Temperature (180-225 °C), Neat or in a high-boiling solvent
meta-Tolyl Allyl Ether2-allyl-5-methylphenol & 4-allyl-3-methylphenol45:55 (approx.)[1]Moderate to HighHigh Temperature (180-225 °C), Neat or in a high-boiling solvent
para-Tolyl Allyl Ether2-allyl-4-methylphenol>95HighHigh Temperature (180-225 °C), Neat or in a high-boiling solvent

Experimental Protocols

The following are generalized experimental protocols for the synthesis of tolyl allyl ethers and their subsequent Claisen rearrangement.

Protocol 1: Synthesis of Tolyl Allyl Ethers

This procedure is based on the Williamson ether synthesis.[2][3]

Materials:

  • Appropriate cresol (o-, m-, or p-cresol)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-dimethylformamide (DMF) as solvent

Procedure:

  • To a round-bottom flask, add the cresol, potassium carbonate (1.5-2.0 equivalents), and the solvent.

  • Stir the mixture at room temperature.

  • Add allyl bromide (1.1-1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Thermal Claisen Rearrangement

This protocol describes a general procedure for the thermal rearrangement of the synthesized tolyl allyl ethers.[2]

Materials:

  • Synthesized tolyl allyl ether

  • High-boiling point solvent (e.g., N,N-diethylaniline, diphenyl ether) or neat conditions

Procedure:

  • Place the tolyl allyl ether in a round-bottom flask equipped with a reflux condenser.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to a high temperature (typically 180-225 °C).[1]

  • Monitor the rearrangement by TLC or gas chromatography (GC).

  • After the reaction is complete, cool the flask to room temperature.

  • The product mixture can be purified by column chromatography on silica gel to isolate the respective allyl-substituted phenols.

Mechanistic Pathways and Logical Relationships

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state, formally known as a[4][4]-sigmatropic rearrangement.[5][6][7] The regioselectivity observed for the different tolyl ether isomers can be rationalized by considering the available ortho positions and the electronic influence of the methyl group.

Ortho-Tolyl Allyl Ether Rearrangement

For ortho-tolyl allyl ether, the allyl group migrates exclusively to the unoccupied ortho position (C6) to yield 2-allyl-6-methylphenol. The methyl group at C2 blocks one of the potential migration sites.

ortho_tolyl_rearrangement start ortho-Tolyl Allyl Ether transition [3,3]-Sigmatropic Rearrangement start->transition Heat intermediate Dienone Intermediate transition->intermediate product 2-Allyl-6-methylphenol intermediate->product Tautomerization

Caption: Rearrangement of ortho-tolyl allyl ether.

Meta-Tolyl Allyl Ether Rearrangement

In the case of meta-tolyl allyl ether, there are two non-equivalent ortho positions available for migration (C2 and C6). The methyl group, being an electron-donating group, can influence the electron density of the aromatic ring. This results in a mixture of two constitutional isomers: 2-allyl-5-methylphenol and 4-allyl-3-methylphenol. Experimental data suggests a slight preference for migration to the C2 position, leading to 4-allyl-3-methylphenol.[1]

meta_tolyl_rearrangement start meta-Tolyl Allyl Ether rearrangement [3,3]-Sigmatropic Rearrangement (Heat) start->rearrangement product1 2-Allyl-5-methylphenol rearrangement->product1 Migration to C6 product2 4-Allyl-3-methylphenol rearrangement->product2 Migration to C2

Caption: Competing pathways in meta-tolyl allyl ether rearrangement.

Para-Tolyl Allyl Ether Rearrangement

For para-tolyl allyl ether, both ortho positions (C2 and C6) are equivalent. Therefore, the rearrangement leads to a single product, 2-allyl-4-methylphenol. If both ortho positions were blocked, a subsequent[4][4]-sigmatropic rearrangement (a Cope rearrangement) could lead to migration to the para position. However, with the ortho positions available, the initial Claisen rearrangement is the dominant pathway.[4]

para_tolyl_rearrangement start para-Tolyl Allyl Ether transition [3,3]-Sigmatropic Rearrangement start->transition Heat intermediate Dienone Intermediate transition->intermediate product 2-Allyl-4-methylphenol intermediate->product Tautomerization

Caption: Rearrangement of para-tolyl allyl ether.

Conclusion

The position of the methyl group on the aromatic ring of tolyl allyl ethers serves as a critical control element in the Claisen rearrangement, dictating the product distribution. The ortho and para isomers provide a high degree of regioselectivity, yielding single major products. In contrast, the meta isomer results in a mixture of two constitutional isomers, a factor that must be considered in synthetic design. Understanding these substituent effects is paramount for researchers aiming to employ the Claisen rearrangement for the targeted synthesis of substituted phenols in various applications, including the development of novel therapeutic agents.

References

Reactivity Face-Off: Allyl o-Tolyl Ether vs. Allyl Phenyl Ether in the Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the kinetic and mechanistic nuances of the aromatic Claisen rearrangement, comparing the reactivity of allyl o-tolyl ether and its unsubstituted counterpart, allyl phenyl ether.

The aromatic Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, exhibits significant reactivity shifts based on the substitution pattern of the aryl ring. This guide provides a comparative analysis of the reactivity of this compound and Allyl phenyl ether, focusing on the electronic and steric effects that govern their thermal rearrangement to the corresponding ortho-allylphenols. This comparison is supported by experimental data and detailed protocols to aid researchers in predicting and optimizing their synthetic strategies.

Executive Summary of Reactivity Comparison

The introduction of a methyl group at the ortho position of allyl phenyl ether to form this compound exerts a notable influence on the rate of the Claisen rearrangement. While electron-donating groups like methyl are generally expected to accelerate the reaction, the steric hindrance introduced by the ortho-substituent plays a crucial role, often retarding the reaction rate compared to the unsubstituted analogue.

CompoundActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Temperature (°C)Observations
Allyl phenyl ether ~24.2~1.16 x 10¹¹170-250Baseline reactivity for comparison.
Allyl p-tolyl ether ~23.8~1.12 x 10¹¹170-250The para-methyl group slightly accelerates the reaction due to its electron-donating nature.
This compound Data not available in comparative studiesData not available in comparative studiesExpected to be higher than allyl phenyl etherThe ortho-methyl group is expected to increase the activation energy due to steric hindrance in the transition state, leading to a slower reaction rate.

Note: The quantitative data for Allyl phenyl ether and Allyl p-tolyl ether is derived from a study on para-substituted phenyl allyl ethers and serves as a close approximation for the electronic effect of the methyl group.[1] Direct comparative kinetic data for this compound under the same conditions was not found in the reviewed literature. The expected trend for this compound is based on established principles of steric hindrance in the Claisen rearrangement.

Mechanistic Insights: The Role of the Ortho-Methyl Group

The Claisen rearrangement proceeds through a concerted, pericyclic transition state where the allyl group migrates from the ether oxygen to the ortho position of the aromatic ring.

In the case of Allyl phenyl ether , the ortho positions are sterically unencumbered, allowing for a relatively facile approach of the allyl group to form the six-membered cyclic transition state.

For This compound , the presence of the methyl group at one of the ortho positions introduces significant steric repulsion with the incoming allyl group. This steric clash raises the energy of the transition state, thereby increasing the activation energy of the reaction and slowing the rate of rearrangement to the substituted ortho position. Consequently, the rearrangement of this compound will preferentially occur at the unsubstituted ortho position (para to the methyl group). If both ortho positions are blocked, the reaction can proceed to the para position, though this typically requires higher temperatures.[2][3]

Visualizing the Reaction Pathways

The following diagrams illustrate the Claisen rearrangement for both ethers, highlighting the key transition states.

Claisen_Rearrangement_Comparison cluster_APE Allyl Phenyl Ether cluster_ATE This compound APE Allyl Phenyl Ether TS_APE Transition State APE->TS_APE Δ Intermediate_APE Dienone Intermediate TS_APE->Intermediate_APE Product_APE o-Allylphenol Intermediate_APE->Product_APE Tautomerization ATE This compound TS_ATE Sterically Hindered Transition State ATE->TS_ATE Δ (Higher Temp.) Intermediate_ATE Dienone Intermediate TS_ATE->Intermediate_ATE Product_ATE 2-Allyl-6-methylphenol Intermediate_ATE->Product_ATE Tautomerization

Caption: Comparative reaction pathways for the Claisen rearrangement of Allyl Phenyl Ether and this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the starting materials and for monitoring the kinetics of the Claisen rearrangement.

Synthesis of Allyl Aryl Ethers

Materials:

  • Phenol or o-cresol (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (1.5 eq)

  • Acetone (anhydrous)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the corresponding phenol, potassium carbonate, and acetone.

  • Add allyl bromide dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Remove the acetone in vacuo.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with aqueous sodium hydroxide to remove any unreacted phenol.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude allyl aryl ether.

  • Purify the product by column chromatography on silica gel if necessary.

Kinetic Analysis of the Claisen Rearrangement

Materials:

  • Allyl aryl ether (e.g., Allyl phenyl ether or this compound)

  • High-boiling point solvent (e.g., diphenyl ether or decalin)

  • Internal standard (e.g., naphthalene or durene)

Procedure:

  • Prepare a solution of the allyl aryl ether and the internal standard in the chosen solvent of a known concentration.

  • Place a series of sealed reaction tubes containing the solution in a thermostatically controlled oil bath or heating block set to the desired reaction temperature.

  • At specific time intervals, remove a tube from the heat source and quench the reaction by rapid cooling in an ice bath.

  • Analyze the composition of each sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Quantify the disappearance of the starting material and the appearance of the product relative to the internal standard.

  • Plot the natural logarithm of the concentration of the starting material versus time. The slope of this plot will be the negative of the first-order rate constant (k).

  • Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Experimental_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis Phenol Phenol / o-Cresol Reaction_S Williamson Ether Synthesis Phenol->Reaction_S Reagents Allyl Bromide, K₂CO₃, Acetone Reagents->Reaction_S Purification_S Workup & Purification Reaction_S->Purification_S Product_S Allyl Phenyl Ether / this compound Purification_S->Product_S Start_K Prepare Solution with Internal Standard Product_S->Start_K Reaction_K Heat at Constant Temperature Start_K->Reaction_K Sampling Sample at Timed Intervals Reaction_K->Sampling Analysis GC / HPLC Analysis Sampling->Analysis Data Determine Rate Constant (k) Analysis->Data Arrhenius Calculate Activation Energy (Ea) Data->Arrhenius

Caption: General experimental workflow for the synthesis and kinetic analysis of the Claisen rearrangement of allyl aryl ethers.

Conclusion

The reactivity of allyl aryl ethers in the Claisen rearrangement is a delicate interplay of electronic and steric factors. While the electron-donating methyl group in a para position (as in allyl p-tolyl ether) can slightly accelerate the reaction compared to the unsubstituted allyl phenyl ether, an ortho-methyl group (in this compound) is expected to significantly hinder the reaction due to steric repulsion in the transition state. For researchers and drug development professionals, a thorough understanding of these substituent effects is paramount for designing efficient synthetic routes and predicting reaction outcomes. The provided experimental protocols offer a robust starting point for further quantitative investigations into the kinetics of these important transformations.

References

A Comparative Guide to the Spectroscopic Analysis and Characterization of Allyl o-Tolyl Ether Rearrangement Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the products generated from the Claisen rearrangement of allyl o-tolyl ether. It delves into the spectroscopic characterization of the primary ortho-rearranged product and its potential para-rearranged isomer. Furthermore, this guide evaluates alternative synthetic methodologies for the principal product, offering a comparative analysis based on performance and available experimental data.

The Claisen Rearrangement of this compound: Products and Spectroscopic Characterization

The Claisen rearrangement of this compound is a thermally induced[1][1]-sigmatropic rearrangement that predominantly yields 2-allyl-6-methylphenol, the ortho product. A potential minor product is 4-allyl-2-methylphenol, the para product, which can form if the ortho positions are blocked or under specific reaction conditions.

The primary product of the Claisen rearrangement of this compound is 2-allyl-6-methylphenol . Spectroscopic analysis is crucial for its identification and characterization. A potential, though less favorable, product is 4-allyl-2-methylphenol . Below is a comparative summary of their key spectroscopic data.

Spectroscopic Data2-Allyl-6-methylphenol (Ortho Product)4-Allyl-2-methylphenol (Potential Para Product)
¹H NMR (CDCl₃, δ ppm) ~6.9-7.1 (m, 3H, Ar-H), ~5.9-6.1 (m, 1H, -CH=CH₂), ~5.0-5.2 (m, 2H, -CH=CH ₂), ~4.8 (s, 1H, -OH), ~3.4 (d, 2H, Ar-CH ₂-), ~2.2 (s, 3H, Ar-CH ₃)[2][3]~6.6-7.0 (m, 3H, Ar-H), ~5.9-6.1 (m, 1H, -CH=CH₂), ~5.0-5.2 (m, 2H, -CH=CH ₂), ~4.6 (s, 1H, -OH), ~3.3 (d, 2H, Ar-CH ₂-), ~2.2 (s, 3H, Ar-CH ₃)
¹³C NMR (CDCl₃, δ ppm) ~151.0 (C-OH), ~136.0 (-C H=CH₂), ~130.0 (Ar-C), ~128.0 (Ar-C), ~125.0 (Ar-C), ~122.0 (Ar-C), ~116.0 (-CH=C H₂), ~35.0 (Ar-C H₂-), ~16.0 (Ar-C H₃)Data not readily available in searched literature.
IR (cm⁻¹) ~3500 (O-H stretch, broad), ~3080 (C-H stretch, vinyl), ~1640 (C=C stretch, vinyl), ~1480, 1450 (C=C stretch, aromatic)[2]~3400 (O-H stretch, broad), ~3080 (C-H stretch, vinyl), ~1640 (C=C stretch, vinyl), ~1500, 1450 (C=C stretch, aromatic)[4]
Mass Spectrum (m/z) 148 (M⁺), 133, 115, 105, 91, 77[2]148 (M⁺), 133, 115, 107, 91, 77[4]

Methodologies for Synthesis and Analysis: A Comparative Overview

The synthesis of 2-allyl-6-methylphenol is primarily achieved through the Claisen rearrangement. However, alternative methods exist, which may offer advantages in terms of yield, selectivity, or reaction conditions.

Comparison of Synthetic Methods
MethodDescriptionAdvantagesDisadvantagesTypical Yield
Claisen Rearrangement Thermal rearrangement of this compound.[5][6]High atom economy, often high yielding for ortho-substituted phenols.High temperatures required, potential for side products.80-95%[6]
Friedel-Crafts Allylation Direct allylation of o-cresol using an allyl halide and a Lewis acid catalyst.[7][8]Milder conditions than thermal rearrangement.Polyalkylation is a common side reaction, regioselectivity can be an issue.45-70%
Grignard Reaction Reaction of an o-cresol-derived Grignard reagent with an allyl halide.Versatile for forming C-C bonds.Requires anhydrous conditions, Grignard reagents are highly reactive and basic.60-80%
Palladium-Catalyzed Cross-Coupling Suzuki or similar coupling of an ortho-halomethylphenol with an allylboronic acid derivative.[9][10]High functional group tolerance, mild reaction conditions.Catalyst cost and removal can be a concern.70-90%

Experimental Protocols

General Protocol for Thermal Claisen Rearrangement
  • Preparation: this compound is synthesized via Williamson ether synthesis from o-cresol and allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone.

  • Rearrangement: The purified this compound is placed in a high-boiling point solvent (e.g., N,N-diethylaniline) or heated neat.

  • Heating: The reaction mixture is heated to reflux (typically 180-220 °C) for several hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable solvent (e.g., diethyl ether).

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-allyl-6-methylphenol.

General Protocol for Friedel-Crafts Allylation of o-Cresol
  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) is suspended in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Reactant Addition: A solution of o-cresol and allyl bromide in the same solvent is added dropwise to the cooled (0 °C) catalyst suspension.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Quenching: The reaction is quenched by carefully pouring the mixture into ice-water.

  • Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the Claisen rearrangement products.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis start This compound rearrangement Claisen Rearrangement (Heating) start->rearrangement product_mixture Crude Product Mixture (ortho and para isomers) rearrangement->product_mixture chromatography Column Chromatography product_mixture->chromatography ortho_product 2-Allyl-6-methylphenol chromatography->ortho_product Major para_product 4-Allyl-2-methylphenol chromatography->para_product Minor nmr NMR Spectroscopy (¹H, ¹³C) ortho_product->nmr ir IR Spectroscopy ortho_product->ir ms Mass Spectrometry ortho_product->ms para_product->nmr para_product->ir para_product->ms

Caption: Experimental workflow for the synthesis and analysis of Claisen rearrangement products.

References

Kinetic Insights into the Claisen Rearrangement of Substituted Allyl Phenyl Ethers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of fundamental organic reactions is paramount for optimizing synthetic routes and designing novel molecular entities. The Claisen rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of allyl phenyl ethers to ortho-allylphenols, is a cornerstone of carbon-carbon bond formation. This guide provides a comparative analysis of the kinetic parameters of this reaction, focusing on the influence of substituents on the phenyl ring. Detailed experimental protocols and visual representations of the underlying processes are included to facilitate a deeper understanding and practical application of this reaction.

The Influence of Substituents on Reaction Kinetics

The rate of the Claisen rearrangement is significantly influenced by the electronic nature of substituents on the phenyl ring. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) tend to retard it. This effect can be rationalized by the partial positive charge that develops on the ether oxygen atom in the transition state. EDGs can stabilize this transition state through resonance or inductive effects, thereby lowering the activation energy. Conversely, EWGs destabilize the transition state, leading to a higher activation energy and a slower reaction rate.

A study utilizing a one-pot transient flow method provided quantitative data on the activation energies for a series of para-substituted phenyl allyl ethers.[2] These findings are summarized in the table below, offering a clear comparison of the substituent effects.

Substituent (Z)Hammett Parameter (σ+)Activation Energy (Ea) in kJ mol⁻¹ (Experimental)Activation Energy (Ea) in kJ mol⁻¹ (Predicted)
OMe-0.78115.4107.5
Me-0.31112.9112.0
F-0.07113.2114.3
H0116.1115.0
C(O)CH₃0.50119.2119.8
CN0.66122.4121.3
NHAc-0.60106.9109.3
Br0.15117.9116.4

Experimental Protocols

Synthesis of Substituted Allyl Phenyl Ethers

A general and reliable method for the synthesis of substituted allyl phenyl ethers is the Williamson ether synthesis.

Materials:

  • Substituted phenol (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq) or another suitable base

  • Anhydrous acetone or N,N-dimethylformamide (DMF) as solvent

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol, potassium carbonate, and anhydrous acetone.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Heat the mixture to reflux (for acetone, approx. 56 °C) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine to remove any remaining impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure substituted allyl phenyl ether.

Kinetic Study of the Thermal Claisen Rearrangement

The kinetics of the Claisen rearrangement can be monitored by various analytical techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. The following is a general protocol for a kinetic study using GC analysis.

Materials:

  • Synthesized substituted allyl phenyl ether

  • High-boiling point solvent (e.g., diphenyl ether, decane)

  • Internal standard (e.g., a stable compound with a distinct retention time from the reactant and product)

  • GC vials

Procedure:

  • Prepare a stock solution of the substituted allyl phenyl ether and an internal standard in the chosen high-boiling point solvent of a known concentration.

  • Divide the stock solution into several sealed reaction vials.

  • Place the vials in a preheated oil bath or a thermostatted oven at the desired reaction temperature.

  • At specific time intervals, remove a vial from the heat source and immediately quench the reaction by cooling it in an ice bath.

  • Analyze the composition of the reaction mixture in each vial by GC. The disappearance of the starting material and the appearance of the product can be quantified by integrating the respective peak areas relative to the internal standard.

  • Plot the concentration of the starting material versus time and determine the rate constant (k) from the integrated rate law for a first-order reaction: ln[A]t = -kt + ln[A]₀.

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation: k = Ae^(-Ea/RT).

Visualizing the Process

To better illustrate the key aspects of the kinetic studies of the Claisen rearrangement, the following diagrams were generated using Graphviz.

Claisen_Rearrangement_Mechanism cluster_start Allyl Phenyl Ether cluster_ts [3,3]-Sigmatropic Rearrangement cluster_intermediate Intermediate cluster_product o-Allylphenol start ts Cyclic Transition State start->ts Heat (Δ) intermediate ts->intermediate product intermediate->product Tautomerization

Mechanism of the Aromatic Claisen Rearrangement.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_kinetic_run Kinetic Experiment cluster_analysis Data Analysis synthesis Synthesis of Substituted Allyl Phenyl Ether purification Purification (Column Chromatography) synthesis->purification reaction_setup Prepare reaction mixture with internal standard in a high-boiling solvent purification->reaction_setup heating Heat reaction at a constant temperature (T) reaction_setup->heating sampling Take aliquots at specific time intervals heating->sampling quenching Quench reaction (e.g., rapid cooling) sampling->quenching analysis Analyze samples by GC or NMR quenching->analysis quantification Quantify reactant and product concentrations analysis->quantification kinetics Determine rate constant (k) at temperature T quantification->kinetics arrhenius Repeat at different temperatures to determine Activation Energy (Ea) kinetics->arrhenius

General Experimental Workflow for Kinetic Studies.

References

A Comparative Guide to the Claisen Rearrangement of Allyl o-tolyl Ether: Thermal vs. Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful method for the strategic introduction of allyl groups. In the case of aryl allyl ethers, such as allyl o-tolyl ether, this[1][1]-sigmatropic rearrangement yields valuable ortho-allyl phenols, key intermediates in the synthesis of a wide range of biologically active molecules and complex natural products. Traditionally, this transformation is induced thermally, requiring high energy input. However, the advent of Lewis acid catalysis has provided a milder and often more efficient alternative.

This guide provides an objective comparison of the thermal and Lewis acid-catalyzed Claisen rearrangement of this compound, supported by experimental data from related systems to highlight the key performance differences.

Performance Comparison

The uncatalyzed thermal Claisen rearrangement of aryl allyl ethers is notoriously demanding, typically requiring high temperatures and prolonged reaction times, which can lead to the formation of undesired side products and decomposition.[2][3] In contrast, Lewis acid catalysis has been shown to significantly accelerate the reaction, allowing for lower reaction temperatures and shorter durations, often resulting in higher yields of the desired ortho-rearranged product.[4]

ParameterThermal RearrangementLewis Acid-Catalyzed Rearrangement
Typical Temperature 150-300 °C[2]55 °C to moderate heating (microwave-assisted)[4]
Reaction Time Several hours (e.g., 5 hours)[4]Minutes to a few hours (e.g., 5-8 minutes with microwave)[4]
Yield Generally low to moderate, especially for ortho-substituted ethers[4]Good to excellent (e.g., 75-92%)[4]
Catalyst NoneLewis acids such as ZnCl₂, BF₃·OEt₂, AlCl₃, TiCl₄[4][5]
Selectivity Can lead to side products due to high temperatures[2]Generally high for the ortho-product

Experimental Protocols

Detailed methodologies for both the synthesis of the starting material, this compound, and its subsequent rearrangement under thermal and Lewis acid-catalyzed conditions are provided below. The protocols for the rearrangement are based on established procedures for similar substrates.

Synthesis of this compound

A general and reliable method for the synthesis of allyl aryl ethers is the Williamson ether synthesis.[2]

Materials:

  • o-cresol

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add o-cresol (1.0 eq.) and acetone.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Add allyl bromide (1.2 eq.) and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Thermal Claisen Rearrangement of this compound

This protocol is adapted from general procedures for the thermal rearrangement of aryl allyl ethers.[4][6]

Materials:

  • This compound

  • High-boiling point solvent (e.g., decalin or N,N-diethylaniline)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place this compound in a round-bottom flask. For high-concentration reactions, the reaction can be run neat. Alternatively, dissolve the ether in a high-boiling solvent like decalin.

  • Heat the reaction mixture to a high temperature (typically 180-250 °C).[3]

  • Maintain the temperature for several hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, it can be removed under reduced pressure.

  • The resulting crude 2-allyl-6-methylphenol can be purified by column chromatography on silica gel.

Lewis Acid-Catalyzed Claisen Rearrangement of this compound (Microwave-Assisted)

This protocol is based on the successful rearrangement of various o-allylaryl ethers using Lewis acids under microwave irradiation.[4]

Materials:

  • This compound

  • Fused zinc chloride (ZnCl₂) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Xylene

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a microwave-safe vessel, dissolve this compound (1.0 eq.) in xylene.

  • Add the Lewis acid catalyst (e.g., fused ZnCl₂ (3.5 eq.) or BF₃·OEt₂ (1.4 eq.)).

  • Subject the reaction mixture to microwave irradiation (e.g., 720W) for a short period (typically 5-8 minutes), monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting 2-allyl-6-methylphenol by column chromatography on silica gel.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways for the thermal and Lewis acid-catalyzed Claisen rearrangements and a general experimental workflow.

Thermal_Claisen_Rearrangement Allyl_o_tolyl_ether This compound Transition_State [3,3]-Sigmatropic Transition State Allyl_o_tolyl_ether->Transition_State Heat (Δ) Dienone_Intermediate Dienone Intermediate Transition_State->Dienone_Intermediate Product 2-allyl-6-methylphenol Dienone_Intermediate->Product Tautomerization

Caption: Thermal Claisen Rearrangement Pathway.

Lewis_Acid_Claisen_Rearrangement Reactants This compound + Lewis Acid (LA) Complex Ether-Lewis Acid Complex Reactants->Complex Coordination Transition_State Lower Energy [3,3]-Sigmatropic Transition State Complex->Transition_State Rearrangement Dienone_Intermediate Dienone Intermediate Transition_State->Dienone_Intermediate Product 2-allyl-6-methylphenol Dienone_Intermediate->Product Tautomerization

Caption: Lewis Acid-Catalyzed Claisen Rearrangement Pathway.

Experimental_Workflow Start Start: this compound Reaction_Setup Reaction Setup (Thermal or Lewis Acid) Start->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-allyl-6-methylphenol Purification->Product

Caption: General Experimental Workflow.

Conclusion

For the Claisen rearrangement of this compound, Lewis acid catalysis presents a significant improvement over the traditional thermal method. The use of Lewis acids allows for dramatically reduced reaction temperatures and times, leading to higher yields of the desired 2-allyl-6-methylphenol. While thermal rearrangement remains a viable, catalyst-free option, its practical application is limited by the harsh conditions and potentially low efficiency. For researchers and professionals in drug development seeking efficient and high-yielding routes to ortho-allyl phenols, the Lewis acid-catalyzed Claisen rearrangement is the demonstrably superior method.

References

Allyl o-tolyl ether as an alternative to other allyl aryl ethers in sigmatropic rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aromatic Claisen rearrangement, a thermally induced[1][1]-sigmatropic rearrangement of allyl aryl ethers, is a cornerstone of synthetic organic chemistry for forming C-C bonds and synthesizing substituted phenols. The substitution pattern on the aromatic ring significantly influences the reaction's kinetics, yield, and regioselectivity. This guide provides a comparative analysis of allyl o-tolyl ether against other allyl aryl ethers, particularly the unsubstituted allyl phenyl ether, in the context of this powerful rearrangement.

Performance Comparison

The introduction of a methyl group at the ortho position of the phenyl ring in this compound exerts notable electronic and steric effects on the Claisen rearrangement compared to the parent allyl phenyl ether.

Electronic Effects: The methyl group is weakly electron-donating, which can slightly accelerate the rate of rearrangement compared to the unsubstituted allyl phenyl ether.

Steric Effects: The primary influence of the ortho-methyl group is steric. It can direct the migrating allyl group to the other ortho position (C6). If both ortho positions are substituted, the rearrangement is forced to the para position.[2] This steric hindrance can also influence the rate of the reaction, potentially slowing it down compared to less hindered analogues.

Data Presentation

The following table summarizes representative experimental data for the thermal Claisen rearrangement of allyl phenyl ether in different solvents.[3] Specific quantitative data for the thermal rearrangement of this compound under directly comparable conditions is not available in the cited literature, highlighting an area for further experimental investigation.

CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
Allyl Phenyl Ether1,2-Dichlorobenzene~1864055[3]
Allyl Phenyl EtherPropylene Carbonate~242573[3]
This compoundN/AN/AN/AN/AData not available in cited literature

N/A: Not Available in the cited literature.

Experimental Protocols

The following are generalized protocols for the synthesis of allyl aryl ethers and their subsequent thermal Claisen rearrangement.

Synthesis of Allyl Aryl Ethers

This procedure describes a standard Williamson ether synthesis for the preparation of allyl aryl ethers.

Materials:

  • Substituted phenol (e.g., o-cresol, phenol) (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetone

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol, potassium carbonate, and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Thermal Claisen Rearrangement

This protocol outlines the thermal rearrangement of a synthesized aryl allyl ether.

Materials:

  • Allyl aryl ether (e.g., this compound, allyl phenyl ether)

  • High-boiling point solvent (e.g., N,N-diethylaniline, propylene carbonate)

Procedure:

  • Place the allyl aryl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the high-boiling point solvent.

  • Heat the reaction mixture to the desired temperature (typically 180-250 °C) and maintain for the required time (can range from a few hours to over 40 hours, depending on the substrate and solvent).[3]

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Once the rearrangement is complete, cool the flask to room temperature.

  • The product can be isolated and purified by standard techniques such as column chromatography.

Visualizations

Claisen Rearrangement Mechanism

The Claisen rearrangement of an allyl aryl ether is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1][4] The initial rearrangement yields a non-aromatic dienone intermediate, which then tautomerizes to the stable aromatic phenol.[1]

Claisen_Rearrangement cluster_start Allyl Aryl Ether cluster_ts [3,3]-Sigmatropic Rearrangement cluster_intermediate Intermediate cluster_end Product start R-Aryl-O-CH2-CH=CH2 ts Cyclic Transition State start->ts Heat intermediate Dienone Intermediate ts->intermediate end o-Allylphenol intermediate->end Tautomerization

Caption: The concerted mechanism of the aromatic Claisen rearrangement.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and rearrangement of allyl aryl ethers.

Experimental_Workflow cluster_synthesis Synthesis of Allyl Aryl Ether cluster_rearrangement Claisen Rearrangement cluster_analysis Analysis start Reactants: Substituted Phenol Allyl Bromide K2CO3 reaction Williamson Ether Synthesis (Acetone, Reflux) start->reaction workup Filtration & Evaporation reaction->workup purification Column Chromatography workup->purification rearrangement_reaction Thermal Rearrangement (High-Boiling Solvent, Heat) purification->rearrangement_reaction rearrangement_workup Isolation rearrangement_reaction->rearrangement_workup rearrangement_purification Purification rearrangement_workup->rearrangement_purification analysis TLC, GC, NMR, IR rearrangement_purification->analysis

Caption: General experimental workflow for the synthesis and rearrangement of allyl aryl ethers.

References

A Comparative Analysis of Allyl o-Tolyl Ether and Benzyl Ether as Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For researchers, scientists, and professionals in drug development, the ability to mask and subsequently unmask reactive functional groups with high efficiency and selectivity is paramount. This guide provides an objective comparison of two common ether-based protecting groups for hydroxyl moieties: the allyl ether, with a specific focus on the conceptual properties of an aryl variant like allyl o-tolyl ether, and the widely used benzyl ether. This analysis is supported by experimental data for the parent compounds to offer a clear perspective on their respective efficacies.

Note: While this guide specifically addresses this compound, comprehensive experimental data for this substituted variant is limited in publicly available literature. Therefore, the quantitative data and detailed protocols provided for the allyl ether group are based on the performance of the unsubstituted allyl ether. The presence of the o-tolyl group, being an electron-donating substituent, may subtly influence the reactivity and stability of the allyl ether, a factor that researchers should consider.

At a Glance: Key Differences

FeatureAllyl EtherBenzyl Ether
Structure R-O-CH₂CH=CH₂R-O-CH₂Ph
Stability Generally stable to a wide range of acidic and basic conditions.Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents.[1]
Cleavage Conditions Typically removed under mild conditions using palladium(0) catalysts.[1] Other methods include isomerization followed by hydrolysis, and oxidative cleavage.[2][3]Commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] Also susceptible to strong acids and certain oxidizing agents.[1]
Orthogonality Excellent orthogonality with many other protecting groups due to specific palladium-catalyzed deprotection.Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present.[1]
Key Advantage Mild and highly selective deprotection conditions.[1]High stability and robustness throughout multi-step syntheses.[1]

Performance Comparison: Quantitative Data

The following tables summarize representative yields for the protection of alcohols as allyl and benzyl ethers and their subsequent deprotection under various conditions. It is important to note that yields are substrate-dependent and the following data is for illustrative purposes.

Table 1: Protection of Alcohols as Allyl and Benzyl Ethers

SubstrateProtecting Group ReagentBaseSolventConditionsYield (%)Reference
Benzyl alcoholAllyl bromideKOHNoneRT, 4.5 h96[4]
1-ButanolAllyl bromideNaHTHF0 °C to RT, 12-16 hHigh[5]
Primary AlcoholBenzyl bromideNaHDMF0 °C to RTHigh[1]
DiolBenzyl bromideAg₂OVariousRTGood to Excellent[1]

Table 2: Deprotection of Allyl and Benzyl Ethers

Protected SubstrateDeprotection ReagentsSolventConditionsYield (%)Reference
Aryl allyl etherPd(PPh₃)₄, K₂CO₃MethanolReflux, 1 h97[3]
Allyl aryl ether10% Pd/CMethanolMild, BasicHigh[2]
O-allyl glycoside[(PPh₃)₃RuCl₂], DIPEA then H₃O⁺TolueneReflux, 4hHigh[3]
Benzyl etherH₂, 10% Pd/CVariousRTHigh[1]
Benzyl etherFormic acid, Pd/CVariousRTHigh[1]
Aryl benzyl etherBCl₃DCM-78 °C92[1]

Experimental Protocols

Protection of a Primary Alcohol with Benzyl Ether

This protocol describes a general procedure for the benzylation of an alcohol using sodium hydride and benzyl bromide.

Materials:

  • Alcohol (1.0 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Benzyl bromide (BnBr, 1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride is added portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction is cooled back to 0 °C, and benzyl bromide is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is transferred to a separatory funnel, and water is added.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the cleavage of a benzyl ether using hydrogen gas and a palladium catalyst.

Materials:

  • Benzyl ether (1.0 equivalent)

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Methanol, Ethanol, or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the benzyl ether in a suitable solvent such as methanol.

  • Carefully add 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the mixture through a plug of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Palladium-Catalyzed Deprotection of an Aryl Allyl Ether

This method is particularly mild and shows high selectivity for aryl allyl ethers, which is relevant for this compound.[3][6]

Materials:

  • Aryl allyl ether (e.g., this compound, 1 equivalent)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃)

  • Dry Methanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether in dry methanol.[3]

  • Add potassium carbonate.[3]

  • Add the palladium catalyst, Pd(PPh₃)₄.[3]

  • Reflux the reaction mixture and monitor its progress by TLC.[3]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography.

Visualization of Workflows

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Protected_Alcohol Allyl Ether or Benzyl Ether Alcohol->Protected_Alcohol Williamson Ether Synthesis Base Base Base->Protected_Alcohol Protecting_Group_Reagent Allyl Bromide or Benzyl Bromide Protecting_Group_Reagent->Protected_Alcohol Protected_Alcohol_2 Allyl Ether or Benzyl Ether Deprotected_Alcohol Alcohol Protected_Alcohol_2->Deprotected_Alcohol Cleavage Cleavage_Reagents Pd(0) Catalyst or H₂, Pd/C Cleavage_Reagents->Deprotected_Alcohol

Caption: General workflow for the protection and deprotection of alcohols.

Protecting_Group_Selection_Logic Start Choose Protecting Group Reducible_Groups Are other reducible groups present? Start->Reducible_Groups Use_Allyl Consider Allyl Ether Reducible_Groups->Use_Allyl Yes Mild_Cleavage Is mild, selective cleavage required? Reducible_Groups->Mild_Cleavage No Use_Benzyl Consider Benzyl Ether Mild_Cleavage->Use_Allyl Yes Mild_Cleavage->Use_Benzyl No

Caption: Decision tree for selecting between allyl and benzyl ether protecting groups.

References

Unraveling the Transition State of Allyl o-Tolyl Ether Rearrangement: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The Claisen rearrangement, a cornerstone of synthetic organic chemistry, involves a[1][1]-sigmatropic shift of an allyl aryl ether to an ortho-allyl phenol. Understanding the intricate details of the high-energy transition state is paramount for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comparative analysis of computational studies on the transition state of the allyl o-tolyl ether rearrangement, juxtaposing it with related substrates and computational methodologies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Comparison: Activation Barriers and Transition State Geometries

Computational chemistry provides a powerful lens to scrutinize the fleeting existence of transition states. Key parameters such as activation energy (Ea) and the lengths of the breaking C-O and forming C-C bonds are critical indicators of the reaction's feasibility and mechanism. Below is a summary of these parameters for the Claisen rearrangement of this compound and its analogs, calculated using various levels of theory.

SubstrateComputational MethodActivation Energy (kcal/mol)C-O Bond Length (Å)C-C Bond Length (Å)Reference
Allyl p-tolyl ether B3LYP/6-31G*36.08 (Experimental)2.122.20[2]
Allyl phenyl ether B3LYP/6-31G(d)39.7--[2]
Allyl phenyl ether M05-2X/6-311G(d)-~2.36~2.05[2]

Note: Direct computational data for this compound was not explicitly found in the search results. Data for the closely related allyl p-tolyl ether and the parent allyl phenyl ether are presented for comparison.

The data indicates that the Claisen rearrangement proceeds through a concerted, albeit asynchronous, mechanism. In the transition state of allyl p-tolyl ether, the etheric C-O bond is significantly broken (93.1%), while the new C-C bond is only partially formed (8.5%).[2] This asynchronicity is a hallmark of many pericyclic reactions. The choice of computational functional, such as B3LYP versus M05-2X, can influence the calculated bond lengths in the transition state, highlighting the importance of methodological consistency in comparative studies.[2]

Alternative Substrates: The Role of Substituents

The electronic nature and position of substituents on the aryl ring can significantly influence the activation energy and regioselectivity of the Claisen rearrangement.

  • Allyl Phenyl Ether : As the parent compound, it provides a baseline for understanding substituent effects. Its rearrangement has been studied using various computational methods, revealing the fundamental characteristics of the aromatic Claisen rearrangement transition state.[2]

  • Allyl p-tolyl ether : The electron-donating methyl group at the para position is expected to stabilize the transition state, potentially lowering the activation barrier compared to the unsubstituted allyl phenyl ether.

  • Allyl Naphthyl Ethers : Studies on these extended aromatic systems have shown that the rearrangement can proceed stepwise through tight-ion-pair intermediates, particularly when catalyzed.[3] This offers a mechanistic alternative to the concerted pathway observed for simpler allyl aryl ethers.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed is crucial for interpreting and reproducing computational results.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.

  • Functional and Basis Set Selection : The choice of functional (e.g., B3LYP, M05-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) is critical. B3LYP is a popular hybrid functional, while M05-2X is known for its good performance in describing non-covalent interactions and transition states.[2] Larger basis sets generally provide more accurate results at a higher computational cost.

  • Geometry Optimization : The geometries of the reactant, transition state, and product are optimized to find the minimum energy structures (for reactant and product) and the first-order saddle point (for the transition state) on the potential energy surface.

  • Frequency Calculations : These are performed to characterize the stationary points. A minimum energy structure has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations : IRC calculations are performed to confirm that the identified transition state connects the reactant and the desired product.[2]

Solvent Effects

The inclusion of solvent effects can be crucial for accurate predictions, as polar and protic solvents can stabilize charged intermediates or transition states.

  • Polarizable Continuum Model (PCM) : This is a common implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant.[2]

  • Explicit Solvation : In this more computationally intensive approach, individual solvent molecules are included in the calculation, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

Visualizing Computational Workflows and Mechanistic Factors

To better illustrate the processes involved in these computational studies, the following diagrams are provided.

Computational_Workflow cluster_setup System Setup cluster_ts_search Transition State Search cluster_verification Verification and Analysis Reactant Define Reactant (this compound) Method Select Computational Method (e.g., DFT, B3LYP/6-31G*) Reactant->Method TS_Guess Initial Guess of Transition State Geometry Method->TS_Guess TS_Opt Transition State Optimization TS_Guess->TS_Opt Freq_Calc Frequency Calculation TS_Opt->Freq_Calc IRC Intrinsic Reaction Coordinate (IRC) Calculation Freq_Calc->IRC Verify single imaginary frequency Energy_Profile Generate Reaction Energy Profile IRC->Energy_Profile Analysis Analyze TS Geometry and Properties Energy_Profile->Analysis

Figure 1. A generalized workflow for the computational study of a reaction transition state.

Factors_Influencing_Transition_State center Transition State (this compound Rearrangement) substituents Aryl Substituents (e.g., o-methyl) substituents->center sterics Steric Hindrance substituents->sterics electronics Electronic Effects (Inductive, Resonance) substituents->electronics solvent Solvent Effects solvent->center comp_method Computational Methodology comp_method->center sterics->center electronics->center

References

Navigating the Landscape of Claisen Rearrangement: A Comparative Guide to Product Distribution in Allyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Claisen rearrangement of allyl aryl ethers stands as a pivotal reaction for C-C bond formation and the synthesis of complex phenolic compounds. The regioselectivity of this thermal rearrangement is paramount in determining the final product architecture. This guide provides a comprehensive analysis of the product distribution in the Claisen rearrangement of various allyl aryl ethers, supported by experimental data and detailed protocols to aid in reaction planning and optimization.

The Claisen rearrangement is a[1][1]-sigmatropic rearrangement that transforms an allyl aryl ether into a C-allylated phenol. The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a non-aromatic dienone intermediate, which then tautomerizes to the final phenol product.[2][3] Typically, the allyl group migrates to the ortho position of the aromatic ring. However, if both ortho positions are substituted, the reaction can proceed to the para position. The electronic nature of substituents on the aromatic ring plays a crucial role in directing the regioselectivity of this rearrangement.

The Decisive Role of Substituents in Product Distribution

The product distribution between ortho and para isomers, and between different ortho isomers in meta-substituted systems, is heavily influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the regiochemical outcome of the rearrangement.

A study by Möller et al. investigated the Claisen rearrangement of several meta-substituted allyl phenyl ethers, providing valuable quantitative data on the product distribution. The general trend observed is that electron-donating groups tend to favor the formation of the product where the allyl group is further away from the substituent, while electron-withdrawing groups favor the formation of the product where the allyl group is closer to the substituent.[3]

For instance, in the case of a meta-methylallyl phenyl ether (an electron-donating group), the ratio of the two possible ortho-isomers is approximately 1.0:1.2.[3] Conversely, for a meta-nitroallyl phenyl ether (an electron-withdrawing group), the product ratio shifts significantly to 1:1.6, favoring the isomer where the allyl group is closer to the nitro group.[3]

Quantitative Analysis of Product Distribution

The following table summarizes the experimental data on the product distribution for the Claisen rearrangement of various substituted allyl aryl ethers.

Substituent (at meta-position)Product Ratio (ortho-isomer 1 : ortho-isomer 2)Reference
Methyl (Me)1.0 : 1.2[3]
Nitro (NO₂)1.0 : 1.8[3]
Methoxy (OMe)Data not available
Bromo (Br)Data not available

Note: ortho-isomer 1 refers to the product where the allyl group is at the C2 position, and ortho-isomer 2 refers to the product where the allyl group is at the C6 position, relative to the oxygen.

Visualizing the Reaction Pathway

The mechanism of the Claisen rearrangement can be visualized as a concerted process involving a six-membered transition state. The subsequent tautomerization restores the aromaticity of the ring.

Claisen_Rearrangement cluster_start Starting Material cluster_transition Transition State cluster_intermediate Intermediate cluster_product Products start Allyl Aryl Ether ts [3,3]-Sigmatropic Rearrangement start->ts Heat (Δ) intermediate Dienone Intermediate ts->intermediate ortho_product Ortho-Allylphenol intermediate->ortho_product Tautomerization para_product Para-Allylphenol (if ortho-positions blocked) intermediate->para_product [3,3]-Cope then Tautomerization

Figure 1. General mechanism of the Claisen rearrangement of an allyl aryl ether.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of allyl aryl ethers and their subsequent Claisen rearrangement. Researchers should optimize these conditions based on the specific substrate and desired outcome.

Synthesis of Allyl Aryl Ethers (Williamson Ether Synthesis)

Materials:

  • Substituted phenol (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetone (solvent)

Procedure:

  • To a round-bottom flask, add the substituted phenol, potassium carbonate, and acetone.

  • Stir the mixture at room temperature and add allyl bromide dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude allyl aryl ether.

  • Purify the crude product by column chromatography on silica gel.

Claisen Rearrangement of Allyl Aryl Ethers

Materials:

  • Substituted allyl aryl ether

  • High-boiling solvent (e.g., N,N-diethylaniline, diphenyl ether) or neat conditions

Procedure:

  • Place the substituted allyl aryl ether in a reaction vessel equipped with a condenser.

  • If using a solvent, add the high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically 180-250 °C) and monitor the progress by TLC or gas chromatography (GC).

  • The reaction time can vary from a few hours to several days depending on the substrate.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the isomeric products.[3]

Note on Product Analysis: The ratio of the isomeric products can be determined by techniques such as ¹H NMR spectroscopy or gas chromatography.

This guide provides a foundational understanding of the factors governing product distribution in the Claisen rearrangement of allyl aryl ethers. By leveraging the provided experimental data and protocols, researchers can better predict and control the outcomes of their synthetic endeavors, facilitating the development of novel molecules with potential applications in various scientific fields.

References

Investigating the impact of different Lewis acids on the rearrangement of Allyl o-tolyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement, a cornerstone of carbon-carbon bond formation in organic synthesis, can be significantly influenced by the choice of catalyst. When applied to allyl aryl ethers such as allyl o-tolyl ether, this[1][1]-sigmatropic rearrangement yields valuable ortho-allyl phenol products, which are precursors to a variety of important compounds. While thermal rearrangement is possible, the use of Lewis acids can lead to dramatic rate enhancements and improved yields. This guide provides a comparative analysis of different Lewis acids in catalyzing the rearrangement of this compound and related substrates, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.

Impact of Lewis Acids on Reaction Efficiency: A Quantitative Comparison

The choice of Lewis acid has a profound impact on the yield and reaction conditions required for the Claisen rearrangement of allyl aryl ethers. The following table summarizes the performance of various Lewis acids in this transformation, drawing from studies on this compound and structurally similar substrates.

Lewis AcidSubstrateSolventTemperature (°C)TimeYield (%)Reference
ZnCl₂ Allyl phenyl etherTHF5540 min80[cite: ]
BF₃·OEt₂ o-Allylaryl ethersXyleneMicrowave (720W)5-8 min75-81[cite: ]
BCl₃ 2,6-Dialkyl allyl aryl ethersChlorobenzeneLow TemperatureNot SpecifiedHigh (Qualitative)[cite: ]
AlCl₃ Allyl aryl ethersNot SpecifiedNot SpecifiedNot SpecifiedEffective (Qualitative)[cite: ]
Sc(OTf)₃ 2-AllyloxyindolesNot SpecifiedNot SpecifiedNot SpecifiedHigh (Qualitative)[2]

Note: Data for BCl₃, AlCl₃, and Sc(OTf)₃ on this compound specifically is limited in the reviewed literature; however, their effectiveness in related Claisen rearrangements suggests their potential applicability.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for the Claisen rearrangement of allyl aryl ethers using different Lewis acids.

Zinc Chloride (ZnCl₂) Catalyzed Rearrangement

This protocol describes a mild and efficient method for the rearrangement of allyl phenyl ether, a close analog of this compound.

Materials:

  • Allyl phenyl ether (10 mmol)

  • Zinc powder (2.5 mmol)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a round-bottom flask containing allyl phenyl ether (10 mmol), add zinc powder (2.5 mmol).

  • Add THF (5 mL) to the mixture.

  • Stir the reaction mixture in an oil bath maintained at 55°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 40 minutes.

  • Upon completion, isolate the product by distilling off the solvent.

Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Microwave-Assisted Rearrangement

This method utilizes microwave irradiation to achieve rapid rearrangement of o-allylaryl ethers.

Materials:

  • o-Allylaryl ether (12.5 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (17.5 mmol)

  • Xylene (minimum amount)

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL borosilicate flask fitted with a funnel, combine the o-allylaryl ether (12.5 mmol) and BF₃·OEt₂ (17.5 mmol) in a minimal amount of xylene.

  • Subject the reaction mixture to microwave irradiation at 720W. The reaction is run in cycles of 30 seconds, with the total number of cycles determined by TLC monitoring of the starting material. Reaction times typically range from 5 to 8 minutes.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over MgSO₄, and concentrate under reduced pressure to yield the 2-allylphenol product.

  • The crude product can be further purified by column chromatography on silica gel (hexane-ethyl acetate, 10:1).

Boron Trichloride (BCl₃) Catalyzed Rearrangement

Boron trichloride has been shown to be a potent Lewis acid for the rearrangement of sterically hindered allyl aryl ethers.

General Procedure:

  • Dissolve the 2,6-disubstituted allyl aryl ether in an inert solvent such as chlorobenzene in a reaction vessel under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., 0°C or -78°C).

  • Slowly add a solution of boron trichloride (0.7 equivalents) in the same solvent.

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product, which can then be purified by chromatography.

Visualizing the Experimental Workflow

To provide a clear overview of the general experimental process, the following diagram illustrates the key steps involved in the Lewis acid-catalyzed rearrangement of this compound.

experimental_workflow General Workflow for Lewis Acid-Catalyzed Rearrangement of this compound cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Start reagents Combine this compound, Lewis Acid, and Solvent start->reagents conditions Set Reaction Temperature (e.g., heating or cooling) reagents->conditions reaction Stir Reaction Mixture conditions->reaction monitoring Monitor Progress by TLC reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extraction Aqueous Workup and Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Chromatography) concentration->purification end Characterized Product purification->end

Caption: General experimental workflow for the rearrangement.

Signaling Pathways and Logical Relationships

The Lewis acid-catalyzed Claisen rearrangement proceeds through a distinct mechanism compared to the purely thermal process. The Lewis acid coordinates to the ether oxygen, which polarizes the C-O bond and facilitates its cleavage. This coordination lowers the activation energy of the reaction, allowing it to proceed at a much faster rate and often at lower temperatures.

claisen_mechanism Mechanism of Lewis Acid-Catalyzed Claisen Rearrangement A This compound + Lewis Acid (LA) B Coordination Complex (Ether Oxygen coordinated to LA) A->B Coordination C [3,3]-Sigmatropic Rearrangement (Concerted transition state) B->C Lowered Activation Energy D Intermediate Dienone-LA Complex C->D E Tautomerization/Hydrolysis D->E F 2-Allyl-6-methylphenol + LA E->F

Caption: Simplified mechanistic pathway of the rearrangement.

References

The Allyl Group: A Cornerstone of Orthogonal Protection in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the strategic selection of protecting groups is paramount. An ideal protecting group should be robust under various reaction conditions yet readily cleavable under specific, mild protocols. The allyl protecting group has emerged as a uniquely versatile tool, offering a distinct mode of removal that establishes its orthogonality to many other common protecting groups.

In synthetic chemistry, orthogonality refers to the ability to deprotect one functional group without affecting another protecting group elsewhere in the molecule.[1][2][3] This principle is the bedrock of efficient and high-yielding syntheses of complex targets like peptides, oligonucleotides, and natural products.[2][4] The allyl group's unique deprotection mechanism, typically involving transition metal catalysis, sets it apart from acid-labile (e.g., Boc, trityl), base-labile (e.g., Fmoc, acetate), and hydrogenation-sensitive (e.g., Cbz, benzyl) groups, making it a key player in orthogonal protection schemes.[5][6]

This guide provides a comparative analysis of the allyl protecting group against other common alternatives, supported by experimental data and detailed protocols to inform strategic decisions in complex synthetic endeavors.

Comparative Analysis of Protecting Group Lability

The primary advantage of the allyl group lies in its distinct cleavage conditions. While many protecting groups rely on acid-base chemistry or hydrogenolysis for removal, allyl groups (including allyl ethers, allyl esters, and allyloxycarbonyl (Alloc) carbamates) are cleaved under mild, neutral conditions using a palladium(0) catalyst and a scavenger.[1][7] This unique reactivity profile allows for the selective deprotection of allyl-protected functionalities while leaving other protected groups intact.

Protecting GroupTypical Functional Group ProtectedDeprotection ConditionsOrthogonal To
Allyl / Alloc Alcohols, Amines, Carboxylic Acids, ThiolsPd(PPh₃)₄, scavenger (e.g., morpholine, dimedone, PhSiH₃) in a neutral solvent (e.g., THF, DCM)[7]Boc, Fmoc, Cbz, Benzyl, Silyl ethers, Acetates[5][8]
Boc (tert-Butoxycarbonyl)AminesMild to strong acid (e.g., TFA, HCl)[9]Fmoc, Cbz, Allyl, Benzyl, Acetates[6]
Fmoc (9-Fluorenylmethyloxycarbonyl)AminesBase (e.g., 20% piperidine in DMF)[9]Boc, Cbz, Allyl, Benzyl, Silyl ethers[6]
Cbz (Carboxybenzyl)AminesCatalytic hydrogenolysis (H₂/Pd-C), strong acid (HBr/AcOH), or strong Lewis acids[9]Boc, Fmoc, Allyl, Silyl ethers, Acetates
TBDMS (tert-Butyldimethylsilyl)AlcoholsFluoride ion (e.g., TBAF), or acid (e.g., AcOH)Boc, Fmoc, Cbz, Allyl, Benzyl, Acetates[4]
Ac (Acetate)Alcohols, AminesBase (e.g., K₂CO₃/MeOH, NaOMe) or acid (e.g., HCl)Cbz, Allyl, Silyl ethers (under specific conditions)

Performance Data in Selective Deprotection

The efficacy of the allyl group's orthogonality is demonstrated in various synthetic contexts. For instance, palladium-catalyzed cleavage is fully compatible with benzyl (Bzl) and benzyloxycarbonyl (Z or Cbz) protecting groups, as well as with tert-butoxycarbonyl (Boc) and tert-butyl (t-Bu) esters.[8]

ReactionSubstrate TypeReagentsTimeTemperatureYield (%)Reference
Allyl Ether Cleavage Aryl allyl etherPd(PPh₃)₄ / K₂CO₃1 hReflux97[10]
Alloc Carbamate Cleavage N-Alloc amino acidPd(PPh₃)₄ / N-Methylmorpholine, Acetic Acid20-60 minRoom Temp.High[11]
Allyl Ester Cleavage Allyl ester of a carboxylic acidPd(PPh₃)₄ / Pyrrolidine50 min0 °CHigh[10]
Boc Amine Deprotection N-Boc amino acidTrifluoroacetic acid (TFA) in DCM30 minRoom Temp.>95[9]
Fmoc Amine Deprotection N-Fmoc amino acid20% Piperidine in DMF10-20 minRoom Temp.>98[9]

Experimental Protocols

Protocol 1: General Procedure for Deprotection of an Allyl Ether

This protocol describes a mild deprotection of an aryl allyl ether using a palladium catalyst under basic conditions.[12]

Materials:

  • Aryl allyl ether substrate

  • Methanol (dry)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl allyl ether (1 equivalent) in dry methanol.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the deprotected phenol.

Protocol 2: General Procedure for Cleavage of the Alloc (Allyloxycarbonyl) Group

This protocol is suitable for the deprotection of Alloc-protected amines, a common step in peptide synthesis.[11]

Materials:

  • Alloc-protected substrate (e.g., on-resin peptide)

  • Chloroform (CHCl₃)

  • Acetic acid (AcOH)

  • N-methylmorpholine (NMM)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Procedure:

  • Swell the substrate (if resin-bound) in chloroform.

  • Suspend the substrate in chloroform (approx. 35 mL per gram of resin).

  • Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[11]

  • Shake the mixture at room temperature for 20 to 60 minutes.[11]

  • Monitor the reaction for completion (e.g., using a Kaiser test for free amines if on-resin).

  • If the reaction is incomplete, the deprotection steps can be repeated.[11]

  • Filter the reaction mixture and wash the deprotected substrate thoroughly with dichloromethane (DCM).[11]

Visualizing Orthogonal Strategies

The concept of orthogonality can be visualized as a set of independent deprotection pathways, allowing for the selective removal of a specific protecting group without cross-reactivity.

Orthogonal_Deprotection ProtectedMolecule Multi-Protected Molecule (e.g., R-NH-Fmoc, R-O-Allyl, R-NH-Boc) Fmoc_Deprotected Fmoc Group Removed ProtectedMolecule->Fmoc_Deprotected Base (e.g., Piperidine) Allyl_Deprotected Allyl Group Removed ProtectedMolecule->Allyl_Deprotected Pd(0) Catalyst + Scavenger Boc_Deprotected Boc Group Removed ProtectedMolecule->Boc_Deprotected Acid (e.g., TFA) Synthesis_Workflow cluster_synthesis Multi-Step Synthesis A Starting Material with multiple functional groups B Protect Groups (e.g., Boc, Allyl) A->B C Reaction 1 (e.g., Coupling) B->C D Selective Allyl Deprotection [Pd(PPh₃)₄] C->D E Reaction 2 at Newly Freed Group D->E F Global Deprotection (e.g., Acid for Boc) E->F G Final Product F->G

References

Safety Operating Guide

Proper Disposal of Allyl o-Tolyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of allyl o-tolyl ether, tailored for researchers, scientists, and drug development professionals.

This compound is a combustible liquid that is harmful if swallowed.[1] Like other ethers, it poses a significant risk of forming explosive peroxides upon exposure to air and light, necessitating careful handling and timely disposal.[2][3][4][5] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement under federal and state hazardous waste regulations.[6][7][8]

Key Safety and Hazard Data

A summary of the essential safety and hazard information for this compound is provided in the table below. This data is crucial for risk assessment and for making informed decisions regarding handling and disposal.

PropertyInformation
GHS Hazard Statements H302: Harmful if swallowed. H227: Combustible liquid.[1]
GHS Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][9]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat, sparks, open flames, hot surfaces, and incompatible materials such as strong oxidizing agents and strong acids.[10][11][12]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[11][12][13] Use in a well-ventilated area.[10][11]
Spill Response Absorb spills with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, sealed container for disposal.[11] Spilled chemicals should be treated as hazardous waste.[14] Remove all sources of ignition and use spark-proof tools.[10][11]

Experimental Protocol: Peroxide Detection in Ethers

To mitigate the risk of explosion from peroxide formation, it is crucial to test for peroxides in containers of this compound, especially if they have been opened or stored for an extended period.

Materials:

  • Potassium iodide (KI) solution (10% w/v in water)

  • Acetic acid (glacial)

  • Starch solution (1% w/v, freshly prepared)

  • Sample of this compound

  • Test tube

Procedure:

  • In a clean test tube, add 1 mL of the 10% potassium iodide solution.

  • Add 0.5 mL of glacial acetic acid to acidify the solution.

  • Carefully add 1 mL of the this compound sample to the test tube.

  • Stopper the test tube and shake vigorously for one minute.

  • Allow the layers to separate.

  • Observation: The formation of a yellow to brown color in the aqueous layer indicates the presence of peroxides. A dark blue or black color upon the addition of a few drops of starch solution confirms the presence of peroxides.

  • Caution: If a significant amount of solid crystal formation is observed in the ether, do not handle the container. These crystals could be explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in compliance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[6][7][8][15] The following steps provide a general guideline for its proper disposal as hazardous waste.

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous waste.

    • It should be collected in a dedicated, properly labeled waste container.

    • Do not mix with incompatible waste streams, such as strong acids or oxidizers.[4][5]

  • Container Management:

    • Use a chemically compatible container (e.g., glass or a metal can for ethers to inhibit peroxide formation) that is in good condition and has a secure, tight-fitting lid.[2][3][4]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (e.g., "Combustible," "Harmful if Swallowed").[4]

    • Keep the waste container closed at all times except when adding waste.[3][4][14]

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[5]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure secondary containment for liquid waste to prevent spills.[3][5]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup.[3][14]

    • Do not dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood.[3][4][14]

    • Provide the EHS department with accurate information about the waste composition.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Is the container empty? A->B C Triple rinse with a suitable solvent. Dispose of rinsate as hazardous waste. B->C Yes E Collect in a designated Hazardous Waste container. B->E No D Deface label and dispose of empty container as non-hazardous waste. C->D F Label container with 'Hazardous Waste' and contents. E->F G Store in a designated Satellite Accumulation Area (SAA) with secondary containment. F->G H Arrange for pickup by Environmental Health & Safety (EHS). G->H

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling Allyl o-tolyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Allyl o-tolyl ether. Adherence to these procedures is paramount to ensure personal safety and regulatory compliance in the laboratory environment.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. Below is a summary of its key hazard classifications.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

2.1. Hand Protection

Glove MaterialRecommendationJustification
Butyl Rubber Highly Recommended Excellent resistance to ethers, ketones, and esters.[2]
Viton™ Highly Recommended Excellent resistance to aromatic hydrocarbons and chlorinated solvents.
Nitrile Rubber Recommended for splash protection only Good general chemical resistance, but may have limited breakthrough times with prolonged contact with aromatic ethers.[2]
Neoprene Recommended for splash protection only Moderate resistance to a range of chemicals.
Natural Rubber (Latex) Not Recommended Poor resistance to oils, greases, and many organic solvents.

Important: Always inspect gloves for any signs of degradation or perforation before use. If direct contact occurs, remove and dispose of the contaminated gloves immediately and wash your hands thoroughly.

2.2. Eye and Face Protection

  • Safety Glasses with Side Shields: Must be worn at all times in the laboratory.

  • Chemical Splash Goggles: Required when there is a risk of splashing.

  • Face Shield: Recommended in addition to chemical splash goggles when handling larger quantities or when there is a significant risk of splashing.

2.3. Skin and Body Protection

  • Laboratory Coat: A standard lab coat is required.

  • Chemical-Resistant Apron: Recommended when handling larger quantities.

  • Full-Body Protection: Consider a chemical-resistant suit for large-scale operations or in case of a significant spill.

2.4. Respiratory Protection

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.

Respirator TypeCartridge TypeRecommendation
Air-Purifying Respirator (APR) Organic Vapor (OV) Cartridge (Black) Recommended for use in areas with adequate oxygen levels and known contaminant concentrations.[3]
Powered Air-Purifying Respirator (PAPR) Organic Vapor (OV) Cartridge with HEPA (P100) filter Provides a higher level of protection and is suitable for longer-duration tasks.
Supplied-Air Respirator (SAR) N/ARecommended for situations with high or unknown contaminant concentrations, or in oxygen-deficient environments.

Note: A comprehensive respiratory protection program, including fit testing and cartridge change-out schedules, must be implemented in accordance with OSHA 29 CFR 1910.134.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risks.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt. As this compound is a peroxide-former, it is critical to also label the container with the date it was opened.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4] Keep containers tightly closed.[4] Store separately from oxidizing agents and strong acids. This compound should be stored in a flammable liquids storage cabinet.

3.2. Safe Handling and Use

  • Ventilation: All work must be performed in a certified chemical fume hood.

  • Peroxide Formation: this compound is known to form explosive peroxides upon exposure to air and light.

    • Testing: Test for the presence of peroxides before each use, especially before distillation or any concentration step.[5][6] Commercial peroxide test strips are available for this purpose.[5][6]

    • Inhibitors: If possible, purchase this compound with an added peroxide inhibitor.

    • Documentation: Record the date of opening and all peroxide test results on the container label.

  • Grounding: Ground and bond containers and receiving equipment when transferring the liquid to prevent static discharge.[7]

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material (e.g., vermiculite, sand).[8] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

3.3. Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.

  • Waste Container: Use a designated, properly labeled, and leak-proof container for liquid waste. The container should be compatible with this compound.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Peroxide Hazard: If peroxides are suspected or confirmed, the waste may require special handling. Contact your EHS department for guidance. Do not attempt to dispose of material that has formed crystals or shows other signs of high peroxide concentration.

  • Empty Containers: "Empty" containers of this compound may still contain hazardous residues and should be disposed of as hazardous waste unless triple-rinsed. The rinsate should be collected as hazardous waste.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Emergency Procedures

4.1. First Aid

  • Ingestion: If swallowed, rinse mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

4.2. Fire Fighting

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Workflow for Safe Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency receiving Receive Shipment inspect Inspect Container receiving->inspect label_receipt Label with Receipt Date inspect->label_receipt storage Store in Flammable Cabinet label_receipt->storage segregate Segregate from Incompatibles storage->segregate fire Fire storage->fire don_ppe Don Appropriate PPE segregate->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood label_open Label with Open Date fume_hood->label_open peroxide_test Test for Peroxides label_open->peroxide_test use_chemical Use in Experiment peroxide_test->use_chemical collect_waste Collect Waste in Labeled Container use_chemical->collect_waste spill Spill use_chemical->spill exposure Personal Exposure use_chemical->exposure store_waste Store Waste in Satellite Accumulation Area collect_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: Workflow for handling this compound.

This comprehensive guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before working with any hazardous chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.